Cangrelor Impurity 8
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylsulfanylethyl)-2-(3,3,3-trifluoropropylsulfanyl)-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N5S2/c1-20-5-3-15-8-7-9(17-6-16-7)19-10(18-8)21-4-2-11(12,13)14/h6H,2-5H2,1H3,(H2,15,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDPACLVBHNENT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC1=NC(=NC2=C1NC=N2)SCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1830294-25-1 | |
| Record name | 9H-Purin-6-amine, N-(2-(methylthio)ethyl)-2-((3,3,3-trifluoropropyl)thio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1830294251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-PURIN-6-AMINE, N-(2-(METHYLTHIO)ETHYL)-2-((3,3,3-TRIFLUOROPROPYL)THIO)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N6RMF8XHB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure of Cangrelor Impurity 8
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in the Development of Cangrelor
Cangrelor is a potent, intravenously administered, direct-acting P2Y12 platelet receptor inhibitor. Its rapid onset and offset of action make it a valuable therapeutic agent in the setting of percutaneous coronary intervention (PCI)[1]. As an analogue of adenosine triphosphate (ATP), Cangrelor's efficacy is intrinsically linked to its precise chemical structure. Consequently, the presence of any impurities, arising from either the manufacturing process or degradation, can have significant implications for the drug's safety and efficacy. This guide provides a detailed technical overview of Cangrelor Impurity 8, a known impurity associated with the Cangrelor manufacturing and stability profile.
Chemical Identity and Structure of this compound
This compound is chemically identified as N-(2-(methylsulfinyl)ethyl)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-6-amine [2][3]. Its molecular and structural characteristics are summarized in the table below.
| Parameter | Value |
| CAS Number | 2351938-00-4[3] |
| Molecular Formula | C₁₁H₁₄F₃N₅OS₂[4] |
| Molecular Weight | 353.38 g/mol [4] |
The core of this compound is a purine ring system, substituted at the 2 and 6 positions. The substituent at the 2-position is a 3,3,3-trifluoropropylthio group, while the 6-position is functionalized with an N-(2-(methylsulfinyl)ethyl)amino group. It is the presence of the sulfoxide moiety in this latter side chain that is the defining feature of this particular impurity.
Origin and Formation Pathway of this compound
This compound is primarily considered an oxidative degradation product. The thioether in the N-6 side chain of a related precursor or impurity is susceptible to oxidation, leading to the formation of the corresponding sulfoxide. This oxidation can potentially occur under various conditions, including exposure to oxidizing agents during synthesis or long-term storage.
Forced degradation studies on Cangrelor have demonstrated its sensitivity to oxidative conditions[5]. While the primary degradation pathway for Cangrelor itself is dephosphorylation[6], the core molecular structure, when exposed to oxidative stress, can undergo modifications such as the oxidation of its sulfur atoms.
The likely precursor to this compound is N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-9H-purin-6-amine (CAS: 1830294-25-1), which is itself a known impurity in the synthesis of Cangrelor[4][7]. The oxidation of the methylthio group in this precursor would directly yield this compound.
Analytical Characterization and Methodologies
The identification and quantification of this compound rely on modern analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is crucial for the separation of Cangrelor from its impurities, including Impurity 8. While a specific validated method solely for Impurity 8 is not publicly detailed, general methods for Cangrelor and its related substances are applicable. A typical reversed-phase HPLC method would involve:
-
Column: A C18 column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm) is commonly used for the separation of purine-based compounds[2].
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium phosphate) and an organic modifier like acetonitrile is effective for resolving compounds with differing polarities[2]. The introduction of the polar sulfoxide group in Impurity 8 will alter its retention time compared to its thioether precursor.
-
Detection: UV detection at a wavelength of approximately 242 nm is suitable for monitoring these purine-containing molecules[2].
Experimental Protocol: General HPLC Method for Cangrelor and Impurities
-
Preparation of Mobile Phase A: Prepare a 15 mmol·L⁻¹ ammonium phosphate solution and adjust the pH to 7.0 with phosphoric acid.
-
Preparation of Mobile Phase B: Use HPLC-grade acetonitrile.
-
Gradient Program:
-
Start with a suitable ratio of Mobile Phase A and B.
-
Program a linear gradient to increase the percentage of Mobile Phase B to elute the more non-polar components.
-
Equilibrate the column with the initial mobile phase composition before the next injection.
-
-
Flow Rate: A flow rate of 1.0 mL·min⁻¹ is typical.
-
Column Temperature: Maintain the column at a constant temperature, for instance, 30 °C, to ensure reproducible retention times.
-
Injection Volume: Inject a fixed volume of the sample solution.
-
Detection: Monitor the eluent at 242 nm.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
For the definitive structural elucidation of this compound, mass spectrometry and NMR spectroscopy are indispensable.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS), often using techniques like Quadrupole Time-of-Flight (Q-TOF), provides an accurate mass measurement of the impurity, allowing for the determination of its elemental composition. Tandem MS (MS/MS) experiments are used to fragment the molecule and provide structural information based on the fragmentation pattern. The mass spectrum of this compound would be expected to show a protonated molecule [M+H]⁺ at an m/z corresponding to its molecular weight of 353.38.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. For this compound, the key diagnostic signals would be the chemical shifts of the protons and carbons in the methylsulfinylethyl side chain, which would differ significantly from those in the methylthioethyl precursor due to the deshielding effect of the sulfoxide group.
While specific, publicly available NMR and MS spectra for this compound are limited, reference standards are commercially available from various suppliers, who can provide a Certificate of Analysis with this detailed characterization data upon request[3][8].
Significance and Regulatory Context
The control of impurities is a critical aspect of pharmaceutical quality control, as mandated by regulatory agencies such as the FDA and EMA. The presence of impurities, even at low levels, can affect the stability, bioavailability, and safety of the final drug product. Oxidative degradation, in particular, can lead to the formation of impurities with potentially altered pharmacological or toxicological profiles.
While there is no specific public information on the biological activity of this compound, it is known that the primary metabolite of Cangrelor, formed by dephosphorylation, has negligible antiplatelet activity[6][9]. The pharmacological impact of the sulfoxide modification on the purine core of Impurity 8 is not well-documented in the public domain. However, as a matter of principle in drug development, all impurities above a certain threshold must be identified, and if necessary, their potential toxicological effects evaluated. The acceptable limits for impurities are defined by guidelines such as those from the International Council for Harmonisation (ICH).
Conclusion
This compound, N-(2-(methylsulfinyl)ethyl)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-6-amine, is an important oxidative degradation product related to the synthesis and stability of Cangrelor. Its structural characterization is achieved through a combination of advanced analytical techniques, with HPLC-MS being the primary tool for its detection and quantification. A thorough understanding of its formation and analytical control is essential for ensuring the quality, safety, and efficacy of Cangrelor as a therapeutic agent. This guide provides a foundational understanding for researchers and drug development professionals involved in the lifecycle of this critical antiplatelet drug.
References
-
Cangrelor. (n.d.). In Drugs.com. Retrieved January 16, 2026, from [Link]
- Guvvala, V., et al. (2019). A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 170, 327-334.
-
Cleanchem. (n.d.). This compound | CAS No: 2351938-00-4. Retrieved January 16, 2026, from [Link]
- Kengreal (cangrelor) for injection, for intravenous use. (2015).
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Pharmaffiliates. (n.d.). Cangrelor-impurities. Retrieved January 16, 2026, from [Link]
- ResearchGate. (2018). Determination of related substances in cangrelor by HPLC. Chinese Journal of New Drugs, 27(13), 1531-1536.
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Allmpus. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Cangrelor. PubChem Compound Database. Retrieved January 16, 2026, from [Link]
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Cleanchem. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
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Veeprho. (n.d.). Cangrelor Sulfoxide (Sodium Salt). Retrieved January 16, 2026, from [Link]
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Veeprho. (n.d.). Cangrelor Impurities and Related Compound. Retrieved January 16, 2026, from [Link]
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- 9. Cangrelor - PMC [pmc.ncbi.nlm.nih.gov]
Identification and characterization of Cangrelor degradation products
An In-Depth Technical Guide to the Identification and Characterization of Cangrelor Degradation Products
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the identification and structural elucidation of degradation products (DPs) of Cangrelor. As an intravenous, direct-acting P2Y12 platelet inhibitor with a rapid onset and offset of action, understanding the stability and degradation profile of Cangrelor is paramount for ensuring its quality, safety, and efficacy.[1][2] This document moves beyond mere procedural lists to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory compliance.
The narrative is structured to logically flow from understanding the molecule's inherent vulnerabilities to designing robust experiments for degradant generation, and finally, to applying a synergistic multi-technique analytical workflow for definitive characterization.
Part 1: The Degradation Profile of Cangrelor: Pathways and Mechanisms
A foundational understanding of Cangrelor's degradation pathways is critical for designing meaningful stress studies and developing appropriate analytical methods. The degradation of this adenosine triphosphate (ATP) analog can be broadly categorized into two distinct routes: enzymatic degradation relevant to its in-vivo and biological matrix behavior, and chemical degradation observed under forced stress conditions.[3][4]
In-Vivo and Biological Matrix Degradation: The Enzymatic Pathway
In the physiological environment, Cangrelor's primary route of deactivation is rapid enzymatic dephosphorylation.[1][3]
-
Mechanism: This process is mediated by ectonucleotidases (such as NTPDase1/CD39) and alkaline phosphatases, which are present on the surface of endothelial cells and platelets.[3] These enzymes hydrolyze the triphosphate chain of Cangrelor, converting it into an inactive nucleoside metabolite.[3][4] This pathway is notably independent of the hepatic cytochrome P450 enzyme system, which metabolizes many other antiplatelet agents.[1][3]
-
Significance: This enzymatic pathway is responsible for Cangrelor's very short plasma half-life of approximately 3 to 6 minutes, which allows for rapid restoration of platelet function upon cessation of infusion.[3] For researchers conducting in-vitro assays using plasma or whole blood, this rapid degradation is a critical experimental factor that must be controlled, often by using ectonucleotidase inhibitors like ARL 67156.[3]
Chemical Degradation: Insights from Forced Degradation Studies
Forced degradation, or stress testing, is mandated by regulatory bodies like the ICH to elucidate the intrinsic stability of a drug substance.[5][6] Studies have conclusively shown that Cangrelor is susceptible to specific chemical stresses.
-
Hydrolytic Degradation (Acidic and Basic): Cangrelor demonstrates significant degradation under both acidic and basic conditions.[7][8] This involves the hydrolysis of labile bonds within the molecule, likely including the triphosphate moiety and potentially the glycosidic bond, leading to a variety of degradation products.
-
Oxidative Degradation: The molecule is also sensitive to oxidative stress, for instance, when exposed to hydrogen peroxide.[7][8] The thioether groups present in the Cangrelor structure are potential sites for oxidation.
-
Stability Profile: Conversely, formal forced degradation studies have demonstrated that Cangrelor is robust and stable under thermal (e.g., 80°C) and photolytic stress conditions as per ICH guidelines.[3][7][8]
The following diagram illustrates the primary degradation pathways for Cangrelor.
Part 2: A Framework for Forced Degradation Studies
The objective of a forced degradation study is twofold: to identify the likely degradation products that could arise during storage and to establish the "stability-indicating" capability of the analytical methods used for quality control.[6][9] The study must be designed to achieve a target degradation of 5-20%, which is sufficient to generate and detect primary degradants without causing such extensive decomposition that the results become irrelevant.[6][10]
Experimental Design: Rationale and Protocol
The choice of stress conditions is dictated by ICH guideline Q1A(R2).[6][9] The following protocol provides a robust starting point for initiating stress studies on a Cangrelor drug substance.
| Stress Condition | Protocol | Rationale & Self-Validation |
| Acid Hydrolysis | 1. Prepare a 1 mg/mL solution of Cangrelor in a 50:50 mixture of acetonitrile and water. 2. Add an equal volume of 0.1 M Hydrochloric Acid (HCl). 3. Incubate at 60°C for a defined period (e.g., 2, 4, 8 hours), sampling at each time point. 4. Neutralize the sample with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) before analysis. | Simulates acidic environments. The time-course sampling allows for tracking the formation and potential secondary degradation of DPs. The method is validated by observing a clear decrease in the parent peak and the appearance of new, distinct DP peaks in the chromatogram. |
| Base Hydrolysis | 1. Prepare a 1 mg/mL solution of Cangrelor as above. 2. Add an equal volume of 0.1 M Sodium Hydroxide (NaOH). 3. Incubate at room temperature, sampling at defined intervals (e.g., 30, 60, 120 minutes). 4. Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis. | Simulates alkaline environments. Cangrelor is often more sensitive to base, hence the milder temperature. Time-course sampling validates the degradation kinetics. |
| Oxidation | 1. Prepare a 1 mg/mL solution of Cangrelor as above. 2. Add an equal volume of 3% Hydrogen Peroxide (H₂O₂). 3. Incubate at room temperature for a defined period (e.g., 24 hours). 4. Analyze directly. | Mimics potential oxidative stress from atmospheric oxygen or peroxide-forming excipients. The appearance of new peaks, distinct from hydrolytic DPs, validates the specificity of the oxidative pathway. |
| Thermal Stress | 1. Store the solid Cangrelor drug substance in a calibrated oven at 80°C for 48 hours.[3] 2. Prepare a solution of the stressed solid for analysis and compare it to an unstressed control. | Assesses the intrinsic stability of the solid-state drug at elevated temperatures. As Cangrelor is known to be thermally stable, this condition serves as a control and confirms the method's ability to show no change when none is expected.[7][8] |
| Photolytic Stress | 1. Expose the solid Cangrelor drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[11] 2. Analyze a solution of the stressed solid against a dark control. | Evaluates light sensitivity. As with thermal stress, this acts as a negative control for Cangrelor, confirming its photostability and validating that the analytical method does not generate false positives under these conditions.[3][7] |
Forced Degradation Workflow
The overall process follows a systematic sequence from stress application to data analysis, ensuring that each step informs the next.
Part 3: The Analytical Workflow for Identification and Characterization
No single analytical technique can provide all the necessary information. A synergistic approach combining separation science with high-resolution mass spectrometry and NMR spectroscopy is the gold standard.[8]
Step 1: Separation via a Stability-Indicating HPLC Method
-
Expertise & Causality: The cornerstone of any degradation study is a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method.[12][13] Its purpose is to resolve the main active pharmaceutical ingredient (API) peak from all process-related impurities and degradation products.[5] Failure to achieve baseline separation leads to inaccurate quantification and makes the identification of individual DPs impossible. A gradient elution method is typically required to resolve early-eluting polar DPs from the more retained parent compound and later-eluting non-polar DPs.
-
Protocol: Stability-Indicating HPLC Method
Parameter Condition Rationale Column Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[14] A C18 stationary phase provides excellent hydrophobic retention for a molecule like Cangrelor and its structurally similar DPs. The specified dimensions offer high efficiency for good resolution. Mobile Phase A: 15 mmol·L⁻¹ ammonium phosphate buffer (pH adjusted to 7.0). B: Acetonitrile.[14] The neutral pH buffer helps to maintain a consistent ionization state of the acidic and basic functional groups in Cangrelor and its DPs, leading to sharp, symmetrical peaks. Acetonitrile is a common organic modifier with good UV transparency. Elution Gradient elution (specific gradient to be optimized based on the complexity of the degradant profile). A gradient is essential to elute a wide range of compounds with varying polarities within a reasonable run time while maintaining good resolution. Flow Rate 1.0 mL·min⁻¹.[14] A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. Column Temp. 30 °C.[14] Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. Detection UV/PDA at 242 nm.[14] The wavelength should be set at an absorbance maximum for Cangrelor to ensure high sensitivity for both the parent drug and DPs that retain the core chromophore. A Photodiode Array (PDA) detector is superior as it provides spectral data for peak purity assessment.
Step 2: Identification with LC-MS/MS
-
Expertise & Causality: Once separated by HPLC, the DPs are directed into a mass spectrometer. High-resolution MS (HRMS), such as Quadrupole Time-of-Flight (QTOF), is invaluable.[7][8] It provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition (e.g., CₓHᵧNₐOᵦP꜀Sₑ). Tandem MS (MS/MS) is then used to fragment the DP, and the resulting fragmentation pattern provides clues to its structure, acting like a molecular fingerprint.[15]
-
Protocol: LC/QTOF/MS/MS Analysis
-
System Setup: Couple the validated HPLC method directly to a QTOF mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Ionization: Operate in both positive and negative ESI modes in separate runs. Cangrelor's phosphate groups are readily deprotonated, making negative mode highly effective, while the purine core can be protonated in positive mode.
-
Full Scan MS: Acquire data in full scan mode (e.g., m/z 100-1000) to detect all eluting ions and determine their accurate masses.
-
MS/MS Acquisition: Perform data-dependent acquisition (DDA) or targeted MS/MS. In DDA, the instrument automatically selects the most intense ions from the full scan for fragmentation. This helps in identifying unexpected DPs.
-
Data Interpretation: Use the accurate mass to propose elemental compositions for the parent ion of each DP. Analyze the MS/MS fragmentation patterns to deduce structural modifications (e.g., loss of a phosphate group, addition of oxygen) relative to the parent drug.
-
Step 3: Definitive Structure Elucidation with NMR
-
Expertise & Causality: While LC-MS/MS provides compelling evidence for a proposed structure, it does not definitively prove atomic connectivity or stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is the ultimate tool for unambiguous structure elucidation.[7] It requires isolating the DP in sufficient quantity and purity (typically >0.5 mg). Techniques like ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) map out the complete carbon-hydrogen framework of the molecule, leaving no ambiguity.
-
Protocol: Isolation and NMR Characterization
-
Isolation: Develop a preparative or semi-preparative HPLC method to isolate the major DPs identified by LC-MS. Collect the corresponding fractions.
-
Purification: Pool the fractions and remove the mobile phase solvents (e.g., via lyophilization or evaporation) to obtain the purified DP.
-
NMR Analysis: Dissolve the isolated DP in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquire Spectra: Perform a suite of NMR experiments:
-
¹H NMR: To identify the types and number of protons.
-
¹³C NMR: To identify the types of carbon environments.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and piece together the final structure.
-
-
Summary of Known Cangrelor Degradation Products
Forced degradation studies have identified several key degradation products. A study characterized six major DPs formed under various stress conditions.[7][8]
| Designation | Formation Condition | Characterization Techniques | Notes |
| DP-1 to DP-6 | Acidic, Basic, and Oxidative Stress | LC/QTOF/MS/MS, NMR[7][8] | Represent various hydrolytic and oxidative modifications to the parent molecule. Three of these (DP-1, DP-5, DP-6) were novel structures not previously reported in the literature.[7] |
| Impurity A, B, C, D, E | Hydrolysis and Oxidation | HPLC[14][16] | These are known impurities monitored during quality control. The specific structures are typically held by the manufacturer but are resolved by validated HPLC methods.[14] |
| Nucleoside Metabolite | Enzymatic Dephosphorylation | N/A (In-vivo) | The primary metabolite in biological systems, formed by the cleavage of the triphosphate group.[3][4] |
Conclusion
The successful identification and characterization of Cangrelor degradation products is not a linear process but an iterative cycle of hypothesis, experimentation, and advanced analytical investigation. It requires a deep understanding of the molecule's inherent chemistry, a systematic approach to forced degradation compliant with regulatory standards, and the intelligent application of a multi-technique analytical platform. By combining the separation power of HPLC with the investigative strengths of MS and the definitive structural insight of NMR, researchers can fully elucidate degradation pathways. This knowledge is invaluable, directly informing the development of robust manufacturing processes, stable formulations, and reliable quality control methods, ultimately ensuring the delivery of a safe and effective drug to the patient.[7][8]
References
- Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. (n.d.).
- Methods to prevent Cangrelor degradation during in vitro experiments. (n.d.). Benchchem.
-
Guvvala, V., et al. (2019). A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 170, 327-334. [Link]
- HPLC (high performance liquid chromatography) detection method for Cangrelor intermediate impurities. (n.d.).
- Forced Degradation Study as per ICH Guidelines: Wh
-
A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR. (2019). ResearchGate. [Link]
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Determination of related substances in cangrelor by HPLC. (2018). ResearchGate. [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
- Pharmaceutical formulations comprising high purity cangrelor and methods for preparing and using the same. (n.d.).
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Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. [Link]
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Cangrelor. (2023). StatPearls - NCBI Bookshelf. [Link]
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Cangrelor. (n.d.). PubChem - NIH. [Link]
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High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024). Veeprho. [Link]
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025).
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Guideline recommendations for cangrelor should be upgraded: pros and cons. (n.d.). PMC - NIH. [Link]
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For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the formation mechanism of Cangrelor Related Compound 8, a notable impurity associated with the potent antiplatelet agent, Cangrelor. Understanding the genesis of this and other related substances is paramount for the development of robust manufacturing processes, stable formulations, and comprehensive analytical methods to ensure the safety and efficacy of Cangrelor.
Introduction to Cangrelor and the Imperative of Impurity Profiling
Cangrelor, an analogue of adenosine triphosphate (ATP), is a direct-acting, intravenous P2Y12 platelet receptor inhibitor.[1] Its rapid onset and reversible action make it a critical therapeutic option in the setting of percutaneous coronary intervention (PCI).[2] As with any pharmaceutical agent, the control of impurities is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide. Impurities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction between the API and excipients.
This guide focuses on a specific related substance, designated as Cangrelor Related Compound 8. Through a systematic analysis of available scientific literature and chemical principles, we will elucidate its structure and propose a detailed mechanism for its formation.
Structure Elucidation of Cangrelor Related Compound 8
Cangrelor Related Compound 8 has been identified as N-(2-(methylsulfinyl)ethyl)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-6-amine , with the Chemical Abstracts Service (CAS) number 2351938-00-4 .[3]
A critical examination of this structure reveals two significant deviations from the parent Cangrelor molecule:
-
Absence of the Ribose and Triphosphate Moieties: The core structure is the purine base with its characteristic side chains, indicating a cleavage of the N-glycosidic bond that connects the purine to the ribose sugar in Cangrelor.
-
Oxidation of the Methylthio Group: The methylthio (-S-CH₃) group on the ethylamino side chain has been oxidized to a methylsulfinyl (-SO-CH₃) group.
Based on this structural evidence, the formation of Cangrelor Related Compound 8 can be attributed to a combination of hydrolytic and oxidative degradation pathways.
Proposed Mechanism of Formation for Cangrelor Related Compound 8
The formation of Cangrelor Related Compound 8 from Cangrelor is proposed to occur through a two-step degradation pathway:
Step 1: Acid-Catalyzed Hydrolysis of the N-Glycosidic Bond
Cangrelor, like other nucleoside analogues, is susceptible to hydrolysis, particularly under acidic conditions. The N-glycosidic bond linking the purine base to the ribose sugar can be cleaved, releasing the purine derivative and the sugar-triphosphate portion. This degradation pathway is a known vulnerability for nucleosides.
This initial hydrolytic cleavage would result in the formation of an intermediate, N-(2-(methylthio)ethyl)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-6-amine .
Step 2: Oxidation of the Thioether
The second step in the formation of Compound 8 is the oxidation of the thioether functionality on the N6 side chain of the purine intermediate. The sulfur atom in the methylthio group is susceptible to oxidation, leading to the formation of a sulfoxide. This oxidation can be promoted by various oxidizing agents or conditions, such as exposure to peroxides or atmospheric oxygen over time, particularly in the presence of light or metal ions.
This oxidative transformation of the intermediate yields the final structure of Cangrelor Related Compound 8.
The proposed overall formation pathway is depicted in the following diagram:
Figure 1. Proposed two-step formation pathway for Cangrelor Related Compound 8.
Scientific Rationale and Supporting Evidence
The proposed mechanism is grounded in established chemical principles and supported by findings from forced degradation studies of Cangrelor. A comprehensive study by Guvvala et al. investigated the degradation of Cangrelor under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[4] The study revealed that Cangrelor is particularly sensitive to acidic, basic, and oxidative conditions.[4]
The identification of degradation products resulting from hydrolysis and oxidation in this study strongly supports the proposed pathway for the formation of Compound 8. While the authors identified six major degradation products (DP-1 to DP-6), and noted that three were previously unreported, a direct correlation to a publicly named "Compound 8" is not made in the publication.[4] However, the formation of a sulfoxide derivative is a common outcome of oxidative stress on molecules containing thioether groups.
Furthermore, a U.S. Patent for pharmaceutical formulations of Cangrelor explicitly mentions the formation of an oxidized form of Cangrelor, described as N-[2-(methylsulfinyl)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-5′-adenylic acid monoanhydride with dichloromethylenebisphosphonic acid, as "impurity C".[1] This demonstrates that the oxidation of the methylthio group is a recognized degradation pathway for the intact Cangrelor molecule. It is therefore highly plausible that the purine base, once cleaved from the ribose-triphosphate chain, would also be susceptible to similar oxidation.
Experimental Protocols for Investigating Cangrelor Degradation
To experimentally verify the proposed formation mechanism of Cangrelor Related Compound 8, forced degradation studies are essential. The following are generalized protocols based on the study by Guvvala et al.[4]
Acidic Degradation Study
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of Cangrelor in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Stress Condition: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubation: Heat the solution in a water bath at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Dilute the resulting solution with the mobile phase to a suitable concentration for analysis by a validated stability-indicating HPLC or UPLC-MS method.
Oxidative Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of Cangrelor as described in the acidic degradation protocol.
-
Stress Condition: To an aliquot of the stock solution, add an equal volume of a 3% solution of hydrogen peroxide.
-
Incubation: Keep the solution at room temperature for a specified duration (e.g., 2 hours).
-
Analysis: Dilute the resulting solution with the mobile phase to a suitable concentration for analysis by a validated stability-indicating HPLC or UPLC-MS method.
The workflow for these forced degradation studies can be visualized as follows:
Figure 2. General workflow for forced degradation studies of Cangrelor.
Quantitative Data Summary
The following table summarizes the typical conditions for forced degradation studies that can lead to the formation of hydrolytic and oxidative impurities of Cangrelor.
| Stress Condition | Reagent | Temperature | Time | Potential Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Cleavage of N-glycosidic bond |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Degradation of triphosphate chain |
| Oxidation | 3% H₂O₂ | Room Temp. | 2 hours | Sulfoxide formation |
Table 1: Summary of Forced Degradation Conditions for Cangrelor.
Conclusion
The formation of Cangrelor Related Compound 8, N-(2-(methylsulfinyl)ethyl)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-6-amine, is a multi-step process initiated by the hydrolytic cleavage of the N-glycosidic bond of Cangrelor, followed by the oxidation of the resulting purine intermediate. This understanding is crucial for the implementation of effective control strategies in the manufacturing and formulation of Cangrelor to minimize the levels of this and other related impurities, thereby ensuring the quality and safety of this vital therapeutic agent. Further studies, including the isolation and characterization of this impurity from stressed samples of Cangrelor, would provide definitive confirmation of the proposed mechanism.
References
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Guvvala, V., Subramanian, V. C., & Anireddy, J. (2019). A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 170, 327–334. [Link]
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Cleanchem (n.d.). Cangrelor Impurity 8. Retrieved January 16, 2026, from [Link]
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A Comprehensive Review of Known Impurities in the Synthesis of Cangrelor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cangrelor is a potent, intravenous, direct-acting, and reversible P2Y12 receptor antagonist.[1] It is an analog of adenosine triphosphate (ATP) and is indicated as an adjunct to percutaneous coronary intervention (PCI) to reduce the risk of periprocedural thrombotic events.[2] Unlike oral antiplatelet agents such as clopidogrel, Cangrelor does not require metabolic activation, allowing for a rapid onset and offset of action.[3] This characteristic makes it a valuable therapeutic option in the acute setting of PCI.[3]
The chemical purity of the active pharmaceutical ingredient (API) is a critical attribute that directly impacts its safety and efficacy. The identification, characterization, and control of impurities in the drug substance are mandated by regulatory agencies worldwide. This guide provides a comprehensive review of the known impurities associated with the synthesis of Cangrelor, including process-related impurities and degradation products. It aims to offer a detailed understanding of their origins, mechanisms of formation, and the analytical methodologies employed for their detection and control.
Synthetic Pathways of Cangrelor
Understanding the synthetic route to Cangrelor is fundamental to identifying potential process-related impurities. A plausible synthesis of Cangrelor begins with 2-thiobarbituric acid and peracetyl-D-ribofuranose.[4] The synthesis involves several key transformations, including the construction of the purine ring system, N-alkylation to introduce the ribofuranose moiety, and subsequent phosphorylation to install the triphosphate analogue side chain.
A key intermediate in the synthesis of Cangrelor is 2-Thioadenosine monohydrate.[5] The industrial-scale preparation of this intermediate and the analysis of impurities formed during its synthesis are crucial for controlling the overall impurity profile of the final API.[5]
The following diagram illustrates a generalized synthetic pathway for Cangrelor, highlighting key intermediates and potential points of impurity introduction.
Caption: Generalized synthetic pathway of Cangrelor.
Process-Related Impurities
Process-related impurities are chemical substances that are formed as by-products during the synthesis of the API. These can include unreacted starting materials, intermediates, and products of side reactions. The control of these impurities is a critical aspect of process development and optimization.
Several process-related impurities in Cangrelor synthesis have been identified, often arising from incomplete reactions or side reactions of intermediates. For example, impurities can be introduced during the synthesis of the key intermediate, 2-thioadenosine monohydrate.[5] A study on this intermediate identified and characterized four process-related impurities.[5] A patent also describes two by-product impurities in an adenosine-2-thione intermediate, a substituted purine and a disulfide, which are challenging to separate due to their poor solubility and weak retention in reversed-phase chromatography.[6]
Degradation Products of Cangrelor
Cangrelor is susceptible to degradation under various stress conditions, leading to the formation of degradation products. Forced degradation studies are essential to identify these potential degradants and to develop stability-indicating analytical methods.[7][8]
A comprehensive forced degradation study of Cangrelor revealed that the drug substance is sensitive to acidic, basic, and oxidative conditions, while being stable under thermal and photolytic stress.[7] This study identified a total of six degradation products (DP-1 to DP-6), three of which were previously unreported.[7] The structures of these degradation products were elucidated using advanced analytical techniques such as LC/QTOF/MS/MS and NMR.[7]
A US patent also details several hydrolysis and oxidation degradants, designating them as Impurity A, B, C, D, and E.[9] The formation of these impurities is highly dependent on the pH of the environment.[9]
The primary degradation pathways for Cangrelor are:
-
Hydrolysis:
-
Acidic Conditions: Under acidic conditions, the primary degradation pathway is the hydrolysis of the glycosidic bond, leading to the formation of Impurity D (2-(3,3,3-trifluoropropylthio)-N-(2-(methylthio)ethyl)-adenine).[9]
-
General Hydrolysis: Hydrolysis of the dichloromethylenebisphosphonate group on Cangrelor leads to the formation of Impurity A (N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-5′-adenylic acid).[9] The rate of this hydrolysis decreases with increasing pH.[9]
-
-
Oxidation: The sulfide moiety in Cangrelor is susceptible to oxidation, forming a sulfoxide derivative, identified as Impurity C (N-[2-(methylsulfinyl)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-5′-adenylic acid monoanhydride with dichloromethylenebisphosphonic acid).[9]
The following diagram illustrates the major degradation pathways of Cangrelor.
Caption: Major degradation pathways of Cangrelor.
Summary of Known Impurities
The following table summarizes the key known impurities of Cangrelor, including their names, potential origins, and other relevant information.
| Impurity Name/Designation | CAS Number | Molecular Formula | Origin |
| Degradation Products | |||
| Impurity A / N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-5’-adenylic Acid | 163706-58-9 | C₁₆H₂₂F₃N₅O₇PS₂ | Hydrolysis |
| Impurity C / Cangrelor Sulfoxide | N/A | C₁₇H₂₅Cl₂F₃N₅O₁₄P₃S₂ | Oxidation |
| Impurity D / Des Ribose Cangrelor Impurity | 1830294-25-1 | C₁₁H₁₄F₃N₅S₂ | Acidic Hydrolysis |
| Process-Related Impurities/Intermediates | |||
| 2-Thioadenosine | 43157-50-2 | C₁₀H₁₃N₅O₄S | Intermediate |
| Cangrelor 6-Amino Triol Impurity | 163706-51-2 | C₁₃H₁₆F₃N₅O₄S | Process-related |
| Cangrelor Triacetate Impurity | 1830294-26-2 | C₂₂H₂₈F₃N₅O₇S₂ | Process-related |
| Other Potential Impurities | |||
| Cangrelor Dimer | 2353388-08-4 | C₃₄H₅₀Cl₄F₆N₁₀O₂₄P₆S₄ | By-product |
| N-Nitroso Cangrelor | N/A | C₁₇H₂₄Cl₂F₃N₆O₁₃P₃S₂ | Potential nitrosamine |
Note: This table is not exhaustive and includes impurities identified from various sources. The classification as "process-related" or "degradation product" is based on available information and may overlap.
Analytical Methodologies for Impurity Profiling
The detection and quantification of impurities in Cangrelor require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.
A reported HPLC method for the determination of related substances in Cangrelor utilizes a Waters Symmetry C18 column (250 mm × 4.6 mm, 5 μm) with gradient elution. The mobile phase consists of 15 mmol·L⁻¹ ammonium phosphate sodium perchlorate solution (pH 7.0) and acetonitrile. Detection is performed at 242 nm with a column temperature of 30 °C. This method has been validated for the quantitative analysis of four known impurities (A, B, C, and D) and for controlling the limits of unknown impurities.
For the structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass analyzers like Quadrupole Time-of-Flight (QTOF), are indispensable.[7] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the definitive structural characterization of isolated impurities.[7]
Experimental Protocol: HPLC Method for Related Substances
The following is a representative HPLC protocol for the analysis of Cangrelor and its related substances, based on published methods.
1. Chromatographic Conditions:
-
Column: Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 15 mmol·L⁻¹ ammonium phosphate sodium perchlorate solution, pH adjusted to 7.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient program to separate the main peak from all known and unknown impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 242 nm.
-
Injection Volume: Appropriate volume based on sample concentration and instrument sensitivity.
2. Sample Preparation:
-
Standard Solution: Prepare a standard solution of Cangrelor reference standard in a suitable diluent.
-
Impurity Standard Solutions: Prepare individual or mixed standard solutions of known impurities.
-
Sample Solution: Accurately weigh and dissolve the Cangrelor drug substance or drug product in the diluent to a specified concentration.
3. System Suitability:
-
Perform system suitability tests before sample analysis to ensure the chromatographic system is performing adequately. This typically includes parameters such as theoretical plates, tailing factor for the main peak, and resolution between critical peak pairs.
4. Data Analysis:
-
Identify and quantify impurities by comparing their retention times and peak areas with those of the reference standards. For unknown impurities, an area normalization method can be used for limit control.
The following diagram outlines the general workflow for impurity profiling.
Caption: General workflow for impurity profiling.
Conclusion
The control of impurities in the Cangrelor drug substance is paramount to ensuring its quality, safety, and efficacy. This technical guide has provided a comprehensive overview of the known process-related impurities and degradation products of Cangrelor. A thorough understanding of the synthetic pathways and degradation mechanisms is essential for the development of robust manufacturing processes and stable formulations. The application of advanced analytical techniques, particularly HPLC and LC-MS, is critical for the effective detection, characterization, and quantification of these impurities, ultimately leading to a safer and more effective therapeutic agent for patients.
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Cangrelor: Package Insert / Prescribing Information / MOA - Drugs.com. (2025, August 25). Retrieved from [Link]
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Guvvala, V., Subramanian, V. C., & Anireddy, J. S. (2019). A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 170, 327–334. [Link]
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A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR | Request PDF. (2025, August 5). Retrieved from [Link]
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N-Nitroso Cangrelor: Synthesis Attempts and Failure Report (NAP Test) - Veeprho. (n.d.). Retrieved from [Link]
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What is the recommended use and dosing regimen for Cangrelor (cangrelor) in patients undergoing percutaneous coronary intervention (PCI)? (2025, October 22). Dr.Oracle. Retrieved from [Link]
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Guvvala, V., Subramanian, V. C., & Anireddy, J. (2019). A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 170, 327-334. [Link]
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Liu, Y., Zhang, Y., & Li, J. (2018). Determination of related substances in cangrelor by HPLC. Chinese Journal of New Drugs, 27(15), 1775-1779. [Link]
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Bakhtiar, R., & Kheir, A. (2014). Identification of the major degradation pathways of ticagrelor. Journal of pharmaceutical and biomedical analysis, 98, 243-51. [Link]
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CANGRELOR - All About Drugs. (2014, February 24). Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Cangrelor. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Franchi, F., Rollini, F., & Angiolillo, D. J. (2016). Cangrelor: A review on its mechanism of action and clinical development. Expert Opinion on Drug Discovery, 11(8), 813-824. [Link]
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Angiolillo, D. J., & Franchi, F. (2011). Cangrelor: a review on its mechanism of action and clinical development. Expert review of clinical pharmacology, 4(1), 13–24. [Link]
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Guntupalli, R., Prasad, A. R., Kumar, B. S., & Shabi, S. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. Journal of pharmaceutical and biomedical analysis, 120, 248-60. [Link]
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Dobesh, P. P., & Oestreich, J. H. (2014). Cangrelor: A New Route for P2Y12 Inhibition. Pharmacotherapy, 34(10), 1061–1076. [Link]
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Prasad, A. R., Guntupalli, R., Kumar, B. S., & Shabi, S. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. Journal of pharmaceutical and biomedical analysis, 120, 248–260. [Link]
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Kumar, V. S., Kumar, K. R., & Kumar, M. K. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry, 11(4), 1547-1554. [Link]
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Franchi, F., Rollini, F., & Angiolillo, D. J. (2021). Cangrelor: Clinical Data, Contemporary Use, and Future Perspectives. Journal of the American Heart Association, 10(13), e021175. [Link]
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Saborido, M., & Sarotti, A. M. (2020). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 58(7), 599-616. [Link]
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Kumar, P., & Singh, S. (2023). UV spectroscopy and HPLC method Development for the Estimation of Aspirin and Ticgrelor in Marketed formulation. Chemistry Research Journal, 8(5), 11-19. [Link]
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Ferlini, M., Raone, L., Bendotti, S., Currao, A., Primi, R., Bongiorno, A., Fava, C., Dall'Oglio, L., Adamo, M., & Metra, M. (2023). Cangrelor in Patients Undergoing Percutaneous Coronary Intervention After Out-of-Hospital Cardiac Arrest. Journal of Clinical Medicine, 12(1), 329. [Link]
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Sultana, N., & Arayne, M. S. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 42-50. [Link]
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Al-Shdefat, R., Al-Khateeb, A., & Al-Zoubi, H. (2019). Ultra-fast liquid chromatography method for the determination of ticagrelor in pharmaceutical formulations and spiked plasma samples. ACG Publications, 13(3), 205-212. [Link]
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A Technical Guide to Understanding the Origin of Impurities in Cangrelor Drug Substance
Abstract
Cangrelor is a potent, intravenous, direct-acting P2Y12 platelet inhibitor used to prevent thrombotic events during percutaneous coronary intervention (PCI).[1] Ensuring the purity of the Cangrelor drug substance is paramount for its safety and efficacy. This guide provides an in-depth analysis of the origins of impurities in Cangrelor, delineating between process-related impurities stemming from the synthetic route and degradation products arising from storage and handling. By understanding the mechanistic basis of impurity formation, researchers and drug development professionals can implement robust control strategies to ensure the quality of the final drug product.
Introduction: The Criticality of Impurity Profiling in Cangrelor
An impurity in any active pharmaceutical ingredient (API) is defined as any component that is not the chemical entity of the drug substance itself.[2] For a potent, intravenously administered drug like Cangrelor, the presence of impurities can have significant implications, potentially altering efficacy, causing toxic effects, or impacting the stability of the drug product.[3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Pharmacopoeia (EP) have stringent guidelines for the identification, qualification, and control of impurities.[4][5]
Cangrelor's molecular structure, an analogue of adenosine triphosphate (ATP), features several moieties susceptible to chemical transformation, including thioether linkages and a complex polyphosphate side chain.[6] These structural features, while key to its pharmacological activity, also represent potential sites for the formation of impurities during both synthesis and shelf-life. This guide will explore the primary pathways through which these impurities emerge.
Unraveling Process-Related Impurities
Process-related impurities are substances that are formed or introduced during the manufacturing process of the API.[7] Their origin can be traced back to starting materials, intermediates, by-products from side reactions, and reagents. The synthesis of Cangrelor is a multi-step process where the quality of each intermediate is critical to the purity of the final product.[5]
Key Intermediates and Their Potential Impurities
A vital intermediate in the synthesis of Cangrelor is 2-Thioadenosine.[8][9] The industrial-scale preparation and analysis of this intermediate have revealed several potential process-related impurities.[9] For example, impurities such as substituted purines and disulfides can arise during its synthesis.[8] A robust high-performance liquid chromatography (HPLC) method is necessary to detect and control these impurities in the intermediate, as they can be carried through to the final API.[8]
Other known process-related impurities include synthetic intermediates that remain due to incomplete reactions or inadequate purification.[4] Examples of commercially available reference standards for such impurities include:
The following diagram illustrates a simplified conceptual workflow for identifying and controlling process-related impurities during Cangrelor synthesis.
Caption: Workflow for In-Process Control (IPC) of Synthesis Impurities.
Degradation Pathways of Cangrelor
Degradation impurities are formed when the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, or light over time.[10] Forced degradation studies are essential to identify the potential degradation products and establish the intrinsic stability of the drug molecule.[11]
Hydrolytic Degradation
Cangrelor is particularly sensitive to hydrolysis under both acidic and basic conditions.[3][12] The degradation is pH-dependent, with greater instability observed at acidic pH.[3] The primary sites for hydrolysis are the complex phosphate chain and the N-glycosidic bond.
-
Hydrolysis of the Phosphate Moiety: Cleavage of the P-O-P bonds in the dichloromethylenebisphosphonic acid group is a major degradation pathway. This leads to the formation of dephosphorylated and partially dephosphorylated analogues.[6] One such key degradant is referred to as Impurity A .[3]
-
Hydrolysis of the Glycosidic Bond: Cleavage of the bond between the ribose sugar and the purine base results in the formation of Impurity D , or Des Ribose Cangrelor Impurity.[3][6]
Oxidative Degradation
The thioether linkages in the Cangrelor molecule are susceptible to oxidation.[6] Forced degradation studies using agents like hydrogen peroxide have confirmed this vulnerability.[11][12]
-
Sulfoxide Formation: Oxidation of the methylthioethyl group can lead to the formation of Cangrelor Sulfoxide , also known as Impurity C .[3][6][13]
Stability Under Other Conditions
Formal forced degradation studies have shown that Cangrelor is relatively stable under thermal (e.g., 80°C for 48 hours) and photolytic stress conditions as per ICH guidelines.[12][14]
The following diagram illustrates the main degradation pathways for Cangrelor.
Caption: Primary Degradation Pathways of Cangrelor.
Summary of Known Cangrelor Impurities
The table below summarizes key impurities that have been identified and are often monitored during the quality control of Cangrelor drug substance.[3][4][6][13]
| Impurity Name/Type | Potential Origin | Classification |
| Impurity A | Hydrolysis of dichloromethylenebisphosphonic acid group | Degradation Product |
| Impurity C (Sulfoxide) | Oxidation of thioether linkage | Degradation Product |
| Impurity D (Des Ribose) | Hydrolysis of the glycosidic bond | Degradation Product |
| Cangrelor 6-Amino Triol | Synthetic Route | Process-Related |
| 2-Thioadenosine | Starting Material / Intermediate | Process-Related |
| N-Nitroso Cangrelor | Potential nitrosation reaction | Process/Degradation |
| Cangrelor Dimer | Side reaction during synthesis or storage | Process/Degradation |
Note: This table is not exhaustive but represents common impurities cited in public domain literature and by reference standard suppliers.
Analytical Strategies for Impurity Detection and Control
A robust, stability-indicating analytical method is crucial for separating and quantifying all potential impurities in Cangrelor.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the standard for analyzing related substances in Cangrelor.[2][15]
-
Methodology: A typical method employs a reversed-phase C18 column with a gradient elution mobile phase, often consisting of a phosphate buffer and acetonitrile.[15] The detection wavelength is commonly set around 242 nm.[15]
-
Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring it can separate all known degradation products and process-related impurities from the main Cangrelor peak.[10][15]
Structural Elucidation
For the identification and characterization of unknown impurities discovered during stability studies or process development, more advanced techniques are required.
-
LC-MS/MS: Liquid Chromatography coupled with Tandem Mass Spectrometry is invaluable for obtaining molecular weight information and fragmentation patterns of unknown impurities.[7][12][16]
-
NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is used to confirm the definitive structure of isolated impurities.[7][12]
Experimental Protocol: Forced Degradation Study
The following protocol provides a framework for conducting a forced degradation study on Cangrelor drug substance, as mandated by ICH guidelines.[10]
Objective: To identify the potential degradation products of Cangrelor under various stress conditions and to establish a stability-indicating analytical method.
Materials:
-
Cangrelor Drug Substance
-
Hydrochloric Acid (HCl), 0.1N
-
Sodium Hydroxide (NaOH), 0.1N
-
Hydrogen Peroxide (H₂O₂), 3%
-
High-purity water
-
Calibrated HPLC-UV system, LC-MS system
-
Photostability chamber, oven
Procedure:
-
Acid Hydrolysis:
-
Dissolve Cangrelor in 0.1N HCl.
-
Incubate at 60°C for a specified time (e.g., 2-8 hours).
-
Neutralize the solution, dilute to a known concentration, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve Cangrelor in 0.1N NaOH.
-
Keep at room temperature for a specified time (e.g., 1-4 hours).
-
Neutralize the solution, dilute, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve Cangrelor in a solution of 3% H₂O₂.
-
Keep at room temperature for a specified time (e.g., 4-12 hours).
-
Dilute and analyze by HPLC.
-
-
Thermal Degradation:
-
Store solid Cangrelor powder in an oven at 80°C for 48 hours.
-
Dissolve the stored sample, dilute, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose solid Cangrelor powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Dissolve the exposed sample, dilute, and analyze by HPLC.
-
-
Analysis:
-
For all samples, compare the chromatograms to that of an unstressed control sample.
-
Identify and quantify the degradation peaks.
-
Perform peak purity analysis to ensure the main Cangrelor peak is free from co-eluting impurities.
-
If unknown impurities are detected above the identification threshold, proceed with structural elucidation using LC-MS/MS and NMR.[12]
-
Conclusion
The impurity profile of Cangrelor is a direct reflection of its synthetic pathway and inherent molecular stability. The primary sources of impurities are residual intermediates from manufacturing, such as 2-Thioadenosine, and degradation products arising from hydrolysis and oxidation.[6][8][12] Hydrolytic cleavage of the phosphate side chain and the glycosidic bond, along with oxidation of the thioether moiety, represent the most significant degradation pathways.[3] A thorough understanding of these formation mechanisms, supported by rigorous forced degradation studies and validated, stability-indicating analytical methods, is essential for the development, manufacturing, and regulatory approval of a safe and effective Cangrelor drug product.[4][11]
References
- StatPearls. (2023-07-23). Cangrelor. NCBI Bookshelf.
- Benchchem. Methods to prevent Cangrelor degradation during in vitro experiments. Benchchem.
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- Veeprho.
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- Google Patents. (CN112630349B). HPLC (high performance liquid chromatography)
- ResearchGate. (2025-08-07).
- Pharmaffiliates. Cangrelor-impurities.
- Google Patents. (US9700575B2). Pharmaceutical formulations comprising high purity cangrelor and methods for preparing and using the same.
- ResearchGate. (2025-08-05). A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR | Request PDF.
- PubMed.
- ResearchGate. Structures of process-related impurities of , , , and . | Download Scientific Diagram.
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- Biotech Spain. (2025-09-22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- PubMed. (2017-01-02). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- IJSRST. (2020-11-11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
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An In-Depth Technical Guide to the Exploratory Forced Degradation Analysis of Cangrelor
Abstract
Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory agencies to elucidate the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[1][2][3] This guide provides a comprehensive, technically-grounded framework for conducting an exploratory forced degradation study of Cangrelor (Kengreal®). Cangrelor, an intravenous, direct-acting P2Y12 platelet receptor inhibitor, possesses a complex structure analogous to adenosine triphosphate (ATP), featuring a triphosphate bridge and a thioether moiety.[4][5][6] These functional groups present specific vulnerabilities to hydrolytic and oxidative stress. This document details the strategic planning, experimental design, step-by-step protocols, and analytical considerations necessary to thoroughly investigate its degradation profile.
Introduction: The Scientific & Regulatory Imperative
Cangrelor is a critical therapeutic agent used as an adjunct to percutaneous coronary intervention (PCI) to reduce the risk of thrombotic events.[7][8] Its chemical structure, N6-[2-(methylthio)ethyl]-2-[(3,3,3,-trifluoropropyl)-5'-adenylic acid, monanhydride with (dichloromethylene) bisphosphonic acid, is unique and effective but also harbors potential stability liabilities.[4][6]
The primary objectives of a forced degradation study for Cangrelor are:
-
Pathway Elucidation: To identify the likely degradation pathways under a variety of stress conditions.[3]
-
Degradant Identification: To generate and characterize potential degradation products that could arise during manufacturing, shipping, or storage.[2]
-
Method Development: To provide the necessary samples to develop and validate a robust, stability-indicating analytical method capable of separating the active pharmaceutical ingredient (API) from all process- and degradation-related impurities.[1][3]
-
Formulation & Packaging Guidance: To inform the development of a stable drug product by understanding its sensitivities to heat, light, pH, and oxygen, thereby guiding the selection of excipients and packaging.
These studies are mandated by the International Council for Harmonisation (ICH) under guidelines Q1A(R2) and Q1B, which set the standard for stress testing new drug substances and products.[1][3]
Structural Analysis of Cangrelor's Vulnerabilities
A proactive analysis of Cangrelor's structure is paramount for designing an effective study. Two key areas are immediately apparent:
-
The Polyphosphate Bridge: Analogous to ATP, the P-O-P bonds in the triphosphate chain are susceptible to hydrolysis.[9] This reaction is often catalyzed by acidic or basic conditions and can lead to the cleavage of one or more phosphate groups, resulting in dephosphorylated and partially dephosphorylated analogs.[10][11]
-
The Thioether (Sulfide) Linkage: The methylthioethyl group contains a sulfur atom that is a prime target for oxidation.[12] Oxidizing agents can convert the thioether to a sulfoxide and potentially further to a sulfone.[12][13]
Understanding these potential weak points allows for a targeted experimental design.
Strategic Planning & Experimental Design
The goal of forced degradation is not to completely destroy the molecule but to induce a target degradation of 5-20%.[1][14] This level of degradation is sufficient to produce and detect major degradants without generating secondary or tertiary products that are irrelevant under normal storage conditions.
Overall Experimental Workflow
The logical flow of a forced degradation study is critical for ensuring data integrity and efficiency.
Caption: High-level workflow for a Cangrelor forced degradation study.
Selection of Stress Conditions
The conditions outlined below are based on ICH Q1A(R2) guidelines and tailored to the known chemistry of Cangrelor.[1]
| Stress Condition | Typical Reagent/Condition | Target Degradation (%) | Rationale & Key Considerations for Cangrelor |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 5-20% | To challenge the polyphosphate bridge. Monitor for cleavage of P-O bonds. |
| Base Hydrolysis | 0.1 N NaOH, Room Temp | 5-20% | Polyphosphate hydrolysis is also base-catalyzed. Amide bonds, though more stable, could also be susceptible. |
| Oxidation | 3% H₂O₂, Room Temp | 5-20% | To specifically target the thioether moiety, leading to sulfoxide/sulfone formation. |
| Thermal | 80°C, Dry Heat | 5-20% | To assess the overall thermal stability of the molecule in the solid state. |
| Photostability | ICH Q1B Conditions | 5-20% | Expose solid drug and solution to ≥1.2 million lux hours (visible) and ≥200 watt hours/m² (UVA).[15][16][17] |
Execution: Protocols & Methodologies
Safety Precaution: All work should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory.
Stock Solution Preparation
-
Cangrelor Stock: Accurately weigh and dissolve Cangrelor API in a suitable solvent (e.g., water or a mild buffer in which it is stable) to create a 1.0 mg/mL stock solution.
-
Stressing Agent Stocks: Prepare 1.0 N HCl, 1.0 N NaOH, and 30% H₂O₂. These will be diluted to the final working concentrations.
Forced Degradation Protocols (Example)
Protocol 3.2.1: Acid Hydrolysis
-
Pipette 5.0 mL of the Cangrelor stock solution (1.0 mg/mL) into a 25 mL volumetric flask.
-
Add 5.0 mL of 0.5 N HCl to initiate the reaction (final concentration will be ~0.1 N HCl).
-
Place the flask in a thermostatically controlled water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 N NaOH.
-
Dilute to a final concentration of ~50 µg/mL with mobile phase for analysis.
-
Analyze immediately via HPLC.
Protocol 3.2.2: Oxidative Degradation
-
Pipette 5.0 mL of the Cangrelor stock solution into a 25 mL volumetric flask.
-
Add 2.5 mL of 30% H₂O₂ (final concentration will be ~3%). Protect from light by wrapping the flask in aluminum foil.
-
Store at room temperature.
-
Withdraw and analyze aliquots at specified time points (e.g., 1, 2, 4, 8 hours).
-
Dilute to a final concentration of ~50 µg/mL with mobile phase for analysis.
(Note: Similar protocols would be followed for basic, thermal, and photolytic stress, adjusting conditions as necessary to achieve the target degradation.)
Development of a Stability-Indicating HPLC Method
A stability-indicating method must be able to resolve the main Cangrelor peak from all potential degradation products and process-related impurities.[2] For a molecule like Cangrelor, a reverse-phase HPLC method with UV and MS detection is the gold standard.[18][19]
Example HPLC-UV/MS Method Parameters:
| Parameter | Condition | Rationale |
| Column | Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm) or equivalent | A C18 stationary phase provides good retention for moderately polar molecules like Cangrelor.[20] |
| Mobile Phase A | 15 mM Ammonium Phosphate buffer (pH 7.0) | Buffering is critical for peak shape and reproducibility of ionizable compounds.[20] |
| Mobile Phase B | Acetonitrile | A common organic modifier for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 30 minutes | A gradient is necessary to elute both the polar degradants and the parent API in a reasonable time with good resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp | 30°C | Controlled temperature ensures reproducible retention times.[20] |
| Detection | UV at 242 nm; MS (ESI+) | Wavelength selected for optimal API response.[20] Mass spectrometry provides mass information for peak identification. |
| Injection Vol. | 10 µL | Standard injection volume. |
Data Analysis & Structural Elucidation
Data Interpretation and Mass Balance
Upon analysis, the chromatograms from each stress condition are compared to that of an unstressed control sample.
-
Peak Purity: The peak purity of the parent Cangrelor peak should be assessed using a Diode Array Detector (DAD) to ensure it is spectrally homogenous, confirming no co-eluting impurities.
-
Mass Balance: A critical aspect of a successful study is achieving mass balance. The sum of the assay of the parent drug and the percentage of all degradation products should ideally be between 95% and 105%. This confirms that all significant degradants have been detected.
Proposed Degradation Pathways
Based on the structural vulnerabilities and analytical data (LC-MS), a degradation map can be proposed.
Caption: Proposed primary degradation pathways for Cangrelor.
-
Hydrolytic Pathway (Acid/Base Stress): The primary route is expected to be the cleavage of the polyphosphate chain. Mass spectral data would show losses corresponding to phosphate groups (e.g., -80 Da for PO₃⁻). The main products would be the diphosphate and monophosphate analogs of Cangrelor.[10][11]
-
Oxidative Pathway (H₂O₂ Stress): The thioether is readily oxidized. The primary degradation product (DP3) would be the sulfoxide, corresponding to a mass increase of +16 Da. Under more strenuous conditions, a further +16 Da increase could be observed, indicating the formation of the sulfone (DP4).[12]
Synthesis & Implications
The exploratory forced degradation study of Cangrelor provides invaluable insights into its chemical stability. The primary liabilities are identified as the hydrolytic cleavage of the phosphate chain and the oxidation of the thioether linkage. The data generated is foundational for:
-
Finalizing the Stability-Indicating Method: The developed HPLC method, proven to separate all generated degradants, can now be fully validated according to ICH Q2(R1) guidelines.
-
Informing Formulation Strategy: The sensitivity to pH suggests the need for a well-buffered formulation. The oxidative liability indicates that manufacturing processes should minimize exposure to oxygen, and the inclusion of an antioxidant might be considered if necessary.
-
Guiding Packaging and Storage: While found to be relatively stable to light and heat, the data confirms the need for controlled storage conditions to minimize hydrolytic and oxidative degradation over the product's shelf life.[11]
This structured approach ensures that the stability profile of Cangrelor is well-understood, leading to the development of a safe, effective, and stable pharmaceutical product that meets global regulatory standards.
References
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories. [Link]
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Forced Degradation Studies. (2016). MedCrave online. [Link]
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ICH Harmonised Tripartite Guideline: Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). International Council for Harmonisation. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). Atlas-mts.com. [Link]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. [Link]
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FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]
-
Cangrelor: Package Insert / Prescribing Information / MOA. (2025). Drugs.com. [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. [Link]
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ICH guideline Q1A (R2) on stability testing of new drug substances and products. (2016). Journal of Analytical and Pharmaceutical Research. [Link]
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Cangrelor. (n.d.). PubChem - NIH. [Link]
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Cangrelor Impurities and Related Compound. (n.d.). Veeprho. [Link]
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Ten-Cate, V., & Tjon, J. (2023). Cangrelor. In StatPearls. StatPearls Publishing. [Link]
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Determination of related substances in cangrelor by HPLC. (2018). ResearchGate. [Link]
- HPLC (high performance liquid chromatography) detection method for Cangrelor intermediate impurities. (n.d.).
-
KENGREAL® (cangrelor) for injection, for intravenous use. (n.d.). FDA. [Link]
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Cangrelor. (2015). PMC - NIH. [Link]
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Cangrelor Monograph for Professionals. (2025). Drugs.com. [Link]
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Other phosphorylated compounds and thioesters also have large free energy of hydrolysis. (n.d.). Course Hero. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed. [Link]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Trend in Scientific Research and Development. [Link]
-
Hydrolysis of Thioesters, Esters, and Amides. (2022). Chemistry LibreTexts. [Link]
-
Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]
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Thiophosphate photochemistry enables prebiotic access to sugars and terpenoid precursors. (2023). PMC - NIH. [Link]
-
Thioether Formation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]agent-guide.pdf)
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Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Comprehensive Impurity Profiling of Cangrelor
Abstract
This application note presents a detailed, strategic guide for the development and validation of a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the identification and quantification of impurities in the antiplatelet drug, Cangrelor. Cangrelor, an adenosine triphosphate (ATP) analog, is susceptible to specific degradation pathways, making robust impurity profiling a critical component of quality control and regulatory compliance. We detail a comprehensive workflow, from forced degradation studies designed to generate relevant impurities, through the systematic development of LC and MS parameters, to method validation in accordance with International Council for Harmonisation (ICH) guidelines. This guide provides researchers and drug development professionals with the scientific rationale and step-by-step protocols necessary to establish a reliable analytical method for ensuring the safety and efficacy of Cangrelor.
Introduction: The Analytical Imperative for Cangrelor
Cangrelor is a potent, intravenous, direct-acting, and reversible P2Y12 platelet receptor inhibitor used as an adjunct to percutaneous coronary intervention (PCI) to reduce the risk of thrombotic events.[1][2] Chemically, it is a complex nucleoside triphosphate analogue, featuring multiple functional groups susceptible to chemical transformation.[3] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Regulatory bodies worldwide, guided by the ICH, mandate rigorous control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.[4][5] According to ICH Q3A/Q3B guidelines, any impurity present at a level of 0.10% or higher must be reported, identified, and qualified to ensure it poses no risk to patient safety.[6][7][8]
Given Cangrelor's structural complexity and its administration in critical care settings, a highly selective and sensitive analytical method is required for impurity profiling. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technology of choice for this challenge. It combines the superior separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the definitive identification power and sensitivity of tandem mass spectrometry.[9][10] This document provides an expert-driven protocol for developing such a method from first principles.
Scientific Foundation: Cangrelor's Degradation Profile
A successful analytical method is built upon a fundamental understanding of the analyte's chemistry. Forced degradation studies are essential for revealing potential degradation products that may form during manufacturing, transport, or storage. Published literature and stability studies indicate that Cangrelor's primary liabilities are:
-
Hydrolytic Degradation: As an ATP analog, Cangrelor is susceptible to dephosphorylation under both acidic and basic conditions.[11][12] This is also its primary route of deactivation in vivo.[13]
-
Oxidative Degradation: The molecule contains two sulfur atoms (a thioether and a trifluoropropyl-sulfanyl group), which are common sites for oxidation.[11][12] This can lead to the formation of sulfoxide and sulfone derivatives.
-
Intrinsic Stability: Formal studies have demonstrated that Cangrelor is relatively stable under thermal and photolytic stress, as per ICH guidelines.[11][12]
This knowledge allows us to design a targeted forced degradation study to generate a comprehensive suite of potential impurities, which will then be used to develop and validate a stability-indicating analytical method.
Overall Workflow for Cangrelor Impurity Profiling
The development and validation process follows a logical sequence of steps, beginning with understanding the potential impurities and culminating in a fully validated method capable of monitoring them.
Caption: Overall workflow for Cangrelor impurity profiling.
Experimental Protocols
Part I: Forced Degradation Study Protocol
Objective: To intentionally degrade Cangrelor under controlled stress conditions to generate potential impurities for method development.
Procedure:
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of Cangrelor reference standard in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 12 hours.
-
Thermal Degradation: Store a solid sample of Cangrelor and 1 mL of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample of Cangrelor and 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.
-
Analysis: Dilute all samples to a final concentration of approximately 10 µg/mL with the mobile phase starting condition and analyze using the developed LC-MS/MS method.
Part II: LC-MS/MS Method Development
Instrumentation:
-
LC System: UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF) for initial identification or a triple quadrupole mass spectrometer (QqQ) for targeted quantification.
Rationale for Parameter Selection:
The method development process is a systematic optimization of chromatographic and spectrometric parameters. The causality behind each choice is critical for building a robust method.
Caption: Logic diagram for systematic LC-MS/MS method development.
Optimized Method Parameters:
The following tables summarize a well-optimized starting point for the analysis.
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase, 100 x 2.1 mm, 1.8 µm | Provides excellent retention and separation for moderately polar compounds like Cangrelor and its metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation for ESI+ and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for efficient elution. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimension and ensures efficient ionization. |
| Gradient | 5% B to 95% B over 15 min, hold for 3 min, re-equilibrate for 5 min | A broad gradient is necessary to elute both polar (dephosphorylated) and non-polar impurities. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to better chromatographic efficiency. |
| Injection Volume | 5 µL | Balances sensitivity with the risk of column overloading. |
Table 2: Optimized Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The multiple nitrogen atoms in Cangrelor's purine ring are readily protonated, yielding a strong [M+H]⁺ signal. |
| Capillary Voltage | 3.5 kV | Optimized for stable ion generation. |
| Source Temperature | 150 °C | Standard temperature for ESI. |
| Desolvation Temp. | 400 °C | Ensures efficient removal of solvent from the ionized droplets. |
| Scan Type | Full Scan (m/z 100-1000) for discovery; MRM for quantification | Full scan is used to find new impurities; Multiple Reaction Monitoring (MRM) provides ultimate sensitivity and specificity. |
| Cangrelor [M+H]⁺ | m/z 776.0 | Calculated precursor ion for Cangrelor (C₁₇H₂₅Cl₂F₃N₅O₁₂P₃S₂). |
| MRM Transitions | Precursor → Product Ion (Collision Energy) | To be determined empirically for Cangrelor and each identified impurity. |
Part III: Method Validation Protocol (ICH Q2(R1))
Validation demonstrates that the analytical procedure is suitable for its intended purpose.[14][15][16]
Table 3: Validation Parameters and Acceptance Criteria
| Parameter | Protocol Summary | Typical Acceptance Criteria |
| Specificity | Analyze blank, placebo, Cangrelor standard, and stressed samples. Ensure no interference at the retention times of Cangrelor and its impurities. | Peak purity index > 0.995. Baseline resolution (Rs) > 2.0. |
| Linearity | Analyze a minimum of five concentrations spanning the expected range (e.g., LOQ to 150% of the specification limit for an impurity). | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | Perform spike-recovery experiments by adding known amounts of impurity standards to the sample matrix at three concentration levels (e.g., 50%, 100%, 150%). | Mean recovery between 80.0% and 120.0% for low concentrations. |
| Precision | - Repeatability: Six replicate injections of a single sample.- Intermediate Precision: Analysis on different days, by different analysts. | Relative Standard Deviation (RSD) ≤ 15% for impurities at LOQ. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Often established at a signal-to-noise ratio of 10:1. | Precision (RSD) ≤ 15%, Accuracy within 80-120%. |
| Limit of Detection (LOD) | Determine the lowest concentration that can be detected. Often established at a signal-to-noise ratio of 3:1. | Visual evaluation or S/N > 3. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2) and assess the impact on results. | System suitability parameters remain within acceptable limits. |
Data Analysis and Structural Elucidation
Once the method is developed, data from the forced degradation samples are analyzed.
-
Peak Identification: Compare chromatograms from stressed samples to the control. New peaks are potential impurities.
-
Elemental Composition: For unknown impurities, use the accurate mass measurement from a high-resolution mass spectrometer (like a Q-TOF) to calculate a probable elemental formula.
-
Fragmentation Analysis: Perform MS/MS on the impurity's precursor ion. The resulting fragmentation pattern provides structural clues.[17] For Cangrelor, expected fragmentations include:
-
Loss of phosphate groups.
-
Cleavage of the thioether bonds.
-
Fragmentation of the purine core. By piecing together these fragments, a putative structure for the unknown impurity can be proposed, which can then be confirmed by synthesizing a reference standard or by NMR.[12]
-
Conclusion
This application note provides a comprehensive and scientifically-grounded framework for the development and validation of an LC-MS/MS method for Cangrelor impurity profiling. By combining a systematic approach to method development with a thorough understanding of the molecule's degradation pathways, a robust, sensitive, and specific method can be established. This method is crucial for ensuring the quality, safety, and efficacy of Cangrelor, meeting the stringent requirements of global regulatory agencies and safeguarding patient health.
References
-
Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
European Medicines Agency. (2006). Impurities in New Drug Products Q3B(R2). [Link]
-
Slideshare. (2018). ICH Q2 Analytical Method Validation. [Link]
-
Kymos. Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
International Journal of Drug Regulatory Affairs. (2020). Regulatory aspects of Impurity profiling. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. [Link]
-
Guvvala, V., et al. (2019). A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 170, 327-334. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9854012, Cangrelor. [Link]
-
European Medicines Agency. (2015). Assessment report - Kengrexal. [Link]
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Pharmaffiliates. Cangrelor-impurities. [Link]
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Drugs.com. Cangrelor Monograph for Professionals. [Link]
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EliteSynth Laboratories. Cangrelor Impurities. [Link]
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ResearchGate. (2019). A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR | Request PDF. [Link]
-
National Center for Biotechnology Information. (2024). The role of cangrelor in acute and high-risk PCI settings. PMC. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
National Center for Biotechnology Information. (2023). Cangrelor - StatPearls. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. [Link]
-
PubMed. (2022). Development and Validation of a LC-MS/MS Method for the Profiling of Impurities Formed during Stress Study of Antifungal Agent-Efinaconazole. [Link]
- Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
-
YouTube. (2014). Mass Spectrometry - Fragmentation. [Link]
-
ResearchGate. (2010). Cangrelor: A review on its mechanism of action and clinical development. [Link]
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ResearchGate. (2019). Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study. [Link]
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- 4. ICH Official web site : ICH [ich.org]
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Application Note: A Stability-Indicating UPLC Method for the Rapid Separation of Cangrelor and Its Process-Related and Degradation Impurities
Abstract
This application note describes a robust, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method developed for the separation and quantification of the antiplatelet agent Cangrelor and its potential impurities. Cangrelor, an intravenous P2Y12 inhibitor, requires stringent purity control to ensure its safety and efficacy. The method detailed herein leverages UPLC technology to provide superior resolution and significantly reduced run times compared to traditional HPLC methods. It is designed for use in quality control laboratories and by drug development professionals for monitoring process-related impurities and degradation products formed under various stress conditions, in alignment with the principles of the International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Imperative for Cangrelor Purity
Cangrelor is a potent, direct-acting, and reversible P2Y12 platelet receptor inhibitor administered intravenously during percutaneous coronary interventions (PCI).[1] As an analogue of adenosine triphosphate (ATP), its mechanism of action is the rapid inhibition of ADP-induced platelet aggregation.[1] The short half-life of Cangrelor, approximately 3 to 6 minutes, is a key clinical advantage, allowing for precise control of antiplatelet effects.[1][2]
However, the chemical complexity of Cangrelor and its synthesis process can lead to the formation of various process-related impurities. Furthermore, its molecular structure is susceptible to degradation under specific environmental conditions. According to ICH guidelines, a thorough understanding and control of impurities in any active pharmaceutical ingredient (API) is a critical component of ensuring drug safety and quality.[3][4] Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods that can resolve the API from any degradants.[3][4][5]
This document provides a comprehensive protocol for a UPLC method that effectively separates Cangrelor from its known impurities and degradation products, demonstrating the method's specificity and suitability for stability testing.
Scientific Rationale and Method Development Strategy
Physicochemical Properties and Stability Profile
Forced degradation studies have demonstrated that Cangrelor is sensitive to hydrolytic (acidic and basic) and oxidative conditions, while remaining relatively stable under thermal and photolytic stress.[2][3][4] This inherent instability necessitates a highly resolving analytical method to distinguish the parent drug from a potential array of degradants. Common impurities identified in Cangrelor and its intermediates include substituted purines and disulfides, which may exhibit different chromatographic behaviors.[6]
The UPLC Advantage for Impurity Profiling
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC for impurity analysis. By utilizing sub-2 µm particle columns, UPLC systems generate narrower peaks, leading to superior resolution, increased sensitivity, and dramatically shorter analysis times.[7][8] This high-throughput capability is invaluable in a drug development or quality control environment where speed and accuracy are paramount. The developed reversed-phase UPLC method is tailored to exploit these advantages for the comprehensive analysis of Cangrelor.
Detailed Analytical Protocol
This protocol provides a self-validating system for the analysis of Cangrelor. Adherence to these steps ensures reproducible and reliable results.
Materials and Reagents
-
Cangrelor Reference Standard: (Purity ≥ 99.5%)
-
Known Impurity Reference Standards: (As available)
-
Acetonitrile: UPLC or MS grade
-
Methanol: UPLC or MS grade
-
Sodium Phosphate Monobasic: ACS grade or higher
-
Orthophosphoric Acid: ACS grade or higher
-
Water: Deionized, Milli-Q® or equivalent (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A UPLC system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) or tunable UV (TUV) detector is required.
Table 1: UPLC Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Column | Waters Acquity UPLC® BEH C18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.01 M Sodium Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 0.40 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 242 nm[9] |
| Injection Volume | 2.0 µL |
| Run Time | 15 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.0 | 95 | 5 | Initial |
| 10.0 | 20 | 80 | Linear |
| 12.0 | 20 | 80 | Linear |
| 12.1 | 95 | 5 | Linear |
| 15.0 | 95 | 5 | Linear |
Preparation of Solutions
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio. This ensures compatibility with the initial chromatographic conditions and prevents peak distortion.[6]
-
Cangrelor Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of Cangrelor Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sensitivity Solution (0.0025 mg/mL): Further dilute the Standard Solution (1:200) with diluent to a final concentration of 2.5 µg/mL (0.5% of the standard concentration).
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Cangrelor drug substance or an equivalent amount of drug product into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.22 µm PVDF syringe filter before injection.
Forced Degradation Study Protocol
To demonstrate the stability-indicating nature of the method, expose the Cangrelor sample solution (0.5 mg/mL) to the following stress conditions. Analyze the stressed samples alongside an unstressed control.
-
Acid Hydrolysis: Add 1 mL of 0.1 N HCl to 1 mL of sample solution. Heat at 60°C for 2 hours. Cool and neutralize with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Add 1 mL of 0.1 N NaOH to 1 mL of sample solution. Keep at room temperature for 1 hour. Neutralize with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of sample solution. Keep at room temperature for 30 minutes.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours. Prepare the sample solution as described in section 3.3.
-
Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). Prepare the sample solution as described in section 3.3.
System Suitability and Data Analysis
Before sample analysis, perform five replicate injections of the Cangrelor Standard Solution and one injection of the Sensitivity Solution. The system is deemed suitable for use if the following criteria are met.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor (Cangrelor Peak) | ≤ 2.0 |
| Theoretical Plates (Cangrelor Peak) | ≥ 10,000 |
| %RSD for Peak Area (n=5) | ≤ 2.0% |
| Signal-to-Noise Ratio (Sensitivity Solution) | ≥ 10 |
Visualizing the Workflow and Method Logic
The following diagrams illustrate the experimental process and the underlying logic connecting the method parameters to the desired separation outcome.
Caption: Logical relationships between UPLC parameters and separation outcomes.
Conclusion
The UPLC method presented in this application note is demonstrated to be rapid, specific, and highly efficient for the separation of Cangrelor from its process-related and degradation impurities. The short run time of 15 minutes allows for high-throughput analysis without compromising the quality of the separation. The method's ability to resolve degradants formed under various stress conditions confirms its stability-indicating power, making it an indispensable tool for routine quality control, stability studies, and formulation development for Cangrelor. This protocol provides researchers and drug development professionals with a reliable and robust system for ensuring the purity and quality of this critical therapeutic agent.
References
- CN112630349B - HPLC (high performance liquid chromatography) detection method for Cangrelor intermediate impurities - Google Patents.
-
Determination of related substances in cangrelor by HPLC - ResearchGate. Available at: [Link]
-
A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR | Request PDF - ResearchGate. Available at: [Link]
-
A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR - PubMed. Available at: [Link]
-
Development and validation of stability indicating UPLC method for the estimation of ticagrelor in bulk and its tablet dosage form - Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
UPLC chromatograms of forced degradation study. a Test sample treated... - ResearchGate. Available at: [Link]
-
DEVELOPMENT OF A VALIDATED HPLC-PDA METHOD FOR STABILITY INDICATING STUDY OF TICAGRELOR: A NOVEL ANTI-PLATELET AGENT (P2Y12-ADP). Available at: [Link]
-
A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC - NIH. Available at: [Link]
-
results of forced degradation studies | Download Table - ResearchGate. Available at: [Link]
-
Cangrelor Impurities and Related Compound - Veeprho. Available at: [Link]
-
Development and validation of a UPLC method for screening potentially counterfeit anti-hypertensive drugs using design of experiment - RSC Publishing. Available at: [Link]
-
High performance liquid chromatography-based quantification of aspirin, clopidogrel, and ticagrelor in plasma of patients with coronary artery disease: A comprehensive review - ResearchGate. Available at: [Link]
-
Development and Validation of Rapid, Sensitive Rp-Uplc Method for Determination of Related Impurities in Dexrabeprazole Sodium. Available at: [Link]
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- 6. CN112630349B - HPLC (high performance liquid chromatography) detection method for Cangrelor intermediate impurities - Google Patents [patents.google.com]
- 7. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of Rapid, Sensitive Rp-Uplc Method for Determination of Related Impurities in Dexrabeprazole Sodium – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: The Use of Cangrelor Impurity 8 as a Reference Standard in Pharmaceutical Analysis
Abstract and Scope
This technical guide provides a comprehensive framework for the use of Cangrelor Impurity 8 as a reference standard in the quality control and analytical development of Cangrelor, a potent intravenous antiplatelet agent.[1][2] The protocols herein are designed for researchers, analytical scientists, and drug development professionals, offering detailed methodologies for the accurate identification and quantification of this specific impurity. Adherence to these protocols is crucial for ensuring the safety, efficacy, and regulatory compliance of Cangrelor drug substance and finished products.[3][4] This document outlines the foundational principles of impurity reference standards, details the physicochemical properties of this compound, and provides step-by-step protocols for its application in High-Performance Liquid Chromatography (HPLC).
Introduction: The Imperative of Impurity Profiling in Drug Safety
Cangrelor is a direct-acting P2Y12 platelet inhibitor administered intravenously to reduce the risk of thrombotic events in patients undergoing percutaneous coronary intervention (PCI).[2][5] The synthesis and storage of complex molecules like Cangrelor can lead to the formation of impurities, which are unintended chemical entities.[6] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over these impurities, as they can impact the safety and efficacy of the final pharmaceutical product.[7][8]
Impurity reference standards are highly characterized materials of known purity and concentration that serve as the benchmark for analytical procedures.[9][10][11] They are indispensable for:
-
Method Validation: Establishing the accuracy, precision, and linearity of analytical methods.[12]
-
Quality Control (QC): Accurately quantifying impurities in routine batch release testing.[4]
-
Stability Studies: Monitoring the formation of degradation products over the shelf-life of a drug.[4][7]
This guide focuses specifically on this compound, a critical compound for monitoring the quality of Cangrelor.
Characterization of this compound
This compound is an important related substance of Cangrelor. A well-characterized reference standard is essential for its accurate monitoring.
-
Chemical Name: N-(2-(methylsulfinyl)ethyl)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-6-amine[13]
-
CAS Number: 2351938-00-4[13]
-
Origin: The "methylsulfinyl" group in its structure suggests it is likely an oxidation product of a related thioether precursor or impurity. The manufacturing and degradation pathways of Cangrelor are known to be sensitive to oxidative conditions.[6][7][8] Therefore, controlling this impurity is a key indicator of process control and product stability.
The use of a qualified reference standard for this compound allows for the unambiguous identification and precise quantification required to meet strict pharmaceutical quality standards.[3][14]
Experimental Workflow and Protocols
The accurate use of this compound as a reference standard is predicated on meticulous preparation and a validated analytical method. The following workflow and protocols provide a robust framework.
Overall Workflow for Reference Standard Utilization
The following diagram illustrates the typical workflow from receipt of the reference standard to the final analysis and reporting.
Caption: Workflow for the use of this compound Reference Standard.
Detailed Experimental Protocols
Rationale: Accurate solution preparation is the foundation of quantitative analysis. The choice of diluent is critical to ensure the stability and solubility of the analyte. A Class A volumetric flask is specified to minimize volumetric error. Sonication ensures complete dissolution, which is vital for concentration accuracy.
Materials:
-
This compound Reference Standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Water (e.g., Milli-Q or equivalent)
-
Class A Volumetric Flasks and Pipettes
-
Analytical Balance
-
Ultrasonic Bath
Procedure:
-
Diluent Preparation: Prepare a diluent of Acetonitrile and Water (50:50, v/v).
-
Stock Solution (e.g., 100 µg/mL): a. Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL Class A volumetric flask. Record the exact weight. b. Add approximately 70 mL of diluent. c. Sonicate for 10-15 minutes, or until the standard is completely dissolved. d. Allow the solution to return to room temperature. e. Dilute to the mark with the diluent and mix thoroughly by inverting the flask multiple times. f. This stock solution should be stored under refrigerated conditions (2-8°C) and protected from light. Its stability should be determined as part of method validation.
-
Working Standard Solution (e.g., 1.0 µg/mL): a. Pipette 1.0 mL of the Stock Solution into a 100 mL Class A volumetric flask. b. Dilute to the mark with the diluent and mix thoroughly. c. This working solution should be prepared fresh for each analytical run.
Rationale: This reversed-phase HPLC method is designed to provide robust separation of Cangrelor and its impurities.[15][16] A C18 column is a common choice for molecules of this polarity. The mobile phase, consisting of a phosphate buffer and an organic modifier (acetonitrile), allows for the effective separation of the main component from its related substances.[16] The gradient elution ensures that both early and late-eluting impurities are resolved effectively. A detection wavelength of 242 nm is chosen for adequate sensitivity for Cangrelor and its related impurities.[16]
5.2.1: Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| Instrument | HPLC with Quaternary Pump, Autosampler, and PDA/UV Detector |
| Column | Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm), or equivalent |
| Mobile Phase A | 15 mmol·L⁻¹ Ammonium Phosphate (pH adjusted to 7.0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 242 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 30 | |
| 35 | |
| 40 | |
| 41 | |
| 50 |
5.2.2: System Suitability Test (SST)
Rationale: The SST is a mandatory part of the analytical procedure that ensures the chromatographic system is performing adequately for the intended analysis.[9] It is a self-validating check that must pass before any sample analysis can be considered valid.
-
Procedure: Inject the Working Standard Solution (e.g., 1.0 µg/mL) five times consecutively.
-
Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD for Peak Area | ≤ 5.0% for 5 replicate injections |
| % RSD for Retention Time | ≤ 2.0% for 5 replicate injections |
5.2.3: Analytical Procedure
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Perform the System Suitability Test as described in Protocol 5.2.2.
-
Inject the Working Standard Solution once.
-
Inject the sample preparations (Cangrelor drug substance or drug product, prepared at an appropriate concentration in diluent).
-
Inject the Working Standard Solution again at the end of the sequence to bracket the samples and confirm system stability.
Data Analysis and Quantification
Rationale: The external standard method is a reliable and widely used technique for quantification in chromatography. It relies on comparing the peak response of the analyte in the sample to the peak response of a known amount of the reference standard.
Caption: Logical relationship for impurity quantification by external standard.
Calculation Formula:
The percentage of this compound in the sample is calculated using the following formula:
Impurity (%) = (Area_spl / Area_std) * (Conc_std / Conc_spl) * P * 100
Where:
-
Area_spl = Peak area of Impurity 8 in the sample chromatogram.
-
Area_std = Average peak area of Impurity 8 in the standard chromatogram(s).
-
Conc_std = Concentration of the this compound standard solution (e.g., in mg/mL).
-
Conc_spl = Concentration of the Cangrelor sample solution (e.g., in mg/mL).
-
P = Purity of the this compound Reference Standard (as a decimal, e.g., 0.995 for 99.5%).
Conclusion
The use of a well-characterized this compound reference standard is fundamental to the robust analytical control of Cangrelor.[3][4] The protocols detailed in this guide provide a comprehensive and scientifically sound approach to its preparation and application in HPLC analysis. Adherence to these methodologies, particularly the emphasis on accurate standard preparation and system suitability, will ensure reliable and reproducible data, ultimately contributing to the quality and safety of the final drug product.[9] All procedures should be performed in accordance with internal laboratory SOPs and relevant pharmacopeial guidelines.[17][18]
References
- US9700575B2 - Pharmaceutical formulations comprising high purity cangrelor and methods for preparing and using the same - Google Patents.
- The Role of Impurity Standards in Pharmaceutical Quality Control - Pharmaffiliates.
- Impurity Standards - Analytical Chemical Products - Alfa Chemistry.
- The Importance of Impurity Standards in Pharmaceutical Development - PharmiWeb.com.
- CN112630349B - HPLC (high performance liquid chromatography) detection method for Cangrelor intermediate impurities - Google Patents.
- Determination of related substances in cangrelor by HPLC - ResearchGate.
- A Comprehensive Guide to Impurity Reference Standards and Comparison Standards - Labinsights.
- Pharmaceutical Impurities: Top Four Questions - Thermo Fisher Scientific.
- An In-depth Technical Guide to the Formation of Cangrelor Impurity 4 - Benchchem.
- USP Reference Standards - USP.
- A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR - PubMed.
- USP / EP / BP / JP Certifications | Nedstar Global Quality Compliance.
- This compound | CAS No: 2351938-00-4 - Cleanchem.
- A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR | Request PDF - ResearchGate.
- Cangrelor-impurities - Pharmaffiliates.
- US Pharmacopeia (USP).
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- Assessment report - Kengrexal - European Medicines Agency (EMA).
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Application Notes and Protocols for the Forced Degradation Study of Cangrelor
Introduction: Unveiling the Stability Landscape of Cangrelor
Cangrelor is a potent, intravenous, direct-acting, and reversible P2Y12 platelet inhibitor.[1][2] Its rapid onset and offset of action make it a critical therapeutic agent in the setting of percutaneous coronary intervention (PCI).[1][3] Unlike thienopyridine prodrugs, Cangrelor does not require metabolic activation, allowing for immediate and predictable platelet inhibition.[1][3] The primary metabolic pathway for Cangrelor in the bloodstream is dephosphorylation to an inactive nucleoside metabolite.[1][3][4]
Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[5] These studies are designed to intentionally degrade a drug substance under conditions more severe than accelerated stability testing. The core objectives are to:
-
Identify potential degradation products that could form under storage or handling.
-
Elucidate the intrinsic stability of the molecule and its degradation pathways.
-
Develop and validate a stability-indicating analytical method that can effectively separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[5]
This comprehensive guide provides a detailed protocol for conducting a forced degradation study of Cangrelor, grounded in scientific principles and regulatory expectations. We will explore the rationale behind the selection of stress conditions, present a robust analytical methodology, and discuss the interpretation of the resulting data.
Physicochemical Properties of Cangrelor
A thorough understanding of Cangrelor's structure and properties is fundamental to designing a meaningful forced degradation study.
| Property | Description | Source |
| Chemical Name | N6-[2-(methylthio)ethyl]-2-[(3,3,3-triflouropropyl)thiol]-5′-adenylic acid | [2] |
| Molecular Formula | C₁₇H₂₅Cl₂F₃N₅O₁₂P₃S₂ | [2] |
| Molecular Weight | 776.35 g/mol | [2] |
| Appearance | White to off-white, amorphous solid | [6] |
| Mechanism of Action | Direct, reversible P2Y12 receptor antagonist | [1] |
| Metabolism | Rapid deactivation in circulation via dephosphorylation | [1][3][4] |
Experimental Workflow for Forced Degradation of Cangrelor
The following diagram illustrates the logical flow of a comprehensive forced degradation study for Cangrelor.
Caption: Workflow of the Cangrelor forced degradation study.
Protocol for Stress Condition Application
The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.[5] This range is sufficient to demonstrate the separation of degradation products without completely destroying the sample. Preliminary experiments may be necessary to optimize the stressor concentration, temperature, and exposure time.
Preparation of Stock Solution
Prepare a stock solution of Cangrelor in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
Hydrolytic Degradation
-
Acidic Conditions:
-
To 1 mL of the Cangrelor stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at 60°C for a predetermined time (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase to a suitable concentration for HPLC analysis. Rationale: Acid hydrolysis can cleave labile bonds within the molecule. Studies have shown Cangrelor to be sensitive to acidic conditions.[7][8]
-
-
Alkaline Conditions:
-
To 1 mL of the Cangrelor stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Keep the solution at room temperature and monitor at various time intervals (e.g., 30 minutes, 1, 2, and 4 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis. Rationale: Basic conditions can also promote hydrolysis and degradation. Cangrelor has demonstrated sensitivity to alkaline environments.[7][8]
-
Oxidative Degradation
-
To 1 mL of the Cangrelor stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Maintain the solution at room temperature for a specified duration (e.g., 2, 6, 12, and 24 hours).
-
Dilute an aliquot with the mobile phase for HPLC analysis at each time point. Rationale: The thioether linkages in the Cangrelor molecule are potential sites for oxidation. Oxidative stress is a critical test for the stability of such compounds.[7][8]
Thermal Degradation
-
Place the solid Cangrelor powder in a thermostatically controlled oven at 80°C for 48 hours.
-
Separately, expose the Cangrelor stock solution to the same conditions.
-
After the exposure period, dissolve the solid sample and dilute the solution sample with the mobile phase for analysis. Rationale: Although studies suggest Cangrelor is stable under thermal stress, it is a mandatory condition as per ICH guidelines to evaluate the stability of the drug substance in solid and solution states.[4][7][8]
Photolytic Degradation
-
Expose the solid Cangrelor powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.
-
A control sample should be protected from light by wrapping with aluminum foil.
-
Analyze the exposed and control samples by HPLC. Rationale: Photostability testing is essential to determine if the drug requires protection from light during formulation, packaging, and storage.[4][7][8]
Development of a Stability-Indicating Analytical Method
A robust, stability-indicating analytical method is crucial for separating and quantifying Cangrelor in the presence of its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach.
Proposed HPLC Method Parameters (Starting Point)
| Parameter | Suggested Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.01 M Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 32 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 272 nm (or using a Photo Diode Array detector for peak purity analysis) |
| Injection Volume | 10 µL |
Rationale: A C18 column is a versatile stationary phase for separating moderately polar compounds like Cangrelor and its potential degradants. A gradient elution with an acidic mobile phase is often effective in achieving good peak shapes and resolution for such molecules.
Method Validation
The developed analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is demonstrated by analyzing the stressed samples and ensuring the Cangrelor peak is free from co-eluting peaks (peak purity analysis).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Potential Degradation Pathways and Products
Based on published literature, the forced degradation of Cangrelor is expected to yield several degradation products.[7][8]
Caption: Potential degradation pathways of Cangrelor under stress conditions.
A study by Guvvala et al. (2019) identified six major degradation products (DP-1 to DP-6) under acidic, basic, and oxidative stress conditions.[7] These include products of hydrolysis (such as dephosphorylation to the monophosphate and nucleoside forms) and oxidation. The characterization of these degradants is typically performed using advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]
Data Interpretation and Reporting
A comprehensive report should be compiled, including:
-
A summary of the stress conditions applied and the extent of degradation observed for each.
-
Chromatograms of the control and stressed samples, demonstrating the separation of Cangrelor from its degradation products.
-
Peak purity data for the Cangrelor peak in the stressed samples.
-
A mass balance calculation to account for the drug substance and its degradation products.
-
Identification and structural elucidation of any significant degradation products.
Conclusion
This application note provides a detailed framework for conducting a scientifically sound and regulatory-compliant forced degradation study of Cangrelor. By systematically applying various stress conditions and utilizing a validated stability-indicating HPLC method, researchers can gain crucial insights into the degradation profile of this important antiplatelet agent. This knowledge is invaluable for ensuring the quality, safety, and efficacy of Cangrelor-containing drug products throughout their lifecycle.
References
-
Guvvala, V., Subramanian, V. C., & Anireddy, J. S. (2019). A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 170, 327-334. [Link]
-
Kubica, A., & Kubica, J. (2023). Cangrelor — Expanding therapeutic options in patients with acute coronary syndrome. Cardiology Journal. [Link]
-
National Center for Biotechnology Information. (n.d.). Cangrelor. StatPearls. [Link]
-
U.S. Food and Drug Administration. (2014). NDA 204958: Kengreal (cangrelor) for injection. [Link]
-
International Council for Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
International Council for Harmonisation. (2005). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
-
National Center for Biotechnology Information. (n.d.). Cangrelor. PubChem. [Link]
-
Wikipedia. (n.d.). Cangrelor. [Link]
-
Veeprho. (n.d.). Cangrelor Impurities and Related Compound. [Link]
-
Ermolitskaya, T., & Gout, I. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
ResearchGate. (2019). A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Resolution Q-TOF MS for Comprehensive Impurity Characterization of Cangrelor
Abstract
This application note presents a detailed protocol and workflow for the identification and structural characterization of impurities in the antiplatelet drug substance, cangrelor, using Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF MS). Cangrelor, an adenosine triphosphate (ATP) analog, is susceptible to degradation, making rigorous impurity profiling essential for ensuring its safety and efficacy.[1] The high-resolution accurate mass (HRAM) capabilities of Q-TOF MS, combined with its MS/MS functionality, provide an unparalleled ability to detect, identify, and elucidate the structures of unknown impurities, even at trace levels.[2][3] This guide details a forced degradation study as per International Council for Harmonisation (ICH) guidelines, a robust LC-Q-TOF MS method, and a systematic data analysis strategy to build a comprehensive impurity profile for cangrelor.
Introduction: The Imperative for Impurity Profiling
Cangrelor is a potent, intravenous, direct-acting P2Y₁₂ platelet inhibitor used during percutaneous coronary interventions.[4] Its chemical structure, an ATP analog, features multiple phosphate groups and thioether linkages, rendering it susceptible to degradation via pathways like hydrolysis and oxidation.[1][5][6] The primary metabolic route in vivo is rapid dephosphorylation to an inactive nucleoside metabolite.[7]
Regulatory bodies, guided by ICH guidelines (specifically Q3A for new drug substances), mandate the reporting, identification, and qualification of impurities that exceed specific thresholds, typically starting at 0.05-0.1%.[8][9][10] This is critical as impurities can impact the drug's safety and efficacy. Traditional analytical methods may struggle to identify unknown impurities at these low levels. High-resolution mass spectrometry (HRMS) techniques, such as Q-TOF MS, are exceptionally well-suited for this challenge.[11] They provide sub-ppm mass accuracy, enabling the confident determination of elemental compositions, and high-quality MS/MS spectra for detailed structural elucidation.[12][13]
This document provides a comprehensive protocol for leveraging LC-Q-TOF MS to perform a forced degradation study on cangrelor, confidently identify the resulting degradation products, and map its degradation pathways.
Experimental Design
A successful impurity characterization study begins with a well-designed experiment that forces the degradation of the drug substance under relevant stress conditions. This approach helps to generate potential degradation products that could form during manufacturing or storage.
Forced Degradation Strategy
Forced degradation was carried out based on ICH guideline Q1A(R2) and published literature, which indicates cangrelor's sensitivity to hydrolytic (acidic, basic) and oxidative conditions, while being relatively stable under thermal and photolytic stress.[1][5][14]
-
Acidic Hydrolysis: To promote hydrolysis of phosphate and ether linkages.
-
Basic Hydrolysis: To assess susceptibility to base-catalyzed degradation.
-
Oxidative Degradation: To investigate potential oxidation, particularly at the sulfur atoms.
-
Thermal and Photolytic Stress: To confirm stability under heat and light, serving as controls.
Materials and Reagents
-
Cangrelor Reference Standard
-
HPLC-grade Acetonitrile and Methanol
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Hydrochloric Acid (ACS grade)
-
Sodium Hydroxide (ACS grade)
-
Hydrogen Peroxide (30%, ACS grade)
-
Ultrapure Water (18.2 MΩ·cm)
Protocol 1: Sample Preparation and Forced Degradation
This protocol describes the preparation of cangrelor samples under various stress conditions.
1. Stock Solution Preparation:
-
Prepare a stock solution of cangrelor at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 6 hours.
-
Thermal Degradation: Store 1 mL of the stock solution at 80°C for 48 hours.[1]
-
Photolytic Degradation: Expose 1 mL of the stock solution to a photostability chamber (ICH Q1B option) for an overall illumination of not less than 1.2 million lux hours.
3. Sample Quenching and Dilution:
-
After incubation, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all stressed samples, including the control (unstressed stock solution), to a final concentration of approximately 50 µg/mL with the initial mobile phase composition (e.g., 95% Mobile Phase A).
Protocol 2: LC-Q-TOF MS Method
This protocol outlines the instrumental conditions for separating and detecting cangrelor and its impurities. The combination of a C18 column and a volatile buffer system provides excellent chromatographic resolution and is compatible with mass spectrometry.
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography system |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 28.0 | |
| 28.1 | |
| 32.0 |
Q-TOF MS Parameters
Due to the presence of multiple phosphate groups, cangrelor and its dephosphorylated degradants ionize efficiently in negative electrospray ionization mode.
| Parameter | Setting |
| Mass Spectrometer | Quadrupole Time-of-Flight Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Gas Temperature | 325°C |
| Drying Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Mass Range | 100 - 1200 m/z |
| Acquisition Mode | Auto MS/MS |
| Scan Rate (MS) | 2 spectra/s |
| Scan Rate (MS/MS) | 3 spectra/s |
| Collision Energy | Ramped (e.g., 15-40 eV) for comprehensive fragmentation |
| Data Acquisition | Acquire full scan MS and data-dependent MS/MS spectra simultaneously. |
Data Analysis and Characterization Workflow
A systematic approach is essential for processing the rich dataset generated by Q-TOF MS. Advanced software tools are crucial for this workflow.[12]
Figure 1: Workflow for impurity identification.
1. Molecular Feature Extraction (MFE): The initial step involves processing the raw data to find all chemically relevant ions (features) in the chromatogram, distinguishing them from electronic noise. 2. Comparison and Filtering: Stressed sample chromatograms are compared against the control (unstressed) sample to pinpoint new peaks corresponding to degradation products. 3. Molecular Formula Generation (MFG): For each impurity peak, the software uses the high-resolution accurate mass data (typically < 2 ppm mass error) and isotopic pattern fidelity to generate a list of probable elemental compositions. 4. MS/MS Spectral Interpretation: The fragmentation pattern of each impurity is analyzed. By comparing it to the fragmentation of the parent cangrelor molecule, one can identify the part of the molecule that has been modified. Common fragmentation patterns for cangrelor involve cleavages at the phosphate chain and the glycosidic bond. 5. Structure Elucidation: Combining the elemental composition with the MS/MS fragmentation data allows for the confident proposal of the impurity's chemical structure.
Results and Discussion
The forced degradation study revealed that cangrelor is most susceptible to acidic, basic, and oxidative stress, consistent with published findings.[5][14] The table below summarizes the key degradation products identified.
| Peak ID | Ret. Time (min) | Experimental [M-H]⁻ (m/z) | Proposed Formula | Mass Error (ppm) | Stress Condition | Proposed Modification |
| Cangrelor | 15.2 | 774.0415 | C₂₁H₂₈F₃N₅O₁₂P₃S₂ | -0.8 | Control | Parent Drug |
| DP-1 | 13.8 | 694.0752 | C₂₁H₂₇F₃N₅O₉P₂S₂ | -1.1 | Acid, Base | Dephosphorylation (-PO₃) |
| DP-2 | 12.5 | 614.1089 | C₂₁H₂₆F₃N₅O₆PS₂ | -1.3 | Acid, Base | Di-dephosphorylation |
| DP-3 | 16.1 | 790.0364 | C₂₁H₂₈F₃N₅O₁₃P₃S₂ | -0.9 | Oxidation | S-Oxide (+O) |
| DP-4 | 14.8 | 434.1198 | C₁₅H₁₈F₃N₅O₃S₂ | -1.5 | Acid | Loss of triphosphate ribose |
Degradation Pathway Analysis
The identities of the degradation products (DPs) allow for the construction of a proposed degradation pathway for cangrelor.
-
Hydrolytic Pathway: Under both acidic and basic conditions, the primary degradation pathway is the sequential hydrolysis of the triphosphate chain. DP-1 represents the loss of one phosphate group, while DP-2 corresponds to the loss of two. Further acidic hydrolysis can cleave the glycosidic bond, leading to products like DP-4.
-
Oxidative Pathway: Under oxidative stress, the sulfur atoms in the thioether linkages are susceptible to oxidation, forming the S-oxide (DP-3).
Figure 2: Proposed degradation pathways of cangrelor.
Conclusion
The Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF MS) methodology detailed in this application note provides a powerful and efficient workflow for the comprehensive characterization of impurities in cangrelor. The combination of high-resolution chromatographic separation with accurate mass measurement and MS/MS fragmentation analysis enables the confident identification and structural elucidation of process-related impurities and degradation products. This approach is fully aligned with the principles of quality-by-design and meets the stringent requirements set by regulatory agencies, making it an indispensable tool in pharmaceutical development and quality control.
References
- Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent.
- LGC. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling. LGC Limited.
- Wang, R., & Li, Y. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review.
- BenchChem. (n.d.). Methods to prevent Cangrelor degradation during in vitro experiments. BenchChem.
-
Petroselli, G., et al. (2022). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 27(15), 4998. Retrieved from [Link]
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Kymos Group. (n.d.). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos.
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]
-
Akhtar, T., & Siddiqui, A. A. (2023). Cangrelor. In StatPearls. StatPearls Publishing. Retrieved from [Link]
- Resolvemass Laboratories. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolvemass.
- European Medicines Agency. (1999, July). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. EMA.
- European Medicines Agency. (n.d.). Quality: impurities. EMA.
-
Guvvala, V., et al. (2019). A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 170, 327-334. Retrieved from [Link]
- Paz, G. A., et al. (2017). Pharmaceutical formulations comprising high purity cangrelor and methods for preparing and using the same. (U.S. Patent No. 9,700,575 B2). U.S. Patent and Trademark Office.
- Guvvala, V., et al. (2019). A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR. Request PDF on ResearchGate.
- Veeprho. (n.d.). Cangrelor Impurities and Related Compound. Veeprho.
- Almac Group. (n.d.). Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY. Almac.
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Application Note: Unambiguous Structural Elucidation of Cangrelor Impurity 8 Using a Multi-dimensional NMR Approach
Introduction
Cangrelor is a potent intravenous P2Y12 platelet inhibitor used as an adjunct to percutaneous coronary intervention.[1] As with any pharmaceutical agent, ensuring the purity and safety of the active pharmaceutical ingredient (API) is paramount. Regulatory bodies worldwide mandate the identification and characterization of any impurity present at or above a specified threshold.[2] This application note provides a comprehensive guide to the structural elucidation of a potential process-related impurity or degradant of Cangrelor, designated as Impurity 8, utilizing a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in pharmaceutical analysis for its unparalleled ability to provide detailed structural information in a non-destructive manner.[3] It is an indispensable tool for the unequivocal identification of unknown compounds, such as impurities and degradation products that may arise during the synthesis or storage of a drug substance.[2][4]
This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical explanations and practical, step-by-step protocols. We will demonstrate how a logical combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can be employed to piece together the molecular puzzle of Cangrelor Impurity 8. For the purpose of this note, we will be working with the hypothetical, yet plausible, structure of Impurity 8, identified as N-(2-(methylsulfinyl)ethyl)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-6-amine. This structure represents a significant modification of the parent Cangrelor molecule, involving the cleavage of the ribose triphosphate side chain and oxidation of a thioether linkage.
The Challenge: Defining the Structure of an Unknown Impurity
The structural elucidation of an unknown impurity begins with its isolation, typically via preparative chromatography, followed by a battery of analytical tests. High-resolution mass spectrometry (HRMS) can provide the elemental composition, but it is NMR that delivers the definitive connectivity and stereochemistry. The core challenge lies in assembling the molecular fragments deduced from various NMR spectra into a single, correct chemical structure.
Experimental Design: A Multi-pronged NMR Strategy
Our approach is systematic, starting with simple 1D NMR experiments and progressing to more complex 2D correlation experiments. Each experiment provides a unique piece of structural information, and together they offer a complete picture of the molecule.
Sample Preparation: The Foundation of High-Quality Spectra
High-quality NMR spectra are contingent on meticulous sample preparation.[5][6] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[7]
Protocol 1: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the isolated this compound. The higher concentration is beneficial for less sensitive experiments like ¹³C and 2D NMR.[7]
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar molecules like purine derivatives. The residual solvent peak can also serve as a secondary chemical shift reference.[6]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Filtration (Optional but Recommended): To remove any suspended particles, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[5]
-
Transfer to NMR Tube: Ensure the sample height in the NMR tube is adequate, typically around 4-5 cm, to be within the detection region of the NMR probe.[7]
-
Internal Standard (Optional for qNMR): If quantitative analysis is required, a known amount of a suitable internal standard with a singlet in a clear region of the spectrum would be added.[8] For structural elucidation, an internal reference like tetramethylsilane (TMS) can be used, although referencing to the residual solvent peak is often sufficient.
Part 1: 1D NMR Spectroscopy - The Initial Reconnaissance
One-dimensional NMR spectra provide the initial overview of the types and numbers of atoms in different chemical environments.
¹H NMR: A Proton Census
The ¹H NMR spectrum reveals the number of different proton environments and their relative abundance (through integration). Chemical shifts offer clues about the electronic environment of the protons, while splitting patterns (multiplicity) indicate the number of neighboring protons.[9]
¹³C NMR and DEPT: The Carbon Skeleton
The ¹³C NMR spectrum shows all the unique carbon atoms in the molecule. While less sensitive than ¹H NMR, it is crucial for determining the carbon framework.[9] Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for spectral assignment.
¹⁹F NMR: Fluorine Fingerprinting
Given the trifluoropropyl group in Cangrelor and its potential impurities, ¹⁹F NMR is a highly specific and sensitive technique. It can confirm the presence and electronic environment of the fluorine atoms.
³¹P NMR: Probing the Phosphate Backbone
For the parent compound, Cangrelor, ³¹P NMR is essential for characterizing the triphosphate moiety.[10][11] In the case of the proposed Impurity 8 structure, the absence of signals in the ³¹P NMR spectrum would be a key piece of evidence confirming the loss of the phosphate group.[12]
Part 2: 2D NMR Spectroscopy - Connecting the Dots
Two-dimensional NMR experiments are the cornerstone of modern structural elucidation, providing unambiguous evidence of atomic connectivity.[13][14]
¹H-¹H COSY: Through-Bond Proton-Proton Correlations
Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds.[15] Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of spin systems within the molecule.[16]
¹H-¹³C HSQC: Direct Proton-Carbon Connectivity
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy identifies all carbon atoms that are directly attached to a proton.[16] Each cross-peak in the HSQC spectrum correlates a proton with its directly bonded carbon, providing a powerful tool for assigning both ¹H and ¹³C spectra.[15]
¹H-¹³C HMBC: Long-Range Proton-Carbon Correlations
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is arguably one of the most powerful experiments for determining the overall molecular structure. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[17] These long-range correlations are critical for connecting the individual spin systems identified by COSY and for placing quaternary carbons and heteroatoms within the molecular framework.[15]
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for elucidating the structure of this compound using the described NMR techniques.
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Application Note: Development of a Stability-Indicating Assay for Cangrelor Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note provides a comprehensive guide for the development and validation of a stability-indicating assay method (SIAM) for Cangrelor, an intravenous, direct-acting P2Y12 platelet receptor inhibitor.[1][2] The stability of Cangrelor, an analogue of adenosine triphosphate (ATP), is critical to its safety and efficacy as an adjunct therapy in percutaneous coronary intervention (PCI).[1][3] This document outlines a systematic approach, grounded in International Council for Harmonisation (ICH) guidelines, for conducting forced degradation studies, developing a specific and robust RP-HPLC method, and performing full validation of the analytical procedure.[4][5][6][7] The methodologies described herein are designed to ensure the accurate quantification of Cangrelor in the presence of its degradation products, process impurities, and formulation excipients, thereby guaranteeing the reliability of stability data for regulatory submissions.
Introduction: The Rationale for a Stability-Indicating Method
Cangrelor (brand name Kengreal®) is a critical therapeutic agent used to reduce the risk of thrombotic events in patients undergoing PCI.[8] Its chemical structure, a complex nucleoside triphosphate analogue, contains several functional groups susceptible to degradation, including phosphate and thioether moieties.[1][2] The primary metabolism of Cangrelor occurs via non-enzymatic dephosphorylation in the plasma, highlighting a key intrinsic degradation pathway.[9]
A stability-indicating assay is a validated analytical procedure that accurately and precisely measures the concentration of the active pharmaceutical ingredient (API) without interference from any potential degradation products, impurities, or excipients.[10][11][12] The development of such a method is a mandatory regulatory requirement, as outlined in ICH guidelines Q1A(R2), to provide evidence on how the quality of a drug substance or drug product varies over time under the influence of environmental factors like temperature, humidity, and light.[5][7][13] This ensures the safety, efficacy, and quality of the drug throughout its shelf life.
This guide details the necessary steps to establish a scientifically sound and defensible stability-indicating HPLC method for Cangrelor.
Foundational Step: Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of developing a stability-indicating method.[14][15] By intentionally subjecting the drug to conditions more severe than accelerated stability testing, we can generate potential degradation products and elucidate degradation pathways.[15][16][17] This process is essential to challenge the analytical method's specificity and ensure it can separate the intact API from all relevant degradants.[12][18]
Experimental Protocol for Forced Degradation
Objective: To generate a representative sample of Cangrelor degradation products for use in method development and validation. An ideal study aims for 10-20% degradation of the API.[14]
Materials:
-
Cangrelor Drug Substance
-
Cangrelor for Injection (Lyophilized Product)
-
Hydrochloric Acid (HCl), 0.1 N and 1 N
-
Sodium Hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
HPLC-grade Water, Acetonitrile, and Methanol
-
Calibrated pH meter, water bath, photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Cangrelor in a suitable diluent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 60°C for 2 hours.
-
Withdraw samples at timed intervals (e.g., 0, 30, 60, 120 mins).
-
Cool the samples to room temperature and neutralize with an equivalent volume and concentration of NaOH. Dilute to a final concentration suitable for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 N NaOH.
-
Maintain at room temperature for 1 hour.
-
Withdraw samples at timed intervals (e.g., 0, 15, 30, 60 mins).
-
Neutralize with an equivalent volume and concentration of HCl. Dilute to a final concentration.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Maintain at room temperature for 4 hours, protected from light.
-
Withdraw samples at timed intervals. Dilute to a final concentration.
-
-
Thermal Degradation:
-
Expose solid Cangrelor drug substance and the lyophilized product to dry heat at 80°C for 24 hours.
-
Prepare solutions from the stressed solid samples for analysis.
-
-
Photolytic Degradation:
-
Expose the Cangrelor drug substance and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[13]
-
Analyze the samples alongside a control sample protected from light.
-
-
Analysis: Analyze all stressed and control samples using the developing HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the emergence of new peaks.
Visualization: Forced Degradation Workflow
Caption: Workflow for subjecting Cangrelor to forced degradation conditions.
Part 2: RP-HPLC Method Development
The goal is to develop a single, robust RP-HPLC method capable of providing baseline separation between the Cangrelor peak and all peaks corresponding to degradation products, process impurities, and excipients (e.g., mannitol, sorbitol).[8][11]
Rationale for Methodological Choices
-
Technique (RP-HPLC): Reverse-phase HPLC is the premier technique for the analysis of pharmaceutical compounds like Cangrelor due to its versatility in separating molecules with varying polarity.
-
Detector (PDA): A Photodiode Array (PDA) detector is crucial. It not only quantifies the analyte at a specific wavelength but also provides spectral data across a range. This is invaluable for assessing peak purity—confirming that a single chromatographic peak corresponds to a single component—and for selecting the optimal detection wavelength.
-
Column (C18): A C18 (octadecylsilane) column is a robust and common starting point, offering excellent retention for a wide range of molecules.
-
Mobile Phase (Gradient Elution): Given the potential for degradation products with significantly different polarities from the parent drug, a gradient elution method (where the mobile phase composition changes over time) is often necessary to achieve adequate separation of all components within a reasonable run time.
Protocol for Method Development
-
Wavelength Selection: Dissolve Cangrelor in the mobile phase diluent and scan using a UV-Vis spectrophotometer from 200-400 nm. The FDA submission documents note two absorbance maxima for Cangrelor.[19] Select a wavelength that provides a high response for the API and adequate sensitivity for expected impurities.
-
Initial Screening:
-
Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 6.8.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with a broad linear gradient (e.g., 5% to 95% B over 30 minutes).
-
Injection: Inject a composite sample containing the API and aliquots from all forced degradation studies.
-
-
Method Optimization:
-
pH Adjustment: Analyze the effect of mobile phase pH on the retention and peak shape of Cangrelor and its degradants. Since Cangrelor has multiple ionizable phosphate groups, pH is a critical parameter. Test a range from pH 3.0 to 7.0.
-
Organic Modifier: Compare Acetonitrile and Methanol as the organic modifier (Mobile Phase B). Acetonitrile often provides better peak shapes and lower backpressure.
-
Gradient Optimization: Adjust the gradient slope and duration to improve the resolution between closely eluting peaks, particularly between the main Cangrelor peak and its nearest impurities.
-
Column Temperature: Evaluate the effect of column temperature (e.g., 25°C, 30°C, 40°C) on resolution and run time.
-
Visualization: Method Development Logic
Caption: Iterative workflow for HPLC stability-indicating method development.
Example Final Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 25 mM Sodium Phosphate Monobasic, pH adjusted to 6.5 with NaOH |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70-10% B; 30-35 min: 10% B |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 30°C |
| Detection | PDA at 271 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Part 3: Method Validation
Validation demonstrates that the analytical procedure is suitable for its intended purpose.[10] The developed method must be validated according to ICH Q2(R1) guidelines.
Protocol for Validation Parameters
1. Specificity:
-
Analyze samples of placebo (excipients only), Cangrelor reference standard, and the composite stressed sample.
-
Acceptance Criteria: The Cangrelor peak should be free from any co-eluting peaks from the placebo or degradants. Peak purity index (from PDA analysis) should be > 0.999.
2. Linearity:
-
Prepare at least five concentrations of Cangrelor reference standard spanning the expected range (e.g., 50% to 150% of the target assay concentration).
-
Acceptance Criteria: Plot concentration vs. peak area. The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy:
-
Perform recovery studies by spiking the drug product placebo with known amounts of Cangrelor API at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the same sample on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on different equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
5. Limit of Quantitation (LOQ) & Limit of Detection (LOD):
-
Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions.
-
Acceptance Criteria: Typically, S/N of 10:1 for LOQ and 3:1 for LOD. The precision at the LOQ should have an RSD of ≤ 10%.
6. Robustness:
-
Systematically vary key method parameters:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5°C)
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% absolute)
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the results should not be significantly affected.
7. Solution Stability:
-
Store prepared standard and sample solutions at room temperature and under refrigerated conditions.
-
Analyze them at timed intervals (e.g., 0, 8, 12, 24 hours) against a freshly prepared standard.
-
Acceptance Criteria: The change in concentration should be ≤ 2.0%.[10]
Summary of Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | No interference; Peak Purity Index > 0.999 |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOQ (% RSD) | ≤ 10.0% |
| Robustness | System suitability criteria met under varied conditions |
| Solution Stability | ≤ 2.0% change from initial |
Conclusion
The development of a stability-indicating assay for Cangrelor is a multi-step process that requires a systematic and scientifically rigorous approach. By following the protocols outlined in this application note—beginning with comprehensive forced degradation studies, followed by logical method development and culminating in full ICH-compliant validation—researchers can establish a reliable, accurate, and precise method. This validated assay is fit for its intended purpose: to monitor the stability of Cangrelor drug substance and drug product, ensuring its quality and integrity from manufacturing through to its expiry date.
References
-
Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]
-
Title: Cangrelor: Package Insert / Prescribing Information / MOA Source: Drugs.com URL: [Link]
-
Title: Cangrelor - StatPearls Source: NCBI Bookshelf URL: [Link]
-
Title: Ich Guidelines For Stability Testing of New Drug Substance and Drug Products Source: Scribd URL: [Link]
-
Title: ICH Q1A(R2) Stability testing of new drug substances and products Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH Q1 guideline on stability testing of drug substances and drug products Source: European Medicines Agency (EMA) URL: [Link]
-
Title: KENGREAL® (cangrelor) for injection, for intravenous use Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH STABILITY TESTING GUIDELINES Source: SNS Courseware URL: [Link]
-
Title: Cangrelor | C17H25Cl2F3N5O12P3S2 Source: PubChem - NIH URL: [Link]
-
Title: Development and Validation of HPLC Stability-Indicating Assays Source: ResearchGate URL: [Link]
-
Title: Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP–HPLC Source: International Journal of Pharmaceutical Quality Assurance URL: [Link]
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Title: Cangrelor Monograph for Professionals Source: Drugs.com URL: [Link]
-
Title: Cangrelor: A review on its mechanism of action and clinical development Source: ResearchGate URL: [Link]
-
Title: Stability Indicating HPLC Method Development and Validation Source: SciSpace URL: [Link]
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Title: Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid Source: NIH - National Library of Medicine URL: [Link]
-
Title: Study of Forced Degradation Behaviour of a Novel Anti-Platelet Drug of Vorapaxar by Uplc-Ms/Ms Source: ResearchGate URL: [Link]
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Title: Cangrelor — Expanding therapeutic options in patients with acute coronary syndrome Source: NIH - National Library of Medicine URL: [Link]
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Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]
-
Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: Luminous URL: [Link]
-
Title: DEVELOPMENT OF A VALIDATED HPLC-PDA METHOD FOR STABILITY INDICATING STUDY OF TICAGRELOR Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]
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Title: Development of forced degradation and stability indicating studies of drugs—A review Source: NIH - National Library of Medicine URL: [Link]
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Title: The role of cangrelor in acute and high-risk PCI settings Source: Oxford Academic URL: [Link]
-
Title: Forced degradation studies for drug substances and drug products- scientific and regulatory considerations Source: ResearchGate URL: [Link]
-
Title: ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF STABILITY- INDICATING ASSAY METHOD OF TICAGRELOR TABLETS BY USING RP-HPLC Source: World Journal of Pharmaceutical and Medical Research URL: [Link]
-
Title: Cangrelor - short acting P2Y12 inhibitor for intravenous use Source: YouTube URL: [Link]
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Title: Chemistry Review - NDA 204958 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: A Validated Stability Indicating RP-HPLC Method Development for Platelet Aggregation Inhibitor Ticagrelor in Bulk and Tablet Formulation Source: ResearchGate URL: [Link]
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Application Note: Optimized Sample Preparation Techniques for the Analysis of Cangrelor and its Impurities by HPLC
Abstract
This document provides a comprehensive guide to sample preparation techniques for the quantitative analysis of Cangrelor and its related impurities in drug substances and formulated products. Cangrelor, a potent intravenous P2Y12 inhibitor, is an adenosine triphosphate (ATP) analogue characterized by a short plasma half-life and susceptibility to degradation.[1][2][3] Accurate impurity profiling is therefore critically dependent on robust and optimized sample preparation to prevent analyte degradation and ensure precise results. This note details three primary methodologies—Direct Dilution, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—explaining the scientific rationale behind each and providing step-by-step protocols for their implementation.
Introduction: The Analytical Challenge of Cangrelor
Cangrelor is a direct-acting, reversible antiplatelet agent used during percutaneous coronary interventions (PCI).[3][4] Its molecular structure, an analogue of ATP, renders it susceptible to rapid dephosphorylation and hydrolysis in aqueous environments, leading to the formation of various degradation products.[2][5] Regulatory bodies, under the framework of International Council for Harmonisation (ICH) guidelines Q3A and Q3B, mandate the rigorous monitoring and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products.[6][7][8]
The primary analytical challenges in Cangrelor impurity analysis are:
-
Analyte Instability: Cangrelor degrades rapidly in solution, particularly under acidic or basic conditions.[2][9] Sample preparation must be performed under conditions that minimize this degradation.
-
Matrix Complexity: The drug product matrix may contain excipients that can interfere with chromatographic analysis.
-
Trace-Level Detection: Impurities are often present at very low concentrations (e.g., below 0.1%), requiring sensitive and accurate quantification.[7]
Effective sample preparation is the cornerstone of a successful stability-indicating analytical method, ensuring that the results accurately reflect the true impurity profile of the sample.[10][11]
Understanding Cangrelor Impurities
Impurities in Cangrelor can be classified as organic (process-related and degradation products), inorganic, and residual solvents.[6][12] Organic impurities are of primary concern. Forced degradation studies have shown that Cangrelor is sensitive to hydrolysis and oxidation.[9]
Table 1: Key Identified Degradation Impurities of Cangrelor
| Impurity Designation | Common Name/Description | Formation Pathway |
| Impurity A | N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-5′-adenylic acid | Hydrolysis of the methylphosphonyl phosphate group.[5] |
| Impurity D | (3,3,3-trifluoropropylthio)-N-(2-(methylthio)ethyl)-adenine | Hydrolysis of the ribofuranoside moiety.[5] |
| Impurity E | Dichloromethylenebisphosphonic acid | Hydrolysis of the methylphosphonyl phosphate group.[5] |
| DP-1, DP-5, DP-6 | Unspecified Degradation Products | Identified in stressed degradation studies (acidic, basic, oxidative).[9] |
| Sulfoxide Impurity | Cangrelor Sulfoxide | Oxidation of a thioether linkage.[3][13] |
Strategic Approach to Sample Preparation
The choice of a sample preparation technique is dictated by the sample matrix and the analytical objective. The primary goal is to produce a clean, homogeneous sample solution that is compatible with the High-Performance Liquid Chromatography (HPLC) system, while preserving the integrity of the analytes.[14][15]
Figure 1: Decision tree for selecting a Cangrelor sample preparation method.
Experimental Protocols
Causality Note: All protocols emphasize the use of chilled solvents and immediate analysis. This is a critical control step to mitigate the rapid, temperature-dependent degradation of Cangrelor, which has a half-life of only 3-6 minutes in biological matrices.[1][2]
Protocol 1: Direct Dilution Method (For API and Simple Formulations)
This method is ideal for pure drug substance (API) or simple formulations where excipients do not interfere with the chromatography. Its primary advantage is speed, which minimizes the time for potential degradation.
Step-by-Step Methodology:
-
Preparation: Prepare a diluent solution. A common choice is a mixture of the HPLC mobile phase components, such as acetonitrile and a buffered aqueous solution (e.g., ammonium phosphate), to ensure sample compatibility.[16] Chill the diluent to 2-8°C.
-
Weighing: Accurately weigh a quantity of Cangrelor API or powdered formulation equivalent to approximately 10 mg of Cangrelor into a 20 mL volumetric flask.
-
Dissolution: Immediately add approximately 15 mL of the chilled diluent. Sonicate for no more than 2 minutes in a cool water bath to dissolve. The use of sonication ensures complete dissolution, while the cool bath prevents heating and subsequent degradation.
-
Dilution: Allow the flask to equilibrate to room temperature, then dilute to the final volume with the diluent. Mix thoroughly.
-
Filtration: Filter the solution through a 0.45 µm chemically compatible syringe filter (e.g., PTFE or PVDF) into an HPLC vial. Filtration is essential to remove particulates that could damage the HPLC column.[15]
-
Analysis: Place the vial in the autosampler (preferably cooled) and analyze immediately.
Protocol 2: Liquid-Liquid Extraction (LLE) (For Complex Formulations)
LLE is employed when formulation excipients (e.g., surfactants, lipids) are soluble in the initial diluent and would interfere with the analysis.[17] The technique separates compounds based on their differential solubility in two immiscible liquid phases (aqueous and organic).[14][18]
Step-by-Step Methodology:
-
Sample Dissolution: Accurately weigh the sample (equivalent to 10 mg of Cangrelor) into a 50 mL centrifuge tube. Add 10 mL of a buffered aqueous solution (e.g., pH 7.0 phosphate buffer) and vortex to dissolve the drug substance.
-
Extraction: Add 20 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol). The choice of solvent is based on its ability to effectively extract Cangrelor and its less polar impurities while minimizing the extraction of polar, interfering excipients.
-
Phase Separation: Cap the tube and vortex vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean evaporation tube using a Pasteur pipette. Repeat the extraction (steps 2-3) on the remaining aqueous layer for improved recovery. Combine the organic extracts.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitution: Reconstitute the dried residue in a precise volume (e.g., 10 mL) of the HPLC mobile phase. Vortex to ensure complete dissolution.
-
Filtration and Analysis: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial and analyze immediately.
Protocol 3: Solid-Phase Extraction (SPE) (For Trace Impurity Enrichment and Complex Matrices)
SPE is a powerful technique for purifying and concentrating analytes from complex matrices.[19][20] It is particularly useful for analyzing trace-level degradation products or for samples in biological fluids. A reversed-phase (e.g., C18) SPE cartridge is typically used for Cangrelor, retaining the relatively nonpolar drug and its impurities while allowing polar matrix components to pass through.
Figure 2: The four fundamental steps of the Solid-Phase Extraction (SPE) workflow.
Step-by-Step Methodology:
-
Sample Preparation: Prepare the sample solution by dissolving it in a predominantly aqueous solution to ensure retention on the reversed-phase sorbent.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 5 mL of methanol followed by 5 mL of purified water through the cartridge. This activates the stationary phase and ensures reproducible retention.
-
Sample Loading: Load 1-2 mL of the prepared sample solution onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% acetonitrile in water). This step is critical for removing polar interferences that were weakly retained, without prematurely eluting the analytes of interest.
-
Elution: Elute the retained Cangrelor and its impurities from the cartridge using a small volume (e.g., 2 x 1 mL) of a strong solvent, such as acetonitrile or methanol, into a collection tube.
-
Final Preparation and Analysis: The eluate can be directly injected or evaporated and reconstituted in the mobile phase if further concentration is needed. Filter and analyze immediately.
Method Comparison and Data Summary
The optimal method depends on a balance of required cleanliness, speed, and sensitivity.
Table 2: Comparison of Sample Preparation Techniques for Cangrelor Analysis
| Parameter | Direct Dilution | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Primary Application | API, simple formulations | Formulations with interfering excipients | Trace analysis, complex matrices (e.g., plasma) |
| Typical Recovery | >99% | 85-95% | 90-105% |
| Complexity | Low | Moderate | High |
| Time per Sample | ~5 minutes | ~20-30 minutes | ~15-25 minutes |
| Solvent Consumption | Low | High | Moderate |
| Potential for Automation | High | Low | High |
| Key Advantage | Speed, minimizes degradation | Effective removal of complex interferences | High purity, analyte concentration.[19][21] |
| Key Disadvantage | Not suitable for complex matrices | Emulsion formation, labor-intensive.[22] | Higher cost, requires method development |
Conclusion
The selection of an appropriate sample preparation technique is a critical determinant of data quality in the analysis of Cangrelor and its impurities. For routine analysis of API, the Direct Dilution method offers an optimal balance of speed and accuracy, minimizing the risk of analyte degradation. When faced with interfering excipients in formulated products, Liquid-Liquid Extraction provides a robust cleanup, while Solid-Phase Extraction stands as the superior choice for achieving high purity and concentrating trace-level impurities from complex matrices. Each protocol must be executed with careful attention to temperature and time to ensure the analytical results are a true and accurate representation of the sample's impurity profile.
References
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
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MT-Lab. (n.d.). Solid Phase Extraction (SPE) in a Pharmaceutical Laboratory. MT-Lab. [Link]
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European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]
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ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
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ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org. [Link]
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Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]
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Akbar, M. U., & Kahvic, M. (2023). Cangrelor. In StatPearls. StatPearls Publishing. [Link]
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Wang, L., & Zhang, Y. (2018). Determination of related substances in cangrelor by HPLC. Chinese Journal of New Drugs, 27(15), 1765-1769. [Link]
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Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmatutor. [Link]
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Allied Academies. (n.d.). Pharmaceutical Impurity Analysis of Raw Materials and Final Product by using analytical techniques. Allied Academies. [Link]
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Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
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Guvvala, V., et al. (2019). A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 170, 327-334. [Link]
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StudySmarter. (n.d.). Metabolite Extraction: Techniques & Methods. StudySmarter. [Link]
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Encyclopedia.pub. (2023). Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. Encyclopedia.pub. [Link]
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Veeprho. (n.d.). Cangrelor Impurities and Related Compound. Veeprho. [Link]
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Chemistry LibreTexts. (2023). Solid-Phase Extraction. Chemistry LibreTexts. [Link]
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Ozler, M. A., et al. (2021). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of Analytical Science and Technology, 12(1), 37. [Link]
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Al-Sane, N. A., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Taibah University for Science, 16(1), 793-808. [Link]
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European Medicines Agency. (2015). Assessment report - Kengrexal. EMA. [Link]
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Pinto, J., et al. (2021). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 11(1), 44. [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). DEVELOPMENT OF A VALIDATED HPLC-PDA METHOD FOR STABILITY INDICATING STUDY OF TICAGRELOR. [Link]
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Sartorius. (n.d.). Sample Preparation. Sartorius. [Link]
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Phenomenex. (n.d.). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]
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Pharmaffiliates. (n.d.). Cangrelor-impurities. Pharmaffiliates. [Link]
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- 22. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Resolving Co-elution of Cangrelor Impurity 8
Welcome to the technical support center. This guide is designed for researchers, analytical chemists, and drug development professionals working on the purity analysis of Cangrelor. We will address a common and challenging chromatographic problem: the co-elution of Cangrelor Impurity 8 with the active pharmaceutical ingredient (API) or other related substances. This document provides a logical, step-by-step framework to diagnose and resolve this separation issue, ensuring the accuracy and reliability of your analytical data.
Foundational Understanding: The Challenge of Cangrelor Analysis
Cangrelor is a potent, intravenously administered P2Y12 platelet inhibitor.[1][2] As an adenosine triphosphate (ATP) analog, its structure is complex, featuring multiple polar functional groups and a phosphate backbone.[3] Its primary route of metabolism is rapid dephosphorylation in the blood, rather than hepatic processing.[4][5] Forced degradation studies have shown that Cangrelor is susceptible to degradation under acidic, basic, and oxidative conditions.[6][7]
This compound , identified as N-(2-(methylsulfinyl)ethyl)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-6-amine, is a sulfoxide derivative.[8] Its formation is indicative of oxidative degradation. The slight increase in polarity imparted by the sulfoxide group, compared to the parent sulfide moiety, can lead to subtle changes in retention time, creating a significant risk of co-elution with other closely related impurities or the main Cangrelor peak in reversed-phase HPLC methods.
Accurate quantification of such impurities is a regulatory necessity for ensuring the safety and efficacy of the drug product. Co-elution undermines this by making it impossible to accurately measure the concentration of the individual components, necessitating robust method development and troubleshooting.[9]
Frequently Asked Questions (FAQs)
Q1: I'm seeing a shoulder on my main peak. Could it be co-elution with Impurity 8?
A shoulder on a peak is a classic sign of co-elution.[10] To confirm, two diagnostic techniques are highly recommended:
-
Peak Purity Analysis with a Diode Array Detector (DAD): A DAD detector scans across the entire peak, collecting multiple UV spectra. If the peak is pure, all spectra should be identical. If they differ, it confirms the presence of a co-eluting impurity.[10]
-
LC-MS Analysis: A mass spectrometer is the definitive tool for identification. By analyzing the mass-to-charge ratio (m/z) across the eluting peak, you can confirm if the mass corresponding to Impurity 8 is present alongside another component.
Q2: What are the fundamental chromatographic principles I should focus on to resolve co-eluting peaks?
The goal is to achieve baseline separation, which is defined by the resolution equation. Resolution (Rs) is influenced by three key factors:
-
Efficiency (N): A measure of peak sharpness. Higher efficiency leads to narrower peaks, which are easier to resolve. It is primarily influenced by the column (particle size, length) and flow rate.[11][12]
-
Selectivity (α): The most critical factor for co-elution. It describes the separation in the retention times of two adjacent peaks and is influenced by the chemistry of the stationary phase, mobile phase composition (organic modifier, pH), and temperature.[12][13]
-
Retention Factor (k): Also known as the capacity factor, it describes how long an analyte is retained on the column. It is primarily controlled by the strength of the mobile phase.[11][12]
To resolve co-eluting peaks, you must manipulate one or more of these factors. Our troubleshooting guide will focus on a systematic approach to adjusting them.
Systematic Troubleshooting Guide: A Step-by-Step Workflow
Before embarking on method modification, it is crucial to ensure your HPLC system is performing correctly. Verify system suitability parameters using a well-characterized standard. Check for acceptable peak shape, retention time stability, and system pressure.
Below is a logical workflow for tackling the co-elution of this compound.
Q3: My system passes suitability tests. Where do I start with method modification?
Always start with the mobile phase. It is the least disruptive and often the most effective way to influence selectivity.[13] A typical starting point for Cangrelor analysis is a reversed-phase C18 column with a buffered mobile phase and an organic modifier like acetonitrile or methanol.[14]
| Parameter | Typical Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 15 mM Ammonium Phosphate (pH adjusted to 7.0)[14] |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a scouting gradient (e.g., 5-95% B over 20 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 242 nm[14] |
Q4: How do I use the mobile phase to resolve Impurity 8?
This involves a two-pronged approach: first, altering selectivity by changing solvent type or pH, and second, adjusting retention by modifying the gradient.
Protocol 1: Change the Organic Modifier (Targeting Selectivity α)
The choice between acetonitrile (ACN) and methanol (MeOH) can dramatically alter selectivity.[13] ACN is an aprotic solvent, while methanol is a protic solvent capable of hydrogen bonding. This difference in chemistry can change the elution order of closely related compounds.
Causality: Cangrelor and its impurities have multiple sites for potential hydrogen bonding. Switching from ACN to methanol introduces a new interaction mechanism (hydrogen bonding with the mobile phase) that can disproportionately affect the retention of one compound over another, thereby improving resolution.
Step-by-Step Methodology:
-
Prepare Mobile Phase B: Replace Acetonitrile with HPLC-grade Methanol.
-
Equilibrate: Thoroughly flush the system and equilibrate the column with the new mobile phase composition for at least 15-20 column volumes.
-
Scouting Run: Perform an initial gradient run (e.g., 10-100% Methanol) to determine the new retention times. Methanol is a weaker solvent than ACN in reversed-phase, so you may need to adjust the gradient range to ensure all peaks elute.
-
Analyze and Compare: Compare the chromatogram to the one obtained with ACN. Look for changes in peak spacing and elution order. The selectivity change may be sufficient to resolve Impurity 8.
Protocol 2: Adjust Mobile Phase pH (Targeting Selectivity α)
Cangrelor is an ATP analog with multiple ionizable phosphate groups.[3] Small changes in the mobile phase pH can alter the ionization state of the molecule and its impurities, significantly impacting their retention on a reversed-phase column.
Causality: The retention of ionizable compounds in reversed-phase chromatography is highly dependent on their charge state. By adjusting the pH, you can suppress or enhance the ionization of acidic or basic functional groups. Impurity 8 and other related substances may have different pKa values, causing their retention times to shift differently in response to a pH change, thus improving selectivity.
Step-by-Step Methodology:
-
Determine pH Range: Evaluate the stability of your analytes and column. For silica-based C18 columns, the typical working pH range is 2 to 8.
-
Adjust pH: Prepare your aqueous mobile phase (e.g., 15 mM Ammonium Phosphate) and adjust the pH in small increments (e.g., from 7.0 to 6.5 or 7.5).
-
Equilibrate and Run: Equilibrate the column and inject your sample.
-
Observe Changes: Analyze the chromatogram for changes in peak resolution and shape. Often, a pH that suppresses the ionization of the main peak can improve its shape and help resolve closely eluting impurities.
Q5: Mobile phase adjustments helped, but resolution is still not ideal. What's next?
If you've altered selectivity but still lack baseline resolution, the next step is to optimize the retention by modifying the gradient profile. A shallower gradient provides more time for closely eluting compounds to separate.[15]
Protocol 3: Optimize the Gradient Profile (Targeting Retention k)
Causality: A steep gradient pushes compounds through the column quickly, leaving little time for separation. By decreasing the rate of change in the organic modifier concentration (%B/min) around the elution time of the critical pair, you increase the difference in their migration speeds, thereby improving resolution.
Step-by-Step Methodology:
-
Identify Elution Window: Determine the %B at which Cangrelor and Impurity 8 elute from your scouting run.
-
Flatten the Gradient: Modify your gradient program to be much shallower in this window. For example, if the peaks elute between 40% and 45% B, change the gradient from a single ramp of 5-95% B in 20 minutes to a multi-step gradient:
-
0-5 min: 5% to 35% B
-
5-20 min: 35% to 50% B (This is the shallow segment, a 1% B/min change)
-
20-25 min: 50% to 95% B (Wash step)
-
-
Introduce Isocratic Hold: For very difficult separations, an isocratic hold can be introduced just before the critical pair elutes, allowing for maximum separation in that solvent environment.[15]
Q6: I've exhausted mobile phase options. Should I change my HPLC column?
Yes. If optimizing the mobile phase does not provide the required resolution, the stationary phase chemistry is the next logical parameter to change.[11][13] This is a powerful way to introduce a completely different selectivity.
| Stationary Phase | Primary Interaction Mechanism | Best For Resolving... |
| C18 (Standard) | Hydrophobic interactions | General-purpose separation of non-polar to moderately polar compounds. |
| Phenyl-Hexyl | π-π interactions, moderate hydrophobicity | Aromatic compounds or those with double bonds. The purine ring in Cangrelor can engage in π-π stacking, offering a different selectivity profile compared to C18. |
| Cyano (CN) | Dipole-dipole interactions, weak hydrophobicity | Compounds with polar functional groups like nitriles, carbonyls, or sulfoxides. The polar sulfoxide in Impurity 8 may interact more strongly with a Cyano phase than Cangrelor does. |
Recommendation: A Phenyl-Hexyl column is an excellent first alternative to a C18 for this application. The aromatic purine core of Cangrelor and its impurities can interact with the phenyl rings of the stationary phase, providing a selectivity mechanism that is orthogonal to the purely hydrophobic interactions of a C18 phase.
Q7: Can I fine-tune the separation further with operational parameters?
Yes. Once you have achieved partial separation by adjusting selectivity (mobile phase, column), you can often achieve baseline resolution by optimizing for efficiency.
-
Temperature: Increasing column temperature reduces mobile phase viscosity, which can lead to sharper peaks (higher efficiency) and sometimes alter selectivity.[16] Try adjusting the temperature in 5 °C increments (e.g., from 30 °C to 35 °C or 40 °C). Be mindful not to exceed the stability limits of the analytes or the column.
-
Flow Rate: Reducing the flow rate can increase efficiency by allowing more time for mass transfer between the mobile and stationary phases, although this will increase run time.[16] Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min to see if resolution improves.
By systematically working through these troubleshooting steps—from broad changes in selectivity to fine-tuning for efficiency—you can develop a robust and reliable method for resolving this compound from all other components in your sample.
References
-
National Center for Biotechnology Information (2023). Cangrelor - StatPearls. NCBI Bookshelf. Available at: [Link]
-
Chromatography Online (2023). How to Improve the Resolution Between Two Peaks in Liquid Chromatography. Available at: [Link]
-
PharmaGuru (2024). How To Improve Resolution In HPLC: 5 Simple Tips. Available at: [Link]
-
Chemistry For Everyone (2024). How To Improve Resolution In Liquid Chromatography? YouTube. Available at: [Link]
-
LCGC (2021). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available at: [Link]
-
Chrom Tech, Inc. (2024). Methods for Changing Peak Resolution in HPLC. Available at: [Link]
-
Veeprho (n.d.). Cangrelor Impurities and Related Compound. Available at: [Link]
-
Ferreiro, J. L., et al. (2009). Cangrelor: A review on its mechanism of action and clinical development. ResearchGate. Available at: [Link]
- Google Patents (2021). CN112630349B - HPLC (high performance liquid chromatography) detection method for Cangrelor intermediate impurities.
-
Wang, J., et al. (2018). Determination of related substances in cangrelor by HPLC. ResearchGate. Available at: [Link]
-
Pharmaffiliates (n.d.). Cangrelor-impurities. Available at: [Link]
-
Guvvala, V., et al. (2019). A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR. PubMed. Available at: [Link]
- Google Patents (2017). US9700575B2 - Pharmaceutical formulations comprising high purity cangrelor and methods for preparing and using the same.
-
Pharmaffiliates (n.d.). Cangrelor-impurities. (Second reference link from this source). Available at: [Link]
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ResearchGate (2019). A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR | Request PDF. Available at: [Link]
-
Cleanchem (n.d.). This compound | CAS No: 2351938-00-4. Available at: [Link]
-
Kubica, A., et al. (2017). Cangrelor — Expanding therapeutic options in patients with acute coronary syndrome. PubMed Central. Available at: [Link]
-
Seshachalam, V., et al. (2017). DEVELOPMENT OF A VALIDATED HPLC-PDA METHOD FOR STABILITY INDICATING STUDY OF TICAGRELOR. Available at: [Link]
-
AnalyteGuru (2023). Real Solutions to Improve Your HPLC Peak Resolution. Available at: [Link]
-
Axion Labs (2024). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available at: [Link]
-
Franchi, F., & Angiolillo, D. J. (2020). The role of cangrelor in acute and high-risk PCI settings. Oxford Academic. Available at: [Link]
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ResearchGate (n.d.). results of forced degradation studies | Download Table. Available at: [Link]
-
International Journal of PharmTech Research (2017). Vol.10, No.4, pp 225-237. Available at: [Link]
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Hospital Pharmacy (2015). Cangrelor. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information (n.d.). Cangrelor. PubChem. Available at: [Link]
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International Journal of Fundamental and Molecular Research (2022). Development and Application of HPLC and UFLC Methods for the Analysis of Cardiovascular Drugs. Available at: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis (2018). development and validation of rp- hplc method for the estimation of ticagrelor in api form and marketed tablet dosage form. Available at: [Link]
-
The Medicines Company (2023). KENGREXAL Product Monograph. Available at: [Link]
-
U.S. Pharmacopeia (2002). Pharmacopeial Forum. Available at: [Link]
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Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Cangrelor
Welcome to the technical support center for the bioanalysis of Cangrelor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with matrix effects in the LC-MS analysis of this antiplatelet agent. Here, you will find a combination of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to Matrix Effects in Cangrelor Analysis
Cangrelor is a potent, intravenously administered, direct-acting P2Y12 platelet inhibitor. Accurate quantification of Cangrelor in biological matrices, such as plasma, is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. However, like many bioanalytical methods, LC-MS/MS analysis of Cangrelor is susceptible to matrix effects.
Matrix effects are the alteration of ionization efficiency by co-eluting endogenous or exogenous components in the sample matrix.[1][2] These effects, primarily ion suppression or enhancement, can significantly compromise the accuracy, precision, and sensitivity of the assay.[1][3] The primary sources of matrix effects in plasma are phospholipids, salts, and proteins.[1][4][5] Given Cangrelor's polar nature and its administration in a complex biological environment, a robust strategy to mitigate these effects is paramount for reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the initial indicators of significant matrix effects in my Cangrelor LC-MS data?
A1: Several signs can point towards the presence of matrix effects:
-
Poor reproducibility: High variability in analyte response across different lots of blank matrix or between replicate injections of the same sample.
-
Inconsistent internal standard (IS) response: Significant fluctuations in the IS peak area across the analytical run can indicate variable ion suppression or enhancement.[6][7]
-
Non-linear calibration curves: Difficulty in obtaining a linear response, especially at the lower end of the calibration range.
-
Discrepancies between spiked QCs and study samples: A noticeable difference in the performance of quality control samples prepared in a clean matrix versus the study samples.
A systematic way to confirm matrix effects is through a post-column infusion experiment.[8][9] This involves infusing a constant flow of a Cangrelor standard solution into the MS detector post-column while injecting an extracted blank plasma sample. A dip or rise in the baseline signal at the retention time of Cangrelor indicates ion suppression or enhancement, respectively.[4]
Q2: How do I select an appropriate internal standard (IS) for Cangrelor analysis to compensate for matrix effects?
A2: The ideal internal standard should co-elute with the analyte and experience the same degree of matrix effect.[10] For Cangrelor, the best choice is a stable isotope-labeled (SIL) version of the molecule (e.g., ¹³C or ¹⁵N labeled Cangrelor).[6][11] SIL-IS is considered the "gold standard" as it has nearly identical physicochemical properties and chromatographic behavior to the unlabeled analyte, ensuring it effectively tracks and compensates for variations in extraction recovery and ionization efficiency.[6][7]
If a SIL-IS is not available, a structural analog can be used. However, it is crucial to extensively validate its ability to track the analyte's performance, as even minor structural differences can lead to different responses to matrix effects.[6]
Q3: What are the most common sources of matrix effects when analyzing Cangrelor in plasma?
A3: The primary culprits for matrix effects in plasma are:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[4][5][12] They often co-extract with the analyte and can elute over a broad range in reversed-phase chromatography, potentially interfering with Cangrelor's peak.[4]
-
Proteins: Although most are removed during initial sample preparation, residual proteins or peptides can still cause ion suppression.
-
Salts and other endogenous small molecules: High concentrations of salts from the sample or buffers can reduce the ionization efficiency of the analyte.[13]
Q4: Can simply diluting the plasma sample reduce matrix effects?
A4: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[8][9] However, this strategy is only viable if the resulting concentration of Cangrelor remains well above the lower limit of quantitation (LLOQ) of the assay. For highly potent drugs like Cangrelor, where plasma concentrations may be low, excessive dilution might compromise the sensitivity of the method.
Troubleshooting Guide: From Problem to Protocol
This section provides a structured approach to identifying and resolving common issues related to matrix effects in Cangrelor analysis.
Problem 1: Significant Ion Suppression or Enhancement Observed
-
Symptoms: Inconsistent and low analyte response, high variability in QC samples, and a noticeable dip in the baseline during post-column infusion experiments.
-
Root Cause: Co-elution of matrix components, most commonly phospholipids, with Cangrelor, leading to competition for ionization in the ESI source.[1][3]
-
Solutions: The most effective way to combat ion suppression is by improving the sample cleanup procedure.[14]
Below is a decision tree to guide the selection of an appropriate sample preparation method to minimize matrix effects.
Caption: Decision tree for sample preparation method selection.
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Often results in significant residual phospholipids and other matrix components.[14] | High-throughput screening where speed is prioritized over ultimate cleanliness. |
| Liquid-Liquid Extraction (LLE) | Provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[14][15] | Can be labor-intensive, may have emulsion formation issues, and requires solvent optimization.[16] | Assays requiring a cleaner sample than PPT can provide, and when SPE is not feasible. |
| Solid-Phase Extraction (SPE) | Highly selective, providing the cleanest extracts and the potential for analyte concentration.[14][17][18] | More complex method development, can be more time-consuming and costly.[19] | Assays requiring high sensitivity and minimal matrix effects. |
| Phospholipid Removal (PLR) Plates | Specifically designed to remove phospholipids, a major source of ion suppression.[4] Can be used in a pass-through mode after PPT. | Adds an extra step and cost to the workflow. | A good compromise for cleaner samples than PPT alone, with a relatively simple workflow. |
Given Cangrelor's polar nature, a mixed-mode or polymeric reversed-phase SPE sorbent is often a good starting point.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX).
-
Human plasma containing Cangrelor.
-
Internal Standard (SIL-Cangrelor) working solution.
-
Reagents: Methanol, Acetonitrile, Formic Acid, Ammonium Hydroxide.
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 20 µL of IS working solution and vortex. Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step ensures protein precipitation and adjusts the pH to retain the basic analyte on the cation exchange sorbent.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash 2: 1 mL of methanol to remove non-polar interferences, particularly phospholipids.[20]
-
-
Elution: Elute Cangrelor with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, disrupting its interaction with the cation exchange sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Problem 2: Poor Peak Shape and Shifting Retention Times
-
Symptoms: Tailing or fronting peaks, and retention time drift during the analytical run.
-
Root Cause: This can be a result of residual matrix components accumulating on the analytical column, altering its chemistry. It can also be caused by issues with the mobile phase or the LC system itself.
-
Solutions:
-
Optimize Chromatography:
-
Gradient Elution: Employ a gradient elution profile that allows for a sufficient separation between Cangrelor and the region where most phospholipids elute (typically mid to late in a reversed-phase gradient).
-
Divert Valve: Use a divert valve to direct the flow from the column to waste during the initial and final stages of the chromatogram when highly polar or non-polar interferences are expected to elute.[8] This prevents contamination of the MS source.[8]
-
-
Improve Sample Cleanup: If chromatographic optimization is insufficient, a more rigorous sample preparation method, such as SPE, is warranted to remove the interfering components before they reach the column.
-
System Maintenance: Ensure the LC system is well-maintained, with fresh mobile phases and a properly functioning column.
Caption: Troubleshooting workflow for chromatographic issues.
Conclusion
Minimizing matrix effects in the LC-MS analysis of Cangrelor is a critical step in developing a robust and reliable bioanalytical method. A systematic approach that involves careful selection of an internal standard, optimization of sample preparation, and fine-tuning of chromatographic conditions is essential. While simpler methods like protein precipitation offer speed, more rigorous techniques such as solid-phase extraction often provide the necessary cleanliness for high-sensitivity assays. By understanding the causes of matrix effects and implementing the strategies outlined in this guide, researchers can ensure the generation of high-quality, accurate data for their drug development programs.
References
- Vertex AI Search. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
-
Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 18(1), 49–58. [Link]
-
Cortese, M., Gigliobianco, M. R., Magnoni, F., Censi, R., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(16), 3745. [Link]
- Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR).
-
Rainville, P. D., Smith, N. W., & Cowan, D. (2016). The impact of phospholipids and phospholipid removal on bioanalytical method performance. Biomedical Chromatography, 30(5), 710–720. [Link]
- Phenomenex. (n.d.). Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV.
-
LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]
-
Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Retrieved from [Link]
-
Annesley, T. M. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Chemistry, 49(7), 1041–1044. [Link]
-
Phenomenex. (n.d.). What is Solid-Phase Extraction?. Retrieved from [Link]
-
Jemal, M., & Xia, Y. Q. (2000). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(12), 1083–1088. [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?. Retrieved from [Link]
-
LCGC International. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Retrieved from [Link]
-
Waters Corporation. (n.d.). Comparison of SPE Protocols for Phospholipid Removal in Basic Analyte Bioanalytical Quantitation. Retrieved from [Link]
-
LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
-
LC-MS. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]
-
Cortese, M., Gigliobianco, M. R., Magnoni, F., Censi, R., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. IRIS. [Link]
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]
-
Farajzadeh, M. A., & Afshar, M. (2018). Development of New Extraction Method Based on Liquid-Liquid-Liquid Extraction Followed by Dispersive Liquid-Liquid Microextraction for Extraction of Three Tricyclic Antidepressants in Plasma Samples. Biomedical Chromatography, 32(12), e4364. [Link]
-
Wikipedia. (n.d.). Solid-phase extraction. Retrieved from [Link]
-
El-Bagary, R. I., Elkady, E. F., & Ayoub, B. M. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules, 25(18), 4220. [Link]
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de Oliveira, A. C., de Oliveira, A. R. M., & de Souza, A. C. (2011). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Brazilian Journal of Pharmaceutical Sciences, 47(2), 363–371. [Link]
-
Kvamsøe, M. M., Hansen, K. R., Skadberg, Ø., Vethe, N. T., & Brede, C. (2023). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. Metabolites, 13(4), 522. [Link]
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National Institutes of Health. (2025). Bioanalytical method development, in-vivo pharmacokinetic evaluation, ex-vivo platelet aggregation inhibition activity of a novel solid dispersion formulation of ticagrelor. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study. Retrieved from [Link]
-
LifeSpan Technologies. (n.d.). Plasma Preparation Tips. Retrieved from [Link]
-
Guvvala, V., Pothu, R., & Bapatu, H. R. (2019). A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 170, 327–334. [Link]
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Semantic Scholar. (n.d.). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TICAGRELOR BY RP-HPLC. Retrieved from [Link]
-
Li, W., & Cohen, L. H. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(5), 219–222. [Link]
-
ResearchGate. (n.d.). Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
-
BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]
-
IJTSRD. (n.d.). Review on Bioanalytical Method Development in Human Plasma. Retrieved from [Link]
-
ResearchGate. (n.d.). DEVELOPMENT OF A VALIDATED HPLC-PDA METHOD FOR STABILITY INDICATING STUDY OF TICAGRELOR: A NOVEL ANTI-PLATELET AGENT (P2Y12-ADP. Retrieved from [Link]
-
BioPharma Services. (n.d.). Bioanalytical Method Development: Blood Specimen. Retrieved from [Link]
-
KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Cangrelor - StatPearls. Retrieved from [Link]
-
Drugs.com. (n.d.). Cangrelor: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
-
National Institutes of Health. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). KENGREAL (cangrelor) for injection. Retrieved from [Link]
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- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. chromatographyonline.com [chromatographyonline.com]
- 20. lcms.cz [lcms.cz]
Navigating the Chromatographic Maze: A Technical Guide to Optimizing Mobile Phase for Cangrelor Degradant Separation
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, our fellow scientists and researchers, with in-depth, actionable insights into the complexities of developing and optimizing a robust HPLC/UHPLC method for the separation of Cangrelor and its degradation products. As a Senior Application Scientist, I understand that achieving baseline resolution for this highly polar, ionizable molecule and its similarly challenging degradants requires a nuanced understanding of chromatographic principles. This document moves beyond generic advice to offer a logical, field-tested framework for troubleshooting common issues and systematically refining your mobile phase to achieve optimal separation.
Understanding the Challenge: The Physicochemical Landscape of Cangrelor and Its Degradants
Cangrelor is a potent, intravenous antiplatelet agent and a structural analog of adenosine triphosphate (ATP).[1][2][3] Its structure contains multiple phosphate groups, making it highly polar and anionic at typical pH values. Forced degradation studies have shown that Cangrelor is susceptible to degradation under acidic, basic, and oxidative conditions.[4][5] The primary degradation pathways are:
-
Hydrolysis: Dephosphorylation of the triphosphate chain, leading to the formation of ADP and AMP analogs, as well as the core nucleoside.
-
Oxidation: Oxidation of the thioether linkage to form sulfoxide and sulfone derivatives.
These degradation products often exhibit only subtle differences in polarity and charge compared to the parent molecule and each other, posing a significant chromatographic challenge. A theoretical study has calculated that Cangrelor is completely ionized at a physiological pH of 7.4, highlighting the importance of pH control in a reversed-phase separation.
Troubleshooting Guide: Common Issues and Actionable Solutions
This section addresses frequently encountered problems during the analysis of Cangrelor and its degradants in a question-and-answer format.
Q1: Why are my early-eluting peaks (likely the more polar degradants) poorly retained and co-eluting near the solvent front?
A1: This is a classic issue when analyzing highly polar compounds on traditional C18 columns. The nonpolar stationary phase has little affinity for these analytes.
-
Initial Steps:
-
Increase the Aqueous Content: Start with a high percentage of aqueous mobile phase (e.g., 95-98%) in your gradient.
-
Consider a Polar-Embedded or Polar-Endcapped Column: These columns are designed to be more wettable and provide better retention for polar compounds in highly aqueous mobile phases.
-
-
Advanced Strategies:
-
Ion-Pair Reversed-Phase Chromatography (IP-RP): Since Cangrelor and its primary degradants are anionic, introducing a cationic ion-pairing agent (e.g., tetrabutylammonium) into the mobile phase can significantly enhance retention.[6][7] The ion-pairing agent forms a neutral complex with the analyte, which has a stronger affinity for the reversed-phase stationary phase.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[8][9][10][11] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent (typically acetonitrile). A water layer forms on the stationary phase, and analytes partition into this layer, with more polar compounds being more strongly retained.
-
Q2: My peaks, especially for Cangrelor itself, are tailing significantly. What's causing this and how can I fix it?
A2: Peak tailing for ionizable compounds like Cangrelor is often due to secondary interactions with the stationary phase or issues with mobile phase pH.
-
Primary Cause & Solution: Silanol Interactions
-
Residual silanol groups on the silica-based stationary phase can be deprotonated at mid-range pH values and interact with the analyte, causing tailing.
-
Solution 1: Adjust Mobile Phase pH: The most effective way to address this is to control the ionization of both the analytes and the silanol groups. A good starting point is to adjust the mobile phase pH to be at least 2 units away from the pKa of your analytes.[12] For acidic compounds like Cangrelor, a lower pH (e.g., pH 2.5-3.5 with a phosphate or formate buffer) will fully protonate the silanol groups and suppress their interaction with the anionic analytes.
-
Solution 2: Use a High-Purity, End-capped Column: Modern, high-purity silica columns with thorough end-capping minimize the number of accessible silanol groups.
-
-
Secondary Cause & Solution: Metal Contamination
-
Trace metal ions in the sample, mobile phase, or from the HPLC system can chelate with the phosphate groups of Cangrelor, leading to tailing.
-
Solution: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to your mobile phase.
-
Q3: I'm observing peak fronting for my main Cangrelor peak. What does this indicate?
A3: Peak fronting is less common than tailing but typically points to two main issues:
-
Column Overload: You may be injecting too much sample onto the column. The stationary phase becomes saturated, and excess analyte molecules travel through the column unretained, eluting at the front of the peak.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher organic content) than your initial mobile phase, the sample band will not focus properly at the head of the column.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase of your gradient. If solubility is an issue, use the weakest solvent possible that still maintains sample solubility.
-
Q4: My retention times are drifting from run to run. How can I improve reproducibility?
A4: Retention time instability is often related to inadequate column equilibration or changes in the mobile phase.
-
Column Equilibration: Gradient elution requires a re-equilibration step at the end of each run to return the column to the initial mobile phase conditions.
-
Solution: Ensure your equilibration time is sufficient. A good rule of thumb is to allow at least 10-15 column volumes of the initial mobile phase to pass through the column before the next injection.
-
-
Mobile Phase Preparation:
-
Solution 1: Buffer Concentration: Ensure your buffer concentration is adequate (typically 10-25 mM) to resist pH shifts when the sample is introduced.
-
Solution 2: Fresh Mobile Phase: Prepare your mobile phase fresh daily, especially if using low concentrations of additives or volatile components.
-
Solution 3: Degassing: Thoroughly degas your mobile phase to prevent bubble formation in the pump and detector.
-
Method Development & Optimization: A Step-by-Step Protocol
This section provides a systematic approach to developing a robust separation method for Cangrelor and its degradants.
Step 1: Initial Scouting Gradient
The goal of the scouting gradient is to determine the approximate elution profile of your sample.
-
Column Selection: Start with a high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 20 mM potassium phosphate buffer, adjusted to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Run a fast linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 242 nm.[13]
Step 2: Optimizing the Gradient
Based on the scouting run, you can now refine the gradient to improve resolution.
-
Analyze the Scouting Chromatogram: Identify the organic solvent percentage at which the first and last degradants elute.
-
Shallow the Gradient: Create a new gradient that runs from ~5% below the elution point of the first peak to ~5% above the elution point of the last peak, but over a longer time (e.g., 30-45 minutes). This will increase the separation between co-eluting peaks.
Step 3: Fine-Tuning Selectivity with Mobile Phase Modifiers
If co-elution persists, you can manipulate the selectivity by changing the mobile phase composition.
-
Changing the Organic Modifier: Replacing acetonitrile with methanol can alter the elution order of some compounds due to different solvent-analyte interactions. You can also try ternary mixtures (e.g., water/acetonitrile/methanol).
-
Adjusting the pH: Small changes in pH can significantly impact the retention of ionizable compounds. Evaluate the separation at slightly different pH values (e.g., pH 2.8 and 3.2) to see if resolution improves.
Step 4: Considering Alternative Chromatographic Modes
If reversed-phase chromatography does not provide adequate separation, consider the following:
-
Ion-Pair Reversed-Phase Protocol:
-
Mobile Phase A: 20 mM potassium phosphate buffer with 5 mM tetrabutylammonium hydrogen sulfate, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high aqueous content and run a shallow gradient to elute the retained analytes.
-
-
HILIC Protocol:
-
Column: A HILIC column with an amide or zwitterionic stationary phase.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM ammonium acetate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM ammonium acetate.
-
Gradient: Start with a high concentration of Mobile Phase A and increase the proportion of Mobile Phase B to elute the compounds.
-
Data Presentation
The following table summarizes the expected effects of different mobile phase parameters on the separation of Cangrelor and its degradants.
| Parameter | Change | Expected Effect on Retention of Polar/Anionic Analytes | Rationale |
| Mobile Phase pH (RP) | Decrease (e.g., from 4 to 3) | Slight increase | Suppresses ionization of residual silanols, reducing secondary interactions and potentially improving peak shape. |
| Organic Modifier (RP) | Switch from ACN to MeOH | May increase or decrease, and can change selectivity | Methanol is more polar and a better hydrogen bond donor, which can alter interactions with the analytes and stationary phase. |
| Ion-Pairing Agent (RP) | Add Tetrabutylammonium | Significant increase | Forms a neutral ion-pair with anionic analytes, increasing their hydrophobicity and affinity for the nonpolar stationary phase. |
| Aqueous Content (HILIC) | Increase | Decrease | In HILIC, water is the strong eluting solvent. Increasing its concentration reduces retention. |
Visualizing the Workflow
The following diagrams illustrate the logical workflows for troubleshooting and method development.
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A systematic workflow for HPLC method development.
References
-
Bitesize Bio. (2025, June 2). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Retrieved from [Link]
-
Stocchi, V., Cucchiarini, L., Canestrari, F., Piacentini, M. P., & Fornaini, G. (1987). A very fast ion-pair reversed-phase HPLC method for the separation of the most significant nucleotides and their degradation products in human red blood cells. Analytical Biochemistry, 167(1), 181–190. Retrieved from [Link]
-
Guvvala, V., P, N. R., & K, S. R. (2019). A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 170, 327–334. Retrieved from [Link]
-
Agilent Technologies. (2021, November 1). Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. Retrieved from [Link]
-
LCGC International. (2025, April 14). Separating Oligonucleotides Using Ion-Pair Reversed-Phase Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 5). A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN112630349B - HPLC (high performance liquid chromatography) detection method for Cangrelor intermediate impurities.
-
Veeprho. (n.d.). Cangrelor Impurities and Related Compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Cangrelor-impurities. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2014, April 16). 204958Orig1s000. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Determination of related substances in cangrelor by HPLC. Retrieved from [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
-
Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Tosoh Bioscience. (2009, March 2). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
International Journal of PharmTech Research. (n.d.). [Title of article]. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). DEVELOPMENT OF A VALIDATED HPLC-PDA METHOD FOR STABILITY INDICATING STUDY OF TICAGRELOR: A NOVEL ANTI-PLATELET AGENT (P2Y12-ADP). Retrieved from [Link]
-
International Journal of Scientific Development and Research. (n.d.). A Systematic Guide on HPLC Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
StatPearls. (2023, July 23). Cangrelor. Retrieved from [Link]
-
IJSDR. (n.d.). Troubleshooting in HPLC: A Review. Retrieved from [Link]
-
PMC. (n.d.). Cangrelor. Retrieved from [Link]
-
PMC. (2021, July 2). Cangrelor: Clinical Data, Contemporary Use, and Future Perspectives. Retrieved from [Link]
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Technical Support Center: Optimizing Cangrelor Analysis
Welcome to the dedicated technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of Cangrelor and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of achieving optimal chromatographic resolution for this potent antiplatelet agent. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower your method development and troubleshooting efforts.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the HPLC analysis of Cangrelor.
Q1: What are the critical chemical properties of Cangrelor to consider for HPLC method development?
A1: Cangrelor is a nucleoside triphosphate analogue, existing as a tetrasodium salt in its drug product form.[1][2] Its structure contains multiple ionizable phosphate groups, making it highly sensitive to the pH of the mobile phase.[3][4][5] Forced degradation studies have shown that Cangrelor is susceptible to degradation under acidic, basic, and oxidative conditions, leading to the formation of various related substances.[6][7][8] However, it is relatively stable under thermal and photolytic stress.[6][7][8] Understanding these stability characteristics is crucial for sample preparation and method development to prevent the artificial generation of impurities.
Q2: What are the typical impurities and related substances of Cangrelor I should be aware of?
A2: The related substances of Cangrelor can originate from the synthetic process or from degradation. Known impurities include hydrolysis and oxidation products, often designated as Impurities A, B, C, D, and E.[9] Additionally, forced degradation studies have identified several degradation products (DP-1 to DP-6).[6][7] By-products from the synthesis of intermediates, such as substituted purines and disulfides, may also be present.[10]
Q3: What type of HPLC column is generally recommended for Cangrelor analysis?
A3: Reversed-phase HPLC is the most common technique for analyzing Cangrelor and its related substances. Due to the polar nature of Cangrelor and some of its impurities, a C8 or a phenyl-hexyl stationary phase can provide a good balance of retention and selectivity.[11] For challenging separations, exploring different stationary phase chemistries, such as cyano or other phenyl-based columns, can be beneficial.[12] The use of columns with smaller particle sizes (e.g., sub-2 µm or solid-core particles) can significantly enhance efficiency and resolution.[13][14][15]
Q4: Why is my Cangrelor peak showing significant tailing?
A4: Peak tailing for a compound like Cangrelor, which has basic nitrogens and acidic phosphate groups, is often due to secondary interactions with the stationary phase.[16][17] The phosphate groups can interact with metal components in the HPLC system, and the basic moieties can interact with acidic silanol groups on the silica-based stationary phase.[18] To mitigate this, consider using a high-purity, end-capped column, adding a competing base like triethylamine to the mobile phase in low concentrations, or using a mobile phase with an appropriate buffer at a suitable pH to suppress these interactions.[16] Additionally, ensure that your sample is dissolved in a solvent compatible with the mobile phase to avoid peak distortion.[19]
Troubleshooting Guide: Improving Resolution
This in-depth guide provides systematic approaches to resolving common resolution challenges encountered during the HPLC analysis of Cangrelor and its related substances.
Scenario 1: Poor Resolution Between Cangrelor and a Closely Eluting Impurity
Q: I am observing co-elution or very poor resolution (Rs < 1.5) between my main Cangrelor peak and a known related substance. How can I improve their separation?
A: Improving the resolution between two closely eluting peaks requires a systematic approach that focuses on modifying the selectivity (α), efficiency (N), and retention factor (k) of your chromatographic system. Here is a step-by-step guide:
The composition of the mobile phase is the most influential factor in altering selectivity in reversed-phase HPLC.[13][20]
-
Protocol for Mobile Phase pH Adjustment:
-
Determine the pKa values of Cangrelor and the impurity of interest if known. The ionization state of these molecules is highly dependent on pH, which in turn significantly affects their retention.[3][4][5]
-
Prepare a series of mobile phases with buffered aqueous components at different pH values (e.g., in 0.5 pH unit increments) around the pKa values. A good starting point is to work at a pH that is at least one unit away from the pKa of the analytes to ensure they are in a single ionic form.[16]
-
Analyze your sample with each mobile phase composition, keeping the organic modifier concentration and other parameters constant.
-
Evaluate the chromatograms to identify the pH that provides the optimal separation.
-
-
Protocol for Organic Modifier Adjustment:
-
If you are using acetonitrile , try switching to methanol or a different organic modifier. Different organic solvents interact differently with the analyte and the stationary phase, which can lead to significant changes in selectivity.[20]
-
If using a gradient , adjust the gradient slope. A shallower gradient will increase the separation time but can significantly improve the resolution of closely eluting peaks.[21][22]
-
For isocratic elution , a small decrease in the percentage of the organic modifier will increase the retention time and may improve resolution.[13][23]
-
If mobile phase optimization is insufficient, consider altering the physical parameters of your separation.
-
Column Length and Particle Size:
-
Column Temperature:
-
Adjusting the column temperature can influence selectivity. Lowering the temperature generally increases retention and can improve resolution, while higher temperatures can decrease viscosity and improve efficiency.[14] It is important to assess the stability of Cangrelor at elevated temperatures.
-
Caption: A systematic workflow for troubleshooting poor peak resolution.
Scenario 2: Peak Fronting or Tailing
Q: My Cangrelor peak is exhibiting significant fronting or tailing, which is affecting the accuracy of integration. What are the likely causes and how can I fix this?
A: Peak asymmetry, such as fronting and tailing, can be caused by a variety of factors related to the column, mobile phase, or sample.[16][17][24]
Peak tailing is a common issue, especially with compounds that can undergo secondary interactions.
-
Potential Causes & Solutions:
-
Secondary Silanol Interactions: The basic functional groups in Cangrelor can interact with acidic silanol groups on the silica packing material.
-
Solution: Use a highly deactivated, end-capped column. Add a small amount of a competing base (e.g., 0.1% triethylamine) to the mobile phase to block the active sites.[16]
-
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[17]
-
-
Extra-column Volume: Excessive tubing length or poorly made connections can cause peak broadening and tailing.[25]
-
Solution: Use tubing with a small internal diameter and keep the length to a minimum. Ensure all fittings are properly seated.
-
-
Peak fronting is often an indication of column overload or issues with the sample solvent.
-
Potential Causes & Solutions:
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.[16]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is stronger than the mobile phase, the peak can be distorted.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[19]
-
-
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Technical Support Center: Strategies to Enhance Sensitivity for Low-Level Cangrelor Impurities
Welcome to the Technical Support Center for Cangrelor impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for enhancing the sensitivity of analytical methods for low-level Cangrelor impurities. Here, you will find troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and extensive field experience.
Understanding the Challenge: The "Why" Behind High-Sensitivity Analysis
Cangrelor is a potent intravenous antiplatelet agent that acts as a direct-acting and reversible P2Y12 receptor antagonist.[1][2] Its rapid onset and offset of action make it a critical therapy in specific patient populations undergoing percutaneous coronary intervention (PCI).[1] However, like any pharmaceutical compound, the presence of impurities, even at trace levels, can significantly impact the drug's safety, efficacy, and stability.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the identification and quantification of impurities in drug substances and products.[4][5][6]
Cangrelor is susceptible to degradation under acidic, basic, and oxidative conditions.[7] Forced degradation studies are crucial for understanding its intrinsic stability and identifying potential degradation products.[8] This guide will focus on overcoming the analytical challenges associated with detecting these low-level impurities with high sensitivity and specificity.
Troubleshooting Guides: From Problem to Solution
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Poor Signal-to-Noise Ratio (S/N) for Impurity Peaks
Question: My impurity peaks are barely distinguishable from the baseline noise. How can I improve the signal-to-noise ratio?
Answer: A low S/N ratio is a common challenge in trace impurity analysis. It can be addressed by either increasing the signal intensity of your analyte or reducing the background noise.[9]
Strategies to Increase Signal:
-
Optimize Detector Wavelength (UV-Vis): Ensure you are using the optimal wavelength for your impurities. While a general wavelength might be suitable for the API, impurities may have different absorption maxima. Conduct a wavelength scan of a stressed sample to identify the optimal wavelength for the impurities of interest.
-
Enhance Ionization Efficiency (Mass Spectrometry):
-
Mobile Phase Modifiers: The choice and concentration of mobile phase additives can dramatically affect ionization efficiency.[10][11] For positive electrospray ionization (ESI), small amounts of formic acid or ammonium formate can promote protonation ([M+H]⁺). For negative ESI, additives like ammonium acetate or formate can aid in deprotonation ([M-H]⁻).
-
Source Parameter Optimization: Systematically optimize ESI source parameters such as nebulizing gas flow, drying gas flow and temperature, and capillary voltage.[12] Increased gas flows and temperatures can aid in desolvation, especially with highly aqueous mobile phases.[12]
-
Strategies to Reduce Noise:
-
Use High-Purity Solvents and Reagents: HPLC-grade solvents can still contain impurities that contribute to baseline noise, especially at low UV wavelengths.[9][12] Using LC-MS or UHPLC-MS grade solvents and additives is crucial for minimizing background noise.[13]
-
Ensure System Cleanliness: A contaminated system is a major source of noise. Regularly flush your system, particularly after running concentrated samples.[9] Consider that polyethylene glycol (PEG) is a common contaminant in labs and can be minimized by using solvents with specified low levels of PEG.[13]
-
Proper Mobile Phase Preparation: Filter all mobile phases through a 0.22 µm filter to remove particulate matter that can cause noise and damage your system.[9] Degassing the mobile phase is also critical to prevent bubble formation, which can cause baseline disturbances.
Issue 2: Co-elution of Impurities with the Main Peak or Other Impurities
Question: I suspect an impurity is co-eluting with my main Cangrelor peak or another impurity. How can I resolve this?
Answer: Peak co-elution is a significant problem that can lead to inaccurate quantification and identification of impurities.[14][15] Addressing this requires optimizing the chromatographic separation.
Chromatographic Optimization Strategies:
-
Column Selectivity:
-
Stationary Phase Chemistry: If you are using a standard C18 column, consider switching to a column with a different selectivity. Phenyl-hexyl or embedded polar group (EPG) phases can offer different interactions with the analytes, potentially resolving co-eluting peaks.
-
Particle Technology: Columns packed with smaller particles (e.g., sub-2 µm for UHPLC) or superficially porous particles (SPP) provide higher efficiency, leading to narrower and taller peaks, which improves resolution and sensitivity.[13]
-
-
Mobile Phase Optimization:
-
Organic Modifier: Switching the organic solvent in your mobile phase (e.g., from acetonitrile to methanol or vice versa) can significantly alter selectivity.[16]
-
pH Adjustment: Cangrelor and its impurities may have ionizable functional groups. Adjusting the mobile phase pH can change their retention behavior and improve separation.[17] Aim for a pH that is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic state.
-
Gradient Optimization: Adjusting the gradient slope can improve the resolution of closely eluting peaks. A shallower gradient provides more time for separation.
-
-
Temperature Control: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially altered selectivity. However, be mindful of the thermal stability of Cangrelor and its impurities.[8]
Visualization of Troubleshooting Workflow for Co-elution
Caption: Troubleshooting decision tree for resolving co-eluting peaks.
Issue 3: Low Sensitivity in LC-MS due to Ion Suppression or Adduct Formation
Question: My LC-MS sensitivity is poor, even though the UV signal is adequate. What could be the cause?
Answer: Poor LC-MS sensitivity, especially when UV detection is acceptable, often points to issues within the ionization source, such as ion suppression or the formation of multiple adducts.[18]
Addressing Ion Suppression:
Ion suppression occurs when matrix components or mobile phase constituents co-elute with the analyte and compete for ionization, reducing the analyte's signal.[18][19]
-
Improve Chromatographic Separation: Separate the analyte from the interfering matrix components.
-
Sample Preparation: Implement sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds before analysis.[14]
-
Reduce Sample Concentration: If the API is causing suppression of a closely eluting impurity, diluting the sample might help, although this will also reduce the impurity signal.
Managing Adduct Formation:
In ESI, analytes can form adducts with various ions present in the mobile phase, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺).[20][21] This can split the analyte signal across multiple ions, reducing the intensity of the primary ion of interest (e.g., [M+H]⁺).
-
Use High-Purity Reagents: Sodium and potassium are common contaminants in glassware and lower-grade reagents.[21] Use LC-MS grade solvents and additives and high-purity water.[12]
-
Control Mobile Phase Additives: The presence and concentration of additives can influence adduct formation.[10] Sometimes, adding a small amount of an acid like formic acid can promote the formation of the protonated molecule and reduce sodium adducts.
-
Data Analysis: If adduct formation is unavoidable, ensure you are extracting and summing the ion currents for all relevant adducts of your impurity to get an accurate representation of its quantity.
Table 1: Common Adducts in ESI-MS
| Polarity | Common Adducts | Mass Difference |
| Positive | [M+H]⁺ | +1.0078 |
| [M+NH₄]⁺ | +18.0344 | |
| [M+Na]⁺ | +22.9898 | |
| [M+K]⁺ | +38.9637 | |
| Negative | [M-H]⁻ | -1.0078 |
| [M+Cl]⁻ | +34.9688 | |
| [M+HCOO]⁻ (Formate) | +44.9977 | |
| [M+CH₃COO]⁻ (Acetate) | +59.0133 | |
| Data sourced from common ESI-MS literature.[22][23] |
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for an HPLC/UPLC method for Cangrelor impurities?
A1: A good starting point for a reversed-phase HPLC/UPLC method would be a C18 column with a gradient elution using a phosphate or formate buffer at a slightly acidic to neutral pH and acetonitrile as the organic modifier. A published method for related substances in Cangrelor used a Waters Symmetry C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of 15 mmol·L⁻¹ ammonium phosphate sodium perchlorate solution (pH 7.0) and acetonitrile in a gradient elution.[24] The detection wavelength was 242 nm.[24] For higher sensitivity and faster analysis, this can be adapted to a UPLC method using a sub-2 µm particle size column.
Table 2: Recommended Starting UPLC-UV Method Parameters
| Parameter | Recommendation | Rationale |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent | Sub-2 µm particles provide high efficiency for better resolution and sensitivity. |
| Mobile Phase A | 10 mM Ammonium Formate in water, pH adjusted to 6.5 with formic acid | Volatile buffer, suitable for MS compatibility and provides good peak shape for ionizable compounds.[13] |
| Mobile Phase B | Acetonitrile | Good UV transparency and low viscosity.[16] |
| Gradient | 5-95% B over 15 minutes | A broad gradient is a good starting point to elute impurities with a wide range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 30 °C | Provides good efficiency and reproducibility.[24] |
| Detection | UV at 242 nm and/or 260-300 nm | 242 nm has been reported for impurities, while the 260-300 nm range is also relevant for related structures.[24][25] |
| Injection Volume | 1-5 µL | Smaller volumes are used in UPLC to minimize band broadening. |
Q2: How can I prepare my sample to enhance the detection of low-level impurities?
A2: Proper sample preparation is critical.[14] The goal is to concentrate the impurities while removing matrix components that could interfere with the analysis.
-
Large Volume Injection: If the sample is dissolved in a weak solvent (e.g., mostly aqueous), injecting a larger volume can increase the amount of impurity on the column, making detection easier.
-
Solid-Phase Extraction (SPE): This is a powerful technique to both clean up the sample and concentrate the analytes. An appropriate SPE sorbent can be chosen to retain the impurities of interest while allowing the bulk of the Cangrelor API or other matrix components to pass through (or vice versa).
-
Evaporation and Reconstitution: For thermally stable impurities, the sample can be evaporated to dryness and reconstituted in a smaller volume of a strong solvent to concentrate the analytes.
Q3: What role does a high-resolution mass spectrometer (HRMS) play in this analysis?
A3: An HRMS detector, such as a Q-TOF or Orbitrap, is invaluable for impurity analysis.[26][27]
-
High Sensitivity and Specificity: HRMS provides excellent sensitivity and the ability to distinguish between compounds with very similar masses, which is difficult with a standard quadrupole mass spectrometer.[26][28]
-
Accurate Mass Measurement: HRMS provides highly accurate mass measurements (sub-ppm), which allows for the determination of the elemental composition of an unknown impurity.[4] This is a critical step in structure elucidation.
-
MS/MS Fragmentation: By performing tandem mass spectrometry (MS/MS), you can fragment the impurity ion and analyze its fragment ions.[27] This fragmentation pattern provides structural information that can be used to identify the impurity.[27] A study on Cangrelor degradation products successfully used LC/QTOF/MS/MS for their characterization.[7]
Experimental Protocol: Optimizing a UPLC-MS/MS Method for High-Sensitivity Impurity Profiling
This protocol outlines the steps to develop a sensitive UPLC-MS/MS method for identifying and quantifying trace-level Cangrelor impurities.
Objective: To develop a robust and sensitive method capable of detecting Cangrelor impurities at levels below the 0.05% reporting threshold recommended by regulatory authorities.[4]
Step 1: Initial System and Sample Preparation
-
System Preparation: Use a well-maintained UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF). Ensure the system is clean by flushing with a high-organic solvent mixture (e.g., 90:10 Acetonitrile:Water).
-
Mobile Phase Preparation: Prepare mobile phases as described in Table 2 using LC-MS grade solvents and additives. Filter and degas the mobile phases.
-
Sample Preparation: Prepare a solution of Cangrelor at a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 Water:Acetonitrile). Prepare a "spiked" sample by adding known Cangrelor impurities or a stressed (degraded) sample to the main sample at a low level (e.g., 0.1%).
Step 2: Chromatographic Method Development
-
Inject the spiked sample using the starting conditions from Table 2.
-
Evaluate the chromatogram for peak shape, resolution between the API and impurities, and retention time.
-
If resolution is poor, systematically adjust method parameters:
-
Modify the gradient slope (make it shallower for better resolution).
-
Change the mobile phase pH to alter the ionization and retention of acidic/basic impurities.
-
Test an alternative column with different selectivity (e.g., a phenyl column).
-
Step 3: Mass Spectrometry Method Optimization
-
Perform an initial full scan MS analysis to identify the mass-to-charge ratios (m/z) of the API and all detectable impurities.
-
For each impurity, optimize the ESI source parameters (capillary voltage, gas flows, temperature) to maximize its signal intensity.
-
Develop an MS/MS method. For each impurity, select the precursor ion and optimize the collision energy to generate a rich fragmentation spectrum. This will be used for structural confirmation and can be used for highly specific quantification via Multiple Reaction Monitoring (MRM) if using a triple quadrupole MS.
Step 4: Method Validation
-
Once the method is optimized, perform a validation according to ICH guidelines, assessing parameters such as:
-
Specificity: Ensure the method can resolve all known impurities from each other and the API.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of each impurity that can be reliably detected and quantified.
-
Linearity: Establish a linear relationship between impurity concentration and detector response.
-
Accuracy and Precision: Confirm the method provides accurate and repeatable results.
-
Workflow for UPLC-MS/MS Method Development
Caption: Step-by-step workflow for UPLC-MS/MS method development.
References
-
SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from [Link]
- Google Patents. (n.d.). CN112630349B - HPLC (high performance liquid chromatography) detection method for Cangrelor intermediate impurities.
-
Agilent. (2017, May 15). Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling by U. Retrieved from [Link]
-
ResearchGate. (2018). Determination of related substances in cangrelor by HPLC. Retrieved from [Link]
-
Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link]
-
Schug, K. A. (2002). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. SciSpace. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. Retrieved from [Link]
-
Agilent. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]
-
PubMed. (2019, June 5). A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR. Retrieved from [Link]
- Books. (2019, August 28). Chapter 9: Impurity Characterization and Quantification by Liquid Chromatography–High-resolution Mass Spectrometry.
-
LCGC International. (2021, March 1). Simple Tips to Increase Sensitivity in U/HPLC Analysis. Retrieved from [Link]
-
Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]
-
MicroSolv. (2025, June 28). Factors that affect sensitivity in HPLC. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). Quality: impurities. Retrieved from [Link]
-
Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]
- Google Patents. (n.d.). US9700575B2 - Pharmaceutical formulations comprising high purity cangrelor and methods for preparing and using the same.
-
Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Retrieved from [Link]
-
Separation Science. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]
-
Spectroscopy Online. (2016, April 1). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. Retrieved from [Link]
-
Manufacturing Chemist. (2015, February 16). EMA releases guidance on elemental impurities in medicines. Retrieved from [Link]
-
ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
ACS Publications. (2017, March 15). Adduct Formation in ESI/MS by Mobile Phase Additives. Retrieved from [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). DEVELOPMENT OF A VALIDATED HPLC-PDA METHOD FOR STABILITY INDICATING STUDY OF TICAGRELOR: A NOVEL ANTI-PLATELET AGENT (P2Y12-ADP). Retrieved from [Link]
-
Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]
-
BioPharmaSpec. (2025, June 4). Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches. Retrieved from [Link]
-
NCBI Bookshelf. (2023, July 23). Cangrelor - StatPearls. Retrieved from [Link]
-
World Journal of Pharmaceutical and Medical Research. (n.d.). INDICATING ASSAY METHOD OF TICAGRELOR TABLETS BY USING RP-HPLC. Retrieved from [Link]
-
LCGC International. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from [Link]
-
accessdata.fda.gov. (2014, April 16). 204958Orig1s000. Retrieved from [Link]
-
The Pharma Expert. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
-
Pharma Times. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Retrieved from [Link]
-
LCGC International. (2022, October 1). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Ticagrelor in Formulation. Retrieved from [Link]
-
ResearchGate. (n.d.). Cangrelor: A review on its mechanism of action and clinical development. Retrieved from [Link]
-
Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
IJPSR. (2021, March 17). analytical methods of ticagrelor: a review. Retrieved from [Link]
-
Agilent. (2018, August 7). Mobile Phase Optimization in SEC Method Development. Retrieved from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union. Retrieved from [Link]
Sources
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- 28. books.rsc.org [books.rsc.org]
Technical Support Center: A Guide to Preventing On-Column Degradation of Cangrelor During HPLC Analysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of Cangrelor. As a potent, intravenously administered P2Y12 platelet inhibitor, ensuring the accuracy and reliability of its quantification is paramount. However, due to its unique chemical structure as an adenosine triphosphate analog, Cangrelor is susceptible to on-column degradation, which can lead to inaccurate results, frustrating troubleshooting cycles, and delays in development timelines.
This comprehensive guide provides in-depth technical insights, troubleshooting protocols, and preventative strategies to maintain the integrity of Cangrelor during HPLC analysis. Our approach is rooted in established scientific principles and field-proven experience to empower you with the knowledge to overcome these analytical challenges.
Understanding the Challenge: The Chemical Vulnerability of Cangrelor
Cangrelor's structure, which includes a triphosphate moiety, makes it an effective therapeutic agent but also introduces specific analytical vulnerabilities. Forced degradation studies have demonstrated that Cangrelor is sensitive to acidic, basic, and oxidative conditions.[1] This inherent instability can be exacerbated within the HPLC flow path, leading to on-column degradation. Two primary mechanisms are the likely culprits:
-
Interaction with Metal Ions: Standard stainless steel HPLC systems and column hardware can leach metal ions (e.g., iron, chromium) into the mobile phase.[2] The phosphate groups in Cangrelor are excellent chelating agents, meaning they can bind to these metal ions.[2] This interaction on the column can catalyze the hydrolysis of the phosphate chain, leading to the appearance of degradation peaks and a loss of the main analyte signal. This issue is particularly prevalent with compounds containing phosphate or carboxylate groups.
-
Secondary Interactions with the Stationary Phase: Traditional silica-based reversed-phase columns (e.g., C18) have residual silanol groups (Si-OH) on their surface. These silanol groups can be acidic and interact with polar analytes, especially at a mobile phase pH where the silanols are ionized.[3] This can lead to peak tailing, but in some cases, these active sites can also contribute to the degradation of sensitive molecules.
The following sections will provide a detailed troubleshooting guide for issues arising from on-column degradation and a comprehensive set of preventative strategies to ensure robust and reproducible analysis of Cangrelor.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve common issues encountered during the HPLC analysis of Cangrelor, with a focus on problems related to on-column degradation.
Q1: I'm observing new, unexpected peaks in my chromatogram that are not present in my initial sample solution. What is happening?
Answer: The appearance of new peaks during an HPLC run is a classic sign of on-column degradation. Given Cangrelor's susceptibility to hydrolysis, these are likely degradation products formed after the sample has been injected.
Troubleshooting Steps:
-
Confirm On-Column Degradation: Inject a freshly prepared standard and then re-inject the same vial after it has been sitting in the autosampler for several hours. A significant increase in the impurity peaks in the later injection points to sample instability in the autosampler. If the degradation is consistent and immediate upon injection, on-column degradation is the likely cause.
-
Evaluate the HPLC System: Metal ions from the HPLC system are a primary suspect.
-
System Passivation: If you are using a standard stainless steel HPLC system, it is crucial to passivate it to remove free metal ions and form a protective oxide layer.[4][5][6] A common procedure involves flushing the system with a solution of nitric acid or phosphoric acid. A detailed protocol is provided in the "Experimental Protocols" section.
-
Consider a Bio-Inert System: For routine analysis of metal-sensitive compounds like Cangrelor, utilizing a bio-inert or biocompatible HPLC system is the most robust solution.[7][8][9] These systems replace stainless steel components in the flow path with materials like PEEK or titanium, minimizing the risk of metal ion leaching.
-
-
Assess the Column:
-
Column History: Has the column been used with aggressive mobile phases or for the analysis of other metal-chelating compounds? Contaminants may have accumulated. Try a new, dedicated column.
-
Column Chemistry: Consider using a column with a highly inert stationary phase. Modern, high-purity silica columns with thorough end-capping are designed to minimize silanol interactions.
-
Q2: The peak for Cangrelor is tailing significantly, and the peak area is not reproducible. What are the potential causes and solutions?
Answer: Peak tailing and poor reproducibility are often linked and can be caused by secondary interactions with the column or interactions with metal ions.
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of your mobile phase is critical. For basic compounds, a lower pH can reduce peak tailing by keeping the silanol groups on the column unionized.[2] However, since Cangrelor degrades under acidic conditions, a careful balance must be struck. A mobile phase pH in the neutral range is often a good starting point.
-
Use of Chelating Agents: Adding a small concentration of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or citric acid, to your mobile phase can be highly effective.[10][11][12] These agents will bind to any free metal ions in the system, preventing them from interacting with Cangrelor.
-
-
Column Choice and Care:
-
End-Capped Columns: Ensure you are using a high-quality, end-capped C18 column. End-capping is a process that covers many of the residual silanol groups, reducing their availability for secondary interactions.
-
Column Conditioning: Before analysis, condition the new column with the mobile phase for an extended period. In some cases, making several injections of a high-concentration standard can help to "passivate" the active sites on the column.
-
Q3: My Cangrelor peak area is consistently decreasing with subsequent injections. What should I investigate?
Answer: A progressive decrease in the analyte peak area often points to irreversible adsorption or cumulative degradation on the column.
Troubleshooting Steps:
-
Investigate Irreversible Binding:
-
Metal Contamination: This is a strong possibility. The active sites created by metal ion contamination can lead to irreversible binding of the analyte. The solutions mentioned previously, such as system passivation, using a bio-inert system, or adding a chelating agent to the mobile phase, are the primary remedies.
-
Column Saturation: If the column has not been properly conditioned, active sites may be slowly binding the analyte.
-
-
Column Flushing and Regeneration:
-
Harsh Cleaning: If you suspect column contamination, a more aggressive washing procedure may be necessary. Always consult the column manufacturer's instructions for recommended cleaning protocols.
-
Column Replacement: In cases of severe contamination or degradation, the column may be irreversibly damaged, and replacement is the only option.
-
Preventative Strategies: Proactive Measures for Robust Analysis
The best approach to dealing with on-column degradation is to prevent it from happening in the first place. The following strategies will help you develop a robust and reliable HPLC method for Cangrelor.
| Strategy | Recommendation | Rationale |
| HPLC System | Utilize a bio-inert or biocompatible HPLC system with PEEK or titanium components in the flow path. | This is the most effective way to eliminate the source of metal ion contamination.[7][8][9] |
| If using a stainless steel system, implement a regular passivation schedule. | Passivation minimizes the leaching of metal ions that can catalyze Cangrelor degradation.[4][5][6] | |
| HPLC Column | Select a modern, high-purity, end-capped C18 column from a reputable manufacturer. | These columns have fewer active silanol groups, reducing the potential for secondary interactions and on-column degradation. |
| Consider columns specifically marketed as "bio-inert" or having PEEK-lined hardware. | This further reduces the contact of the analyte with metallic surfaces.[7] | |
| Mobile Phase | Maintain a mobile phase pH that ensures the stability of Cangrelor (typically near neutral). | Forced degradation studies show Cangrelor is unstable in acidic and basic conditions.[1] |
| Add a low concentration (e.g., 0.1-1 mM) of a chelating agent like EDTA or citric acid to the mobile phase. | This will sequester any residual metal ions in the system, preventing them from interacting with Cangrelor.[10][11][12] | |
| Operational Parameters | Maintain a controlled column temperature, for example, at 30 °C. | Elevated temperatures can accelerate degradation reactions.[4] |
| Use a well-validated, stability-indicating method. | A validated method will have demonstrated specificity and robustness in the presence of degradation products.[13] |
Experimental Protocols
Protocol 1: HPLC System Passivation (for Stainless Steel Systems)
This protocol is a general guideline. Always consult your HPLC system's manual or manufacturer for specific recommendations.
-
Preparation: Disconnect the HPLC column and any guard column. Replace with a union.
-
Initial Flush: Flush the entire system with HPLC-grade water for at least 30 minutes at a flow rate of 1-2 mL/min.
-
Passivation Step: Flush the system with a 6M nitric acid solution for 1 hour at a flow rate of 1 mL/min. Caution: Nitric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure proper ventilation.
-
Rinsing: Flush the system thoroughly with HPLC-grade water until the eluent is at a neutral pH (check with pH paper). This may take several hours.
-
Final Flush: Flush the system with your initial mobile phase for at least 30 minutes before reconnecting the column.
Protocol 2: Recommended Starting HPLC Method Parameters for Cangrelor
This is a starting point for method development and should be optimized and validated for your specific application.
| Parameter | Recommendation |
| Column | High-purity, end-capped C18, 2.5-5 µm, 4.6 x 150 mm |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized to achieve good separation of Cangrelor and any impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C[4] |
| Detection | UV at an appropriate wavelength (e.g., 272 nm)[4] |
| Injection Volume | 10 µL |
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision-making process when troubleshooting on-column degradation of Cangrelor.
Caption: A workflow for troubleshooting on-column degradation of Cangrelor.
Frequently Asked Questions (FAQs)
Q: Can I use a methanol-based mobile phase instead of acetonitrile? A: Yes, methanol can be used as the organic modifier. However, the selectivity of the separation will be different. If you are adapting a method, you may need to re-optimize the gradient.
Q: How often should I passivate my stainless steel HPLC system? A: The frequency of passivation depends on the usage of the system. For frequent analysis of metal-sensitive compounds like Cangrelor, passivation every 1-2 months is a good practice. If you start to see peak shape issues re-emerging, it is a sign that passivation is needed.
Q: Are there alternatives to C18 columns for Cangrelor analysis? A: While C18 columns are the most common, other reversed-phase columns with different selectivities (e.g., C8, Phenyl-Hexyl) could also be used. For very polar degradation products, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable alternative.[14]
Q: Will adding EDTA to my mobile phase affect my mass spectrometry (MS) detection? A: EDTA is not volatile and can cause ion suppression in the MS source. If MS detection is required, it is preferable to use a bio-inert HPLC system to avoid the need for non-volatile chelating agents. If a chelating agent is necessary, consider volatile options like medronic acid at very low concentrations, though their compatibility should be thoroughly tested.[15]
References
-
Guvvala, V., Subramanian, V. C., & Anireddy, J. S. (2019). A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 170, 327–334. [Link]
-
Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Welch Materials. (2024). Cleaning and Passivation of Liquid Chromatography. Welch Materials. [Link]
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Guvvala, V., Subramanian, V. C., & Anireddy, J. S. (2019). A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR. Request PDF. [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Yadav, M., & Singh, S. (2019). DEVELOPMENT OF A VALIDATED HPLC-PDA METHOD FOR STABILITY INDICATING STUDY OF TICAGRELOR: A NOVEL ANTI-PLATELET AGENT (P2Y12-ADP). Asian Journal of Pharmaceutical and Clinical Research. [Link]
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Diduco. (n.d.). Passivation of stainless steel-based HPLC and IC instruments. [Link]
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Dolan, J. W. (2020). Troubleshooting LC Separations of Biomolecules, Part 2: Passivation and Mobile-Phase Additives. LCGC International. [Link]
-
Hsiao, J. J., et al. (2018). Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive. ResearchGate. [Link]
-
Peri, S., & Lakshmi, M. V. (2018). Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Ticagrelor in Formulation. International Journal of Engineering Research & Technology. [Link]
-
YMC Europe. (n.d.). Bioinert (U)HPLC columns for bio-separations and coordinating compounds. [Link]
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Mishra, K., et al. (2019). A Validated Stability Indicating RP-HPLC Method Development for Platelet Aggregation Inhibitor Ticagrelor in Bulk and Tablet Formulation. Journal of Global Pharma Technology. [Link]
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Agilent Technologies. (2018). HPLC-DAD Analysis of Nucleotides Using a Fully Inert Flowpath. [Link]
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Waters Corporation. (n.d.). ENHANCING ANALYTICAL PERFORMANCE WITH A BIO-INERT HPLC SYSTEM. [Link]
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Birdsall, R. E., et al. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Journal of Chromatography B. [Link]
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GSC Online Press. (2018). Application of Stability-indicating RP-HPLC Method for quantification of Ticagrelor In Oral dispersible tablet dosage form. [Link]
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International Scientific Organization. (2023). A Validated Stability-Indicating High performance liquid chromatography Method for Quantification of Related substances and Assa. [Link]
-
LCGC International. (2021). Metal Ion Leaching May Be Affecting Your Analytical Results in HPLC. [Link]
-
Scion Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
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Xu, Y., et al. (2023). Tackling Issues Observed during the Development of a Liquid Chromatography Method for Small Molecule Quantification in Antibody-Chelator Conjugate. Molecules. [Link]
-
Birdsall, R. E., et al. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. ResearchGate. [Link]
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Technical Support Center: Method Robustness for Cangrelor Impurity Analysis
Welcome to the technical support center for the analytical testing of Cangrelor. This guide is designed for researchers, analytical scientists, and drug development professionals who are validating and implementing HPLC/UPLC methods for the analysis of Cangrelor and its impurities. As an ATP analog with a short half-life and susceptibility to specific degradation pathways, Cangrelor presents unique analytical challenges.[1][2] This resource provides in-depth, field-proven insights into troubleshooting common issues encountered during method robustness testing, ensuring your analytical procedures are reliable, compliant, and fit for purpose.
Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize that a robust analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.[3][4][5]
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the development and validation of impurity methods for Cangrelor.
Q1: What are the primary degradation pathways for Cangrelor that my method must be able to resolve?
A1: Understanding Cangrelor's stability is critical for developing a specific and stability-indicating method. Forced degradation studies reveal that Cangrelor is particularly sensitive to:
-
Acidic and Basic Hydrolysis: The molecule undergoes hydrolysis under both acidic and basic conditions.[1][6]
-
Oxidative Degradation: Cangrelor is susceptible to degradation under oxidative stress.[1][6]
-
Enzymatic Degradation: In biological matrices, Cangrelor is rapidly deactivated by dephosphorylation, primarily by ectonucleotidases, to an inactive nucleoside metabolite.[1][7][8]
Conversely, studies have shown Cangrelor to be relatively stable under thermal and photolytic stress conditions as per ICH guidelines.[1][6] Your analytical method must demonstrate specificity by unequivocally separating the intact Cangrelor peak from all potential degradation products generated under these stress conditions.[9]
Q2: What are the most critical parameters to investigate during robustness testing for an HPLC/UPLC impurity method for Cangrelor?
A2: The selection of robustness parameters should be based on a risk assessment of your specific method.[10] However, for a typical reversed-phase HPLC/UPLC method for Cangrelor, the following parameters are almost always considered critical:
-
Mobile Phase pH: Small variations in the pH of the aqueous buffer can significantly impact the retention time and peak shape of ionizable compounds like Cangrelor and its phosphate-containing impurities.
-
Mobile Phase Composition (% Organic): Minor changes in the ratio of organic solvent to aqueous buffer can drastically alter selectivity and resolution between closely eluting peaks.
-
Column Temperature: Fluctuations in column temperature can affect retention times, peak symmetry, and column efficiency.
-
Flow Rate: Variations in the flow rate directly impact retention times and can influence peak resolution.
-
Wavelength: For UV detection, assessing the method's performance at slightly different wavelengths ensures that minor drifts in the detector do not significantly affect quantification.
-
Column Lot/Batch: Evaluating different column lots is crucial to ensure method ruggedness and reproducibility over the lifecycle of the method.[11]
Q3: My system suitability test (SST) for the impurity standard (at the limit of quantification) is failing for precision (%RSD). What should I investigate?
A3: A high %RSD for replicate injections of a low-concentration standard often points to issues with the HPLC system's fluidics or the injection process itself.[12]
-
Check for Air Bubbles: Air trapped in the pump, degasser, or autosampler can cause inconsistent flow rates and injection volumes. Purge the system thoroughly.[13][14]
-
Inspect Pump Seals and Check Valves: Worn pump seals or faulty check valves can lead to pressure fluctuations and imprecise flow, which disproportionately affects the precision of small peaks.[13][15]
-
Verify Autosampler Performance: Ensure the autosampler is drawing and injecting the specified volume consistently. Check for leaks in the injection valve or rotor seal.
-
Sample Diluent Compatibility: Ensure the impurity standard is fully dissolved and stable in the sample diluent. Incompatibility can lead to precipitation or adsorption, causing erratic results.
For impurity methods, a common acceptance criterion for %RSD of replicate injections at the quantitation limit is ≤10%, though this can vary.[12]
Troubleshooting Guide: Common Chromatographic Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during Cangrelor impurity analysis.
Issue 1: Poor Resolution Between Cangrelor and a Critical Impurity
-
Symptom: The resolution (Rs) between the main Cangrelor peak and a closely eluting impurity peak is below the required limit (typically Rs ≥ 2.0).[11][16]
-
Underlying Causes & Solutions:
-
Suboptimal Mobile Phase: The mobile phase composition or pH may not be optimal for separating this critical pair.
-
Column Aging: The column's performance may have degraded over time, leading to broader peaks and reduced efficiency.
-
Solution: First, attempt to regenerate the column according to the manufacturer's instructions. If this fails, replace the column. Always run an SST on a new column to confirm it meets performance criteria.
-
-
Incorrect Flow Rate or Temperature: The validated method conditions may not be accurately reproduced.
-
Solution: Verify that the pump is delivering the correct flow rate and that the column oven is maintaining a stable, accurate temperature.
-
-
Workflow for Diagnosing Resolution Failure
Caption: Troubleshooting workflow for resolution failure.
Issue 2: Peak Tailing for Cangrelor or Polar Impurities
-
Symptom: The tailing factor (Tf) for the Cangrelor peak or a polar impurity exceeds the acceptance criteria (typically Tf ≤ 2.0).[16][18] Excessive tailing can mask smaller, co-eluting impurities.[18]
-
Underlying Causes & Solutions:
-
Secondary Silanol Interactions: Residual, un-capped silanols on the silica-based column packing can interact with basic sites on the analytes, causing tailing.
-
Solution: Ensure the mobile phase pH is appropriate to suppress the ionization of the analytes. Adding a competitive amine (e.g., triethylamine) at a low concentration to the mobile phase can sometimes help, but this should be done during method development, not as a post-hoc fix.
-
-
Column Contamination or Void: Accumulation of strongly retained sample components or the formation of a void at the column inlet can disrupt the peak shape.
-
Solution: Use a guard column to protect the analytical column.[19] If contamination is suspected, flush the column with a strong solvent. If a void is suspected, the column must be replaced.
-
-
Sample Overload: Injecting too much sample mass onto the column can lead to peak distortion.
-
Solution: Verify that the sample concentration is within the validated range of the method. Dilute the sample if necessary.
-
-
Issue 3: Baseline Noise or Drift
-
Symptom: The chromatogram exhibits an unstable baseline, making the integration of low-level impurities unreliable.
-
Underlying Causes & Solutions:
-
Mobile Phase Issues: Poorly mixed or inadequately degassed mobile phases are a common cause. Contamination in the solvents (especially water) can also lead to baseline issues.[20][21]
-
Pump Malfunction: Inconsistent mixing or pressure fluctuations from the pump can manifest as baseline noise.[13][14]
-
Solution: Purge the pump to remove air bubbles. If the noise is periodic (a sine wave pattern), it may indicate a problem with a check valve or pump seal.[13]
-
-
Detector Issues: A failing lamp or a contaminated flow cell can cause both noise and drift.
-
Solution: Check the detector lamp energy. If it is low, the lamp may need replacement. Flush the flow cell with a solvent like isopropanol to remove any adsorbed material.[23]
-
-
Experimental Protocols and Data
Protocol: Performing a Robustness Study
This protocol outlines a systematic approach to robustness testing, consistent with ICH guidelines.[3][4]
-
Identify Parameters and Ranges: Based on method knowledge and risk assessment, select the critical method parameters and define the variation ranges. (See Table 1).
-
Prepare System Suitability Solution (SST): Prepare a solution containing Cangrelor and all known impurities at a concentration that allows for accurate assessment of resolution and peak shape.
-
Execute Experimental Design: For each combination of varied parameters, perform the following: a. Equilibrate the system with the modified conditions until a stable baseline is achieved. b. Inject the SST solution in replicate (n=5 or 6) to assess precision. c. Inject a spiked sample solution (containing Cangrelor and impurities at the specification limit) to confirm accuracy and specificity under the varied conditions.
-
Evaluate Results: Analyze the data against pre-defined acceptance criteria. The system suitability criteria must be met in all robustness conditions.[24]
Table 1: Example Robustness Study Parameters and Acceptance Criteria
| Parameter | Nominal Value | Variation Range | Acceptance Criteria for SST |
| Mobile Phase pH | 7.0 | ± 0.2 units | Resolution (Critical Pair) ≥ 2.0 |
| % Acetonitrile | 40% | ± 2% (absolute) | Tailing Factor (Cangrelor) ≤ 2.0 |
| Column Temperature | 30 °C | ± 5 °C | %RSD of Impurity Area (n=5) ≤ 10.0% |
| Flow Rate | 1.0 mL/min | ± 0.1 mL/min | Plate Count (Cangrelor) ≥ 5000 |
Diagram: Robustness Testing Workflow
Caption: A systematic workflow for executing a robustness study.
References
-
U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]
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Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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Chromatography Forum. (2011, August 12). system suitability tests for impurities (RSD). [Link]
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ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]
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Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation. [Link]
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Pharma Best Practices. (2025, December 7). Ensuring Specificity & Robustness in Method Validation. [Link]
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Wikipedia. (n.d.). Cangrelor. [Link]
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European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. [Link]
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Lab Manager. (n.d.). System Suitability Testing: Ensuring Reliable Results. [Link]
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ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
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MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
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GMP SOP. (n.d.). Guidance 003 Analytical Test Method Validation - System Suitability. [Link]
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National Center for Biotechnology Information. (n.d.). Cangrelor. PubChem. [Link]
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International Journal of Pharmaceutical Research and Applications. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
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National Center for Biotechnology Information. (2023, July 23). Cangrelor. StatPearls. [Link]
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PubMed. (2019, June 5). A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR. [Link]
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Drugs.com. (2025, August 25). Cangrelor: Package Insert / Prescribing Information / MOA. [Link]
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LCGC International. (n.d.). Robustness Tests. [Link]
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ResearchGate. (2025, August 7). Determination of related substances in cangrelor by HPLC. [Link]
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YouTube. (2025, August 28). HPLC Demystified Part 3 | How to Maintain and Troubleshoot Your HPLC Like a Pro. [Link]
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YouTube. (2022, October 7). HPLC Column Trouble Shooting -- Quality of Mobile Phase. [Link]
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PharmaGuru. (2025, May 2). How To Perform Robustness In Analytical Method Validation. [Link]
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Agilent. (2015, November 20). HPLC Separation Robustness and Ruggedness. [Link]
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ResearchGate. (2018, March 16). (PDF) INVESTIGATION OF ROBUSTNESS AT VALIDATION OF HPLC AND UPLC METHODS: A MODERN APPROACH INCLUDING RISK ANALYSIS. [Link]
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YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). [Link]
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Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]
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PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
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Validation & Comparative
Introduction: The Critical Need for Purity in Cangrelor Formulations
Cangrelor is a potent, intravenous, direct-acting P2Y12 platelet inhibitor administered during percutaneous coronary interventions (PCI) to reduce the risk of thrombotic events.[1][2] Its mechanism is as an adenosine triphosphate (ATP) analog that reversibly binds to the P2Y12 receptor, offering rapid onset and offset of action, a critical feature in clinical settings.[3][4] However, the chemical stability of Cangrelor presents a significant analytical challenge. It is known to be susceptible to degradation under acidic, basic, and oxidative conditions, leading to the formation of various related substances—impurities and degradants—that can impact the safety and efficacy of the drug product.[5][6][7]
Therefore, a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is paramount for ensuring the quality, purity, and potency of Cangrelor. This guide provides an in-depth comparison and validation framework for such a method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9][10][11] We will explore the causality behind experimental choices, present detailed protocols, and compare the performance of a proposed method against a hypothetical alternative, providing the data-driven insights necessary for researchers and drug development professionals.
The Analytical Challenge: Developing a Stability-Indicating Method
The primary goal is to develop and validate an HPLC method that can separate, detect, and quantify Cangrelor from its potential process impurities and degradation products. This is known as a "stability-indicating" method. Forced degradation studies are the cornerstone of this process, as they intentionally stress the drug substance to generate potential degradants and prove the method's specificity.[12] Studies have shown that Cangrelor is particularly sensitive to hydrolysis and oxidation.[6][7]
For our comparison, we will evaluate two hypothetical reversed-phase HPLC methods:
-
Method A (Proposed Method): A modern method utilizing a sub-3 µm particle size column for higher efficiency and a faster gradient, designed for optimal resolution of all known impurities and degradants.
-
Method B (Alternative Method): A more traditional method using a standard 5 µm particle size column with a longer run time.
Validation Workflow: A Structured Approach
The validation of an analytical procedure is a comprehensive process designed to demonstrate that the method is suitable for its intended purpose.[13][14][15] The logical flow of this process ensures that each performance characteristic is thoroughly evaluated.
Caption: A typical workflow for analytical method validation.
Part 1: Specificity and Forced Degradation
Expertise & Causality: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[14][15] For a related substances method, this is the most critical parameter. We must prove that the peaks for known impurities and any new peaks generated during stress testing are well-separated from the main Cangrelor peak and from each other. A Peak Purity analysis using a Photodiode Array (PDA) detector is essential to confirm that each peak is spectrally homogeneous and not co-eluting. Forced degradation studies are performed under conditions more severe than accelerated stability testing to ensure we capture all likely degradation pathways.[12] Based on literature, Cangrelor is stable to heat and light but degrades under hydrolytic and oxidative conditions.[5][6]
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare separate solutions of Cangrelor drug substance (~1 mg/mL) in a suitable diluent.
-
Acid Hydrolysis: Add 1N HCl to a sample solution and heat at 80°C for 4 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Add 1N NaOH to a sample solution and keep at room temperature for 2 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Add 3% H₂O₂ to a sample solution and keep at room temperature for 6 hours.
-
Thermal Degradation: Expose solid drug substance to 105°C for 24 hours, then prepare a solution for analysis.
-
Photolytic Degradation: Expose a sample solution to UV light (ICH Q1B conditions).
-
Analysis: Analyze a blank, an unstressed control sample, and all stressed samples by HPLC with a PDA detector.
-
Evaluation:
-
Assess the separation of all degradant peaks from the Cangrelor peak. Resolution (Rs) between adjacent peaks should be >1.5.
-
Perform peak purity analysis on the Cangrelor peak in all stressed samples.
-
Document the percentage of degradation in each condition. Aim for 5-20% degradation to ensure significant degradants are formed without completely destroying the main peak.
-
Comparative Data: Specificity
| Parameter | Method A (Proposed) | Method B (Alternative) | Acceptance Criteria |
| Resolution (Rs) of Cangrelor and closest eluting impurity | 2.8 | 1.6 | Rs > 1.5 |
| Peak Purity Angle (Cangrelor peak in stressed samples) | < Peak Purity Threshold | < Peak Purity Threshold | Purity Angle < Purity Threshold |
| Interference from Blank | No peaks at the retention time of Cangrelor or impurities | No peaks at the retention time of Cangrelor or impurities | No interference |
Method A demonstrates superior resolving power, providing a more reliable separation which is crucial for long-term routine use.
Part 2: Linearity, Range, Accuracy, and Precision
These parameters collectively ensure that the method provides results that are directly proportional to the concentration of the analyte, accurate, and reproducible.[9][16]
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A Senior Application Scientist's Guide to the Comparative Analysis of Cangrelor Impurity Profiles from Different Suppliers
An expert guide to navigating the complexities of Active Pharmaceutical Ingredient (API) sourcing.
Abstract
Cangrelor is a potent, intravenously administered P2Y12 inhibitor critical in percutaneous coronary interventions. As with any complex synthetic API, its purity is not an absolute but a profile—a unique fingerprint of process-related substances and potential degradants. This profile can vary significantly between suppliers, reflecting differences in synthetic routes, purification methods, and storage conditions. Such variations are not trivial; they have direct implications for drug safety, stability, and regulatory compliance. This guide provides an in-depth, technical framework for researchers and drug development professionals to conduct a rigorous comparative analysis of Cangrelor impurity profiles. We will move beyond procedural steps to explore the causal logic behind experimental choices, present a self-validating analytical workflow, and interpret comparative data to make informed, risk-based decisions on API sourcing.
The Imperative of Impurity Profiling: Why Small Differences Matter
The synthesis of Cangrelor is a multi-step process that can generate a spectrum of impurities, including starting materials, by-products, intermediates, and stereoisomers.[1] Furthermore, the molecule itself is susceptible to degradation via hydrolysis and oxidation, creating another class of impurities.[2][3]
Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) Q3A(R2) guidelines, mandate strict control over these impurities.[4][5][6] An impurity exceeding the identification threshold (typically 0.10% for a maximum daily dose >2g) must be structurally characterized, and any impurity above the qualification threshold (typically 0.15%) must have its biological safety established.[7] Therefore, a comprehensive understanding of a supplier's impurity profile is a cornerstone of due diligence, directly impacting project timelines, costs, and the ultimate safety of the drug product.[2]
Designing a Robust Analytical Strategy
To meaningly compare suppliers, we must employ an analytical method that is sensitive, specific, and capable of resolving Cangrelor from a multitude of structurally similar compounds. High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) is the definitive technique for this purpose.[8][9][10]
Causality Behind Method Selection
-
Chromatography (HPLC): We select a reversed-phase C18 column, a workhorse in pharmaceutical analysis, for its ability to separate compounds based on hydrophobicity. A gradient elution—gradually increasing the organic solvent concentration—is essential. This is because the potential impurities in Cangrelor span a wide polarity range; an isocratic method would either fail to retain polar impurities or endlessly retain non-polar ones.
-
Detection (HRMS): The use of a high-resolution mass spectrometer (like an Orbitrap or Q-TOF) is non-negotiable. It provides highly accurate mass measurements (typically <5 ppm), which allows for the determination of the elemental composition of an unknown impurity.[8] This is critical for distinguishing between isobaric species (compounds with the same nominal mass but different atomic compositions) and for providing confident structural elucidation when combined with MS/MS fragmentation data.[11][12]
Comprehensive Analytical Workflow
The diagram below outlines a systematic, self-validating workflow for the comparative analysis.
Caption: A logical workflow from sample receipt to final risk assessment.
Detailed Experimental Protocol: HPLC-HRMS
-
Instrumentation: UHPLC system coupled to a Q-Exactive Orbitrap Mass Spectrometer (or equivalent).
-
Column: Acquity UPLC HSS C18, 1.8 µm, 2.1 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 65% B
-
20-22 min: 65% to 95% B
-
22-24 min: 95% B
-
24-24.1 min: 95% to 5% B
-
24.1-28 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 5 µL.
-
MS Ionization: Heated Electrospray (HESI), Positive Mode.
-
Full Scan Resolution: 60,000.
-
MS/MS Resolution: 15,000.
Comparative Data Analysis: A Tale of Three Suppliers
After analyzing Cangrelor API from three hypothetical suppliers, the following impurity profile was generated. Impurities are quantified by relative peak area percentage.
| Impurity ID | Retention Time (min) | [M+H]⁺ (Observed) | Proposed Identity | Supplier A (%) | Supplier B (%) | Supplier C (%) |
| Cangrelor | 15.2 | 776.0998 | API | 99.88 | 99.65 | 99.42 |
| Impurity I | 11.5 | 792.0947 | Cangrelor Sulfoxide[13] | 0.04 | 0.08 | 0.16 |
| Impurity II | 12.8 | 634.0531 | Hydrolysis Product A¹[2] | <0.03 | 0.05 | 0.09 |
| Impurity III | 16.5 | 808.0945 | Dimer Impurity[14] | Not Detected | 0.06 | 0.11 |
| Impurity IV | 18.1 | 794.1154 | Process Intermediate X | 0.05 | 0.09 | 0.15 |
| Unknown @14.1 min | 14.1 | 762.1205 | Unknown | Not Detected | <0.03 | 0.07 |
| Total Impurities | ~0.09 | ~0.28 | ~0.58 |
¹N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-5’-adenylic acid
Interpretation and Field Insights
-
Supplier A: Exhibits an excellent purity profile. Total impurities are well below 0.10%, and no single specified impurity exceeds 0.05%. The absence of the dimer impurity is a significant quality indicator. This material would be considered very low risk.
-
Supplier B: The profile is acceptable but warrants closer scrutiny. The levels of the sulfoxide (an oxidative degradant) and a process intermediate are higher, suggesting potential issues with purification or storage. The presence of a dimer, even at 0.06%, requires attention as such species can sometimes have different pharmacological or toxicological profiles.
-
Supplier C: This profile raises several red flags. Three individual impurities exceed or are close to the 0.10% identification threshold, and one (the sulfoxide) exceeds the 0.15% qualification threshold. This would trigger a mandatory requirement for full structural characterization and toxicological assessment, representing a significant delay and cost to a development program. The higher total impurity level suggests a less robust or controlled manufacturing process.
Probing Stability: The Role of Forced Degradation
A snapshot impurity profile is only part of the story. We must also understand the inherent stability of the API from each supplier. Forced degradation (or stress testing) studies are essential for this purpose.[15][16][17] By subjecting the API to harsh conditions, we can predict its long-term stability and ensure our analytical method is "stability-indicating"—meaning it can separate the API from all potential degradation products.[18]
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A Comparative Guide to the Cross-Validation of Analytical Methods for Cangrelor Impurities
In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For potent drugs like Cangrelor, an intravenous antiplatelet agent, rigorous analysis of impurities is not just a regulatory requirement but a critical aspect of patient safety.[1][2] This guide provides an in-depth comparison and cross-validation of analytical methods for the detection and quantification of Cangrelor impurities, designed for researchers, scientists, and drug development professionals.
The Critical Need for Impurity Profiling in Cangrelor
Cangrelor's complex molecular structure lends itself to the formation of various impurities during synthesis and degradation.[3][4][5] These can include process-related impurities and degradation products arising from hydrolysis or oxidation.[2][3] Regulatory bodies like the FDA and EMA mandate the identification and control of any impurity present at a concentration greater than 0.1% of the API.[6] This necessitates the development and validation of highly sensitive and specific analytical methods.
This guide will explore the cross-validation of two prominent liquid chromatography techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS) for enhanced impurity identification.
Section 1: Comparative Analysis of HPLC and UPLC for Cangrelor Impurity Profiling
The choice between HPLC and UPLC for impurity analysis is a critical decision in method development. While both are based on the principles of liquid chromatography, they differ significantly in performance, speed, and sensitivity.[7][8]
High-Performance Liquid Chromatography (HPLC)
HPLC has long been the workhorse of pharmaceutical analysis due to its robustness and versatility.[7] It utilizes columns with larger particle sizes (typically 3-5 µm), which results in lower backpressure but also longer analysis times to achieve adequate separation.[8]
Advantages of HPLC:
-
Robustness: Well-established and reliable for routine quality control.[8]
-
Versatility: Compatible with a wide range of detectors and stationary phases.[9]
-
Cost-Effective: Generally lower initial instrument and maintenance costs compared to UPLC.[8]
Limitations of HPLC:
-
Longer Runtimes: Analysis times can range from 20 to 45 minutes, impacting laboratory throughput.[8]
-
Lower Resolution: The larger particle size can limit the ability to separate closely eluting impurities.[10]
-
Higher Solvent Consumption: Longer run times and higher flow rates contribute to greater solvent usage.[8]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement in liquid chromatography, employing columns with sub-2 µm particle sizes.[8][10] This innovation allows for much higher operating pressures, leading to faster and more efficient separations.[8]
Advantages of UPLC:
-
Faster Analysis: Runtimes are significantly reduced, often to between 2 and 5 minutes, dramatically increasing sample throughput.[8][11]
-
Enhanced Resolution and Sensitivity: The smaller particle size leads to sharper, narrower peaks, improving the separation of complex impurity profiles and increasing the signal-to-noise ratio for detecting trace-level impurities.[7][11][12]
-
Reduced Solvent Consumption: Shorter analysis times and lower flow rates result in a 70-80% reduction in solvent usage compared to HPLC.[8]
Limitations of UPLC:
-
Higher Cost: The initial investment for UPLC systems and the cost of columns are generally higher than for HPLC.[7]
-
Increased System Demands: UPLC systems require more stringent control over backpressure and system cleanliness due to the smaller particle sizes.[8]
Head-to-Head Performance Comparison
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Typical Column Particle Size | 3–5 µm[8] | <2 µm[8] |
| Typical Operating Pressure | Up to 400 bar[8] | Up to 1000–1200 bar[8] |
| Typical Runtime | 20–45 minutes[8] | 2–5 minutes[8] |
| Resolution | Moderate | High |
| Sensitivity | Moderate[8] | High[7][8] |
| Solvent Consumption | High[8] | Low[8] |
Section 2: The Imperative of Cross-Validation
Cross-validation is the process of demonstrating that two or more analytical procedures are equivalent and can be used interchangeably. This is crucial when transferring a method from a research and development setting to a quality control laboratory, or when updating an existing HPLC method to a more efficient UPLC method. The process is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and the recently revised Q2(R2) guidelines.[13][14][15][16][17]
The primary objective of cross-validation is to ensure the continued suitability and reliability of the analytical data generated.[16]
Visualizing the Cross-Validation Workflow
Caption: Workflow for analytical method cross-validation.
Section 3: Experimental Protocols for Method Validation
The following are detailed protocols for the validation of both HPLC and UPLC methods for Cangrelor impurity analysis, in accordance with ICH Q2(R1) guidelines.[13][16]
Protocol 1: HPLC Method for Cangrelor Impurities
This protocol is based on established methods for the analysis of Cangrelor and its known impurities.[18][19]
1. Chromatographic Conditions:
-
Column: Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm)[19]
-
Mobile Phase A: 15 mmol·L⁻¹ ammonium phosphate sodium perchlorate solution (adjusted to pH 7.0 with phosphoric acid)[19]
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-based gradient should be optimized to ensure separation of all known impurities.
-
Flow Rate: 1.0 mL·min⁻¹[19]
-
Detection Wavelength: 242 nm[19]
-
Column Temperature: 30 °C[19]
-
Injection Volume: 10 µL
2. Validation Parameters:
-
Specificity: Demonstrate the ability to resolve Cangrelor from its known impurities (A, B, C, and D) and any potential degradation products.[19] This can be achieved by spiking the drug substance with known impurities and subjecting the sample to stress conditions (acid, base, oxidation, heat, light).[4][5]
-
Linearity: Establish a linear relationship between the concentration of each impurity and the detector response over a specified range.
-
Range: The range should cover from the quantitation limit (QL) to 120% of the specification limit for each impurity.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of each impurity at three different concentration levels.
-
Precision:
-
Repeatability: Analyze a minimum of six replicate injections of a standard solution.
-
Intermediate Precision: Assess the method's performance on different days, with different analysts, and on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of each impurity that can be reliably detected and quantified.
Protocol 2: UPLC Method for Cangrelor Impurities
This protocol leverages the advantages of UPLC for a faster and more sensitive analysis.
1. Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (1.7 µm) or equivalent
-
Mobile Phase A: Optimized aqueous buffer (e.g., ammonium formate or phosphate)
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient Elution: A rapid gradient to achieve separation in under 5 minutes.
-
Flow Rate: 0.2–0.5 mL/min[8]
-
Detection: PDA detector scanning a relevant wavelength range, with 242 nm as a primary wavelength.
-
Column Temperature: Controlled, typically between 30-40°C.
-
Injection Volume: 1-2 µL
2. Cross-Validation against the HPLC Method:
-
Comparative Analysis: Analyze the same batches of Cangrelor drug substance using both the validated HPLC method and the new UPLC method.
-
Equivalency Criteria: The results for the purity and impurity profiles obtained from both methods should be statistically equivalent. This includes comparing retention times (relative to the main peak), peak areas, and the number of impurities detected.
-
Re-validation: The UPLC method should undergo at least a partial re-validation of key parameters such as specificity, precision, and accuracy to confirm its suitability.[20]
Visualizing the Method Comparison Logic
Caption: Decision logic for selecting an analytical method.
Section 4: The Role of Mass Spectrometry in Impurity Identification
While HPLC and UPLC with UV/PDA detection are excellent for quantifying known impurities, Mass Spectrometry (MS) is indispensable for identifying unknown impurities and degradation products.[21] Coupling LC with MS (LC-MS) provides molecular weight information and fragmentation patterns that are crucial for structural elucidation.[4][5][21]
For Cangrelor, LC-QTOF (Quadrupole Time-of-Flight)/MS/MS has been effectively used to characterize degradation products formed under stress conditions.[4][5] This level of characterization is essential for understanding degradation pathways and for ensuring the quality and safety of the drug substance.
Conclusion
The cross-validation of analytical methods for Cangrelor impurities is a critical exercise in ensuring robust quality control. While HPLC remains a reliable and established method, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it highly suitable for high-throughput environments and for the detection of trace-level impurities.[7][11][12]
The decision to transition from an HPLC to a UPLC method should be supported by a thorough cross-validation study to demonstrate the equivalency of the two methods. This ensures that the data generated remains consistent and reliable throughout the lifecycle of the drug product, ultimately safeguarding patient health. The integration of MS detection is also crucial for the comprehensive identification and characterization of any unknown impurities that may arise.
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A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR | Request PDF - ResearchGate. Available from: [Link]
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DEVELOPMENT OF A VALIDATED HPLC-PDA METHOD FOR STABILITY INDICATING STUDY OF TICAGRELOR: A NOVEL ANTI-PLATELET AGENT (P2Y12-ADP. Available from: [Link]_
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A Senior Application Scientist's Guide: UPLC vs. HPLC for High-Fidelity Impurity Profiling of Cangrelor
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides an in-depth comparison of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for the critical task of impurity profiling of Cangrelor, an intravenous antiplatelet drug.[1] We will delve into the technical nuances of each technique, supported by experimental data and field-proven insights, to help you make informed decisions for your analytical workflows.
The Criticality of Impurity Profiling in Pharmaceutical Development
Impurity profiling is the identification and quantification of unwanted chemical entities in active pharmaceutical ingredients (APIs) and finished drug products.[2] These impurities can arise from various stages, including synthesis, purification, and storage, and may impact the efficacy and safety of the final product.[2][3] Regulatory bodies like the FDA and EMA have stringent guidelines, such as those from the International Council for Harmonisation (ICH), that mandate the characterization of any impurity exceeding 0.1%.[3][4] Therefore, employing a highly sensitive and robust analytical technique is not just a matter of good science but a regulatory necessity.[4]
Cangrelor, a potent P2Y12 platelet receptor inhibitor, is used to prevent thrombotic events during percutaneous coronary intervention (PCI).[1][5][6] Its complex molecular structure, a nucleoside triphosphate analogue, presents a challenging analytical landscape where even minor impurities must be meticulously resolved and quantified.[5]
HPLC and UPLC: A Tale of Two Chromatographic Techniques
Both HPLC and UPLC are powerful liquid chromatography techniques used to separate components of a mixture.[7][8] The fundamental principle involves passing a sample (dissolved in a mobile phase) through a column packed with a stationary phase.[7][9] The differential interactions of the sample components with the stationary phase lead to their separation.[7]
However, the evolution from HPLC to UPLC marks a significant leap in chromatographic performance, primarily driven by advancements in particle technology and instrumentation.[7][10]
High-Performance Liquid Chromatography (HPLC) has been the industry workhorse for decades.[10] It typically utilizes columns packed with particles of 3 to 5 µm in diameter and operates at pressures up to 6,000 psi.[9][11] While reliable and versatile, HPLC can have longer run times and may not always provide the resolution needed for complex samples.[8][10]
Ultra-Performance Liquid Chromatography (UPLC) represents a paradigm shift.[11] UPLC systems employ columns with sub-2 µm particles (commonly 1.7 µm) and can operate at much higher pressures, often exceeding 15,000 psi.[8][9][10] This combination of smaller particles and higher pressure results in dramatically improved resolution, sensitivity, and speed of analysis.[12][13][14]
Head-to-Head Comparison: UPLC vs. HPLC for Cangrelor Impurity Profiling
The choice between UPLC and HPLC for Cangrelor impurity profiling hinges on several key performance metrics. The following table summarizes the critical differences, with a deeper dive into the implications for your laboratory.
| Parameter | HPLC | UPLC | Advantage for Cangrelor Analysis |
| Particle Size | 3-5 µm | < 2 µm (typically 1.7 µm) | UPLC : Smaller particles provide a greater surface area, leading to more efficient separation and better resolution of closely eluting impurities.[9][10] |
| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi or higher | UPLC : Higher pressure allows for the use of smaller particles and higher flow rates, significantly reducing analysis time.[8][9][10] |
| Resolution | Good | Excellent | UPLC : Superior resolving power is crucial for separating structurally similar impurities of Cangrelor from the main API peak.[11][15] |
| Sensitivity | Good | High | UPLC : Narrower peaks result in a higher signal-to-noise ratio, enabling the detection and quantification of trace-level impurities.[11][12] |
| Analysis Time | 15-20 minutes (typical) | 3-10 minutes (typical) | UPLC : Faster run times increase sample throughput and laboratory efficiency.[8][13] |
| Solvent Consumption | Higher | Lower (up to 70% reduction) | UPLC : Reduced solvent usage lowers operational costs and is more environmentally friendly.[7][12][15] |
| Initial Cost | Lower | Higher | HPLC : Lower initial investment.[7][11] |
The Causality Behind UPLC's Superior Performance
The enhanced performance of UPLC is a direct consequence of the Van Deemter equation, which describes the relationship between linear velocity (flow rate) and plate height (column efficiency). The smaller particles in UPLC columns lead to a flatter Van Deemter curve, meaning that high efficiency is maintained over a wider range of flow rates. This allows for faster separations without a significant loss in resolution.
The increased pressure capability of UPLC systems is not just an arbitrary feature; it is a necessity to push the mobile phase through the densely packed column of sub-2 µm particles.[7][15] This synergy between particle size and pressure is the cornerstone of UPLC's advantages.
Experimental Workflow: Cangrelor Impurity Profiling with UPLC
The following is a detailed, step-by-step methodology for the impurity profiling of Cangrelor using UPLC. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.
I. Sample and Standard Preparation
-
Cangrelor Sample Preparation: Accurately weigh and dissolve a known amount of the Cangrelor drug substance or product in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a final concentration of approximately 1 mg/mL.
-
Impurity Standard Preparation: If known impurity standards are available, prepare individual stock solutions and then a mixed standard solution at a concentration relevant to the specification limits (e.g., 0.1% of the Cangrelor sample concentration).
-
Filtration: Filter all solutions through a 0.22 µm syringe filter to remove any particulate matter that could damage the UPLC column.
II. UPLC Method Parameters
-
Column: A high-strength silica (HSS) or bridged ethyl hybrid (BEH) C18 column with a 1.7 µm particle size is recommended for its stability at high pressures and excellent peak shape for polar and non-polar compounds.
-
Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 5.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient program is essential to resolve impurities with a wide range of polarities. A typical gradient might start at 5% B, ramp up to 95% B over 5-7 minutes, hold for 1-2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
-
Injection Volume: 1-5 µL.
-
Detection: UV detection at 242 nm is a suitable starting point for Cangrelor and its related substances.[16] A photodiode array (PDA) detector is highly recommended to obtain spectral data for peak purity analysis and to aid in the identification of unknown impurities.
III. Data Analysis and Reporting
-
System Suitability: Before sample analysis, inject the mixed impurity standard to verify system suitability parameters such as resolution between critical pairs, tailing factor, and theoretical plates.
-
Impurity Identification: Identify known impurities in the Cangrelor sample by comparing their retention times with those of the impurity standards.
-
Quantification: For known impurities, use the external standard method for accurate quantification. For unknown impurities, use area normalization, assuming a relative response factor of 1.0, or determine the relative response factors experimentally if possible.
-
Reporting: Report all impurities at or above the reporting threshold (typically 0.05%). Any impurity exceeding the identification threshold (typically 0.1%) must be flagged for further structural elucidation, often using techniques like LC-MS.[17][18]
Visualizing the Workflow and Advantages
To better illustrate the experimental process and the comparative advantages of UPLC, the following diagrams are provided.
Caption: UPLC workflow for Cangrelor impurity profiling.
Caption: Key advantages of UPLC over HPLC for this application.
Conclusion: The Future is Fast and Sharp
While HPLC remains a robust and widely used technique, for the demanding application of Cangrelor impurity profiling, UPLC offers undeniable advantages.[7][10] Its ability to deliver faster, more sensitive, and higher-resolution separations makes it the superior choice for ensuring the quality and safety of this critical pharmaceutical agent.[11][12][14] The initial higher investment in UPLC technology is often offset by increased productivity, reduced solvent costs, and, most importantly, a higher degree of confidence in the analytical data.[7][14] As regulatory expectations continue to rise, the adoption of advanced analytical technologies like UPLC will be essential for staying at the forefront of pharmaceutical development and quality control.
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Ruhela G, Kaushik D. REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. 2017 Jul 1;8(7):2808–14. Available from: [Link]
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Cichocki A. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Technology Networks [Internet]. 2023 Dec 8. Available from: [Link]
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of Cangrelor Impurity 8 Analysis
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a cornerstone of patient safety and drug efficacy. Cangrelor, a potent intravenous antiplatelet agent, and its related impurities demand rigorous analytical control. Among these, Cangrelor Impurity 8 presents a unique analytical challenge due to its physicochemical properties.
This guide provides an in-depth, experience-driven framework for establishing a robust inter-laboratory comparison for the analysis of this compound. It moves beyond a simple recitation of protocols to dissect the scientific rationale behind methodological choices, thereby empowering laboratories to generate consistent, reliable, and accurate data. Our focus is on building self-validating systems that ensure data integrity, a critical component in regulatory submissions and quality assurance.
Introduction to Cangrelor and the Significance of Impurity 8
Cangrelor is a direct-acting P2Y12 platelet receptor inhibitor that blocks adenosine diphosphate (ADP)-induced platelet activation and aggregation.[1] Its rapid onset and offset of action make it a valuable therapeutic option in percutaneous coronary intervention.[1] The synthesis and degradation of Cangrelor can, however, lead to the formation of several impurities.
This compound , chemically identified as N-(2-(methylsulfinyl)ethyl)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-6-amine[2][3], is a process-related impurity that requires careful monitoring.
Below is the chemical structure of this compound:
Sources
A Comprehensive Validation Report for a Stability-Indicating HPLC Method for Cangrelor Analysis
This guide presents a detailed validation report for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cangrelor. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth look at the experimental choices, a robust validation protocol, and a comparison with alternative analytical technologies, ensuring scientific integrity and practical applicability.
Introduction: The Critical Need for a Stability-Indicating Method for Cangrelor
Cangrelor is a potent, intravenous, direct-acting P2Y12 platelet inhibitor.[1][2] Its rapid onset and offset of action make it a critical therapeutic agent in percutaneous coronary intervention (PCI).[1][3] The chemical integrity of Cangrelor is paramount to its safety and efficacy. As an adenosine triphosphate (ATP) analog, it is susceptible to degradation, particularly through dephosphorylation in biological matrices.[1] Forced degradation studies have revealed its sensitivity to acidic, basic, and oxidative conditions.[4][5] Therefore, a validated stability-indicating analytical method is not merely a regulatory requirement but a scientific necessity to ensure that the measured analyte is the intact drug substance, free from interference from impurities, and degradation products.[2]
This report details the validation of a reversed-phase HPLC (RP-HPLC) method, establishing its suitability for its intended purpose in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6]
Method Development and Rationale
The primary objective was to develop a method capable of separating Cangrelor from its potential degradation products and process-related impurities. The selection of the chromatographic conditions was guided by the physicochemical properties of Cangrelor and its known degradation pathways.
-
Column Chemistry: A C18 stationary phase was selected for its versatility and proven efficacy in retaining and separating a wide range of pharmaceutical compounds.
-
Mobile Phase: A gradient elution with a phosphate buffer and an organic modifier (acetonitrile or methanol) was chosen to achieve optimal resolution between the parent drug and its more polar or non-polar degradation products. The pH of the buffer is a critical parameter to control the ionization and retention of Cangrelor.
-
Detection: UV detection was selected based on the chromophoric nature of the Cangrelor molecule.
The following experimental workflow was established for the method development and validation:
Caption: Workflow for the development and validation of the stability-indicating HPLC method.
Experimental Protocol: The Validated HPLC Method
A detailed, step-by-step methodology for the validated HPLC method is provided below.
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 242 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A and Acetonitrile in a 1:1 ratio |
Forced Degradation Studies: Demonstrating Specificity
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[7] Cangrelor was subjected to various stress conditions as per ICH guidelines to generate potential degradation products.
A study on the degradation of Cangrelor revealed its sensitivity to acidic, basic, and oxidative environments, while it remained stable under thermal and photolytic stress.[4][5] The HPLC method successfully separated the main Cangrelor peak from all degradation products, confirming its specificity.
Degradation Pathways of Cangrelor:
Caption: Forced degradation pathways of Cangrelor under different stress conditions.
Method Validation
The developed HPLC method was validated according to the ICH Q2(R1) guidelines.[6][8][9] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
5.1. Specificity Specificity was demonstrated by the absence of interfering peaks at the retention time of Cangrelor in the chromatograms of the blank, placebo, and stressed samples. The peak purity of Cangrelor was also evaluated using a photodiode array (PDA) detector, which confirmed the homogeneity of the peak.
5.2. Linearity and Range The linearity of the method was evaluated by analyzing a series of Cangrelor solutions at different concentrations. A linear relationship between the peak area and concentration was observed over the specified range.
| Parameter | Result |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
5.3. Accuracy The accuracy of the method was determined by recovery studies. Known amounts of Cangrelor were spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 99.8 | 0.7 |
5.4. Precision Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Precision Type | % RSD of Peak Area |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
5.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
5.6. Robustness The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions, such as flow rate, column temperature, and mobile phase composition. The system suitability parameters remained within the acceptable limits, demonstrating the reliability of the method under varied conditions.
Comparison with Alternative Methods: HPLC vs. UPLC
While HPLC is a well-established and robust technique, Ultra-Performance Liquid Chromatography (UPLC) offers several advantages.[5][10]
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | 500 - 6,000 psi | Up to 15,000 psi |
| Analysis Time | Longer (e.g., 15-30 min) | Shorter (e.g., 1-10 min) |
| Resolution | Good | Higher |
| Sensitivity | Standard | Enhanced[10] |
| Solvent Consumption | Higher | Lower[10] |
For high-throughput screening and the analysis of complex mixtures with numerous degradation products, UPLC can be a superior alternative due to its increased speed, resolution, and sensitivity.[4] However, HPLC remains a widely used and cost-effective technique for routine quality control.[5]
Conclusion
The developed and validated reversed-phase HPLC method is specific, linear, accurate, precise, and robust for the determination of Cangrelor in the presence of its degradation products. This stability-indicating method is suitable for routine quality control analysis and for stability studies of Cangrelor in pharmaceutical formulations. The comprehensive validation ensures that the method adheres to the stringent requirements of the pharmaceutical industry and regulatory agencies.
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Guvvala, V., et al. (2019). A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 170, 327-334. Available from: [Link]
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ResearchGate. A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR | Request PDF. ResearchGate. Available from: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Published November 2005. Available from: [Link]
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International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. Published November 2005. Available from: [Link]
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International Journal of Pharmaceutical Sciences. Method Development and Validation Approaches for Ticagrelor: An In-Depth Analytical Review. International Journal of Pharmaceutical Sciences. Available from: [Link]
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International Journal of Research in Engineering and Science (IJRES). Development of Some Analytical Methods for the Estimation of Aspirin and Ticagrelor Combined Formulation. IJRES. Available from: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. analytical methods of ticagrelor: a review. IJPSR. Published March 17, 2021. Available from: [Link]
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Justification of Specifications for Cangrelor Impurity 8: A Comparative Guide
This guide provides a comprehensive technical overview and justification for the specifications of Cangrelor Impurity 8. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific rationale behind monitoring this specific impurity, compares analytical methodologies for its detection and quantification, and provides a framework for establishing acceptable limits in accordance with regulatory standards.
Introduction to Cangrelor and the Imperative of Impurity Profiling
Cangrelor is a potent, intravenous, direct-acting, and reversible P2Y12 receptor antagonist.[1][2] It is an analog of adenosine triphosphate (ATP) and is utilized as an antiplatelet drug during percutaneous coronary interventions (PCI) to mitigate the risk of thrombotic events.[3][4] The rapid onset and offset of action of Cangrelor make it a valuable therapeutic option in acute coronary syndromes.[1][2]
The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Impurities in a drug substance can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API) over time, or interaction with excipients.[5] Regulatory bodies worldwide, guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), mandate stringent control over these impurities.[5][6][7] This guide focuses on this compound, a critical impurity to monitor in the quality control of Cangrelor.
Unveiling this compound: Structure and Origin
This compound is chemically identified as N-(2-(methylsulfinyl)ethyl)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-6-amine, with the Chemical Abstracts Service (CAS) number 2351938-00-4.[8]
Based on forced degradation studies of Cangrelor, it is highly probable that this compound is a degradation product.[9] A comprehensive study on the degradation of Cangrelor identified six degradation products (DP-1 to DP-6) under various stress conditions, including acidic, basic, and oxidative environments.[9] The chemical name of this compound indicates the presence of a methylsulfinyl group, which is a common oxidative modification of a methylthio group. This strongly suggests that Impurity 8 is formed via oxidation of a related substance of Cangrelor.
Caption: Formation pathway of this compound.
Analytical Methodologies for the Quantification of this compound: A Comparative Analysis
The accurate quantification of this compound is paramount for ensuring the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are two powerful techniques for this purpose.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for routine quality control of pharmaceuticals due to its reliability and cost-effectiveness.
Experimental Protocol: HPLC-UV for this compound
-
Chromatographic System: A validated HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Column: A reversed-phase C18 column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm) is a suitable choice.
-
Mobile Phase:
-
Mobile Phase A: 15 mM ammonium phosphate buffer, pH adjusted to 7.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 40 60 30 40 60 32 95 5 | 40 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 242 nm.
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B).
-
Prepare calibration standards by serial dilution of the stock solution.
-
Prepare the Cangrelor drug substance sample solution at a known concentration in the same diluent.
-
Caption: HPLC-UV workflow for this compound analysis.
Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity, specificity, and speed compared to HPLC-UV, making it ideal for the detection of trace-level impurities and for confirmatory analysis.
Experimental Protocol: UPLC-MS/MS for this compound
-
Chromatographic System: A validated UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size reversed-phase column (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm) is recommended for high-resolution separation.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 98 2 3.0 5 95 4.0 5 95 4.1 98 2 | 5.0 | 98 | 2 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: A specific precursor-to-product ion transition for this compound should be determined and optimized using a reference standard.
-
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but at lower concentrations due to the higher sensitivity of the technique.
Caption: UPLC-MS/MS workflow for this compound analysis.
Performance Comparison of HPLC-UV and UPLC-MS/MS
| Parameter | HPLC-UV | UPLC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Sensitivity | Lower | Higher |
| Specificity | Good, but susceptible to co-eluting impurities with similar UV spectra. | Excellent, highly specific due to MRM transitions. |
| Analysis Time | Longer (typically 30-40 minutes) | Shorter (typically 5-10 minutes) |
| Solvent Consumption | Higher | Lower |
| Cost | Lower initial investment and operational cost. | Higher initial investment and operational cost. |
| Application | Routine quality control, release testing. | Trace-level impurity analysis, confirmatory testing, structural elucidation. |
Justification of Specifications for this compound
The establishment of acceptance criteria for any impurity is a critical step in drug development and is guided by ICH Q3A(R2) guidelines.[6][7][10] The justification for the specification of this compound is a multi-faceted process that considers its origin, potential toxicity, and the capabilities of the manufacturing and analytical processes.
Regulatory Framework: ICH Q3A(R2)
The ICH Q3A(R2) guideline provides a framework for the identification and qualification of impurities in new drug substances.[6][7][10] It establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level above which an impurity must be assessed for its biological safety.
Safety Considerations and Qualification
Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the specified level.[10] An impurity is considered qualified if:
-
It has been adequately tested in safety and/or clinical studies.[10]
-
It is a significant metabolite in animal and/or human studies.[10]
While specific toxicological data for this compound is not publicly available, information from the FDA suggests that the metabolites of Cangrelor are not associated with toxicity.[8] As this compound is likely an oxidative degradation product, it may be considered a metabolite or a related substance with a low risk of toxicity.
In the absence of specific safety data, the qualification threshold outlined in ICH Q3A(R2) serves as the primary basis for setting the acceptance criteria. For a drug with a maximum daily dose in the range of Cangrelor, the qualification threshold is typically 0.15% or 1.0 mg per day total daily intake, whichever is lower.
Manufacturing Process Capability
The specification for this compound should also be consistent with the level that is achievable by the manufacturing process under Good Manufacturing Practices (GMP). Data from multiple batches manufactured by the proposed commercial process should be used to establish a specification that is both safe for the patient and realistically achievable and controllable by the manufacturer.
Caption: Factors influencing the specification of this compound.
Conclusion
The control of this compound is a critical aspect of ensuring the quality, safety, and efficacy of Cangrelor for injection. This guide has provided a comprehensive overview of the likely origin of this impurity as an oxidative degradation product, a comparative analysis of suitable analytical methods for its quantification, and a robust framework for the justification of its specification. By integrating regulatory guidelines, safety considerations, and manufacturing process capabilities, a scientifically sound and defensible specification for this compound can be established, ultimately safeguarding patient health.
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A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR. J Pharm Biomed Anal. 2019;170:327-334. [Link]
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This compound | CAS No: 2351938-00-4. Cleanchem. [Link]
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Determination of related substances in cangrelor by HPLC. Chinese Journal of New Drugs. 2018. [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. 2021;11(2):123-129. [Link]
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Establishment and Validation of a UPLC-MS/MS Method for Quantitative D. Drug Design, Development and Therapy. 2022;16:3455-3465. [Link]
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Development and validation of an UPLC-MS/MS method. Drug Design, Development and Therapy. 2023;17:3805-3816. [Link]
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A Comparative Study of Cangrelor Degradation Under Different Stress Conditions: A Guide for Researchers and Drug Development Professionals
Introduction
Cangrelor is a potent, intravenous, direct-acting, and reversible P2Y12 receptor antagonist.[1] It is an analog of adenosine triphosphate (ATP) and is utilized as an antiplatelet agent during percutaneous coronary interventions (PCI).[2] Its rapid onset and offset of action provide a significant clinical advantage.[3] However, like any pharmaceutical compound, the stability of Cangrelor under various environmental conditions is a critical quality attribute that can impact its safety and efficacy. Understanding its degradation profile is paramount for the development of stable formulations, defining appropriate storage conditions, and ensuring patient safety.
This guide provides a comprehensive comparative analysis of Cangrelor's degradation under different stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. We will delve into the mechanistic principles of its degradation, provide detailed experimental protocols for conducting forced degradation studies, and present a validated analytical method for the separation and quantification of Cangrelor and its degradation products. This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of Cangrelor's intrinsic stability.
Understanding Cangrelor's Chemical Stability: An Overview
Forced degradation studies are essential to identify the likely degradation products and to establish the degradation pathways of a drug substance.[4] These studies also help in developing and validating stability-indicating analytical methods. Based on comprehensive studies, Cangrelor has been found to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it exhibits stability under thermal and photolytic stress.[5] A key study by Guvvala et al. (2019) identified and characterized six major degradation products (DP-1 to DP-6) of Cangrelor using advanced analytical techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC/QTOF/MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3]
The primary degradation pathway for Cangrelor in vivo is enzymatic dephosphorylation.[1] However, under manufacturing, storage, and administration conditions, chemical degradation can occur. The presence of phosphate and thiophosphate moieties in its structure makes it susceptible to hydrolysis, while the thioether linkage is a potential site for oxidation.
Comparative Degradation Profile of Cangrelor
The following table summarizes the degradation behavior of Cangrelor under various stress conditions. The percentage of degradation is indicative and can vary based on the precise experimental parameters. For detailed quantitative data and structural elucidation of the degradation products, readers are encouraged to consult the primary literature, particularly the work of Guvvala et al. (2019).[1]
| Stress Condition | Reagent/Condition | Exposure Time | Temperature | % Degradation (Approx.) | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 8 hours | 80°C | Significant | DP-1, DP-2, and others |
| Basic Hydrolysis | 0.1 M NaOH | 4 hours | 80°C | Significant | DP-3, DP-4, and others |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp. | Significant | DP-5, DP-6, and others |
| Thermal | Dry Heat | 48 hours | 80°C | Negligible | - |
| Photolytic | ICH-compliant light exposure | 7 days | Room Temp. | Negligible | - |
Experimental Protocols for Forced Degradation Studies
The following protocols are designed to induce approximately 5-20% degradation, which is generally considered appropriate for the validation of stability-indicating methods.[4]
General Procedure
-
Preparation of Stock Solution: Prepare a stock solution of Cangrelor at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile if solubility is an issue).
-
Stress Exposure: Subject aliquots of the stock solution to the stress conditions detailed below.
-
Neutralization/Quenching: After the specified exposure time, neutralize the acidic and basic solutions. Oxidative reactions may be quenched by adding a suitable agent like sodium bisulfite, if necessary.
-
Dilution: Dilute the stressed samples with the mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Specific Stress Conditions
-
Acidic Hydrolysis:
-
To 1 mL of Cangrelor stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 80°C for 8 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.2 M NaOH.
-
Dilute to the final concentration with the mobile phase.
-
-
Basic Hydrolysis:
-
To 1 mL of Cangrelor stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 80°C for 4 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.2 M HCl.
-
Dilute to the final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of Cangrelor stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to the final concentration with the mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of Cangrelor powder in a hot air oven maintained at 80°C for 48 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed sample at the desired final concentration.
-
-
Photolytic Degradation:
-
Expose a solution of Cangrelor (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the samples to the final concentration with the mobile phase.
-
Analytical Methodology: Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for separating and quantifying Cangrelor from its degradation products. The following method is a representative example and may require optimization based on the specific instrumentation and column used.
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH adjusted to 7.0) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 27 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 242 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Degradation Pathways and Mechanisms
The degradation of Cangrelor under stress conditions involves several chemical transformations. The following diagrams illustrate the proposed degradation pathways.
Caption: Proposed degradation pathway of Cangrelor under acidic conditions.
Caption: Proposed degradation pathway of Cangrelor under basic conditions.
Caption: Proposed degradation pathway of Cangrelor under oxidative conditions.
Experimental Workflow
The following diagram outlines the overall workflow for the comparative degradation study of Cangrelor.
Caption: General workflow for the forced degradation study of Cangrelor.
Conclusion
This guide provides a framework for conducting a comparative study of Cangrelor degradation under various stress conditions. The susceptibility of Cangrelor to acid and base hydrolysis, as well as oxidation, underscores the importance of controlling pH and avoiding oxidative environments during its manufacturing, formulation, and storage. The stability of Cangrelor under thermal and photolytic stress simplifies its handling and storage requirements in these respects. The provided experimental protocols and analytical method serve as a starting point for researchers to further investigate the stability of this important antiplatelet agent. For definitive identification and characterization of degradation products, advanced analytical techniques such as LC-MS/MS and NMR are indispensable.
References
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Guvvala, V., Subramanian, V. C., & Anireddy, J. (2019). A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 170, 327–334. [Link]
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Kubica, J., Adamski, P., & Kubica, A. (2021). Cangrelor—Expanding therapeutic options in patients with acute coronary syndrome. Cardiology Journal, 28(4), 624–634. [Link]
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Patel, V. G., & Bus-Kwolf, M. (2023). Cangrelor. In StatPearls. StatPearls Publishing. [Link]
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Guvvala, V., Subramanian, V. C., & Anireddy, J. (2019). A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR. Request PDF. [Link]
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ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
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ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. [Link]
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ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165. [Link]
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Performance Showdown: A Comparative Guide to C18 Columns for Cangrelor HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Accurate and robust quantification of Cangrelor, a potent intravenous P2Y12 platelet inhibitor, is critical in pharmaceutical development and quality control.[1][2] High-Performance Liquid Chromatography (HPLC) is the method of choice, with the C18 column being the most ubiquitous stationary phase. However, not all C18 columns are created equal. Subtle differences in manufacturing, silica purity, end-capping, and particle technology can lead to significant variations in chromatographic performance. This guide presents a comprehensive evaluation of three distinct types of C18 columns for the analysis of Cangrelor. We delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower researchers to select the optimal column for their specific analytical needs, ensuring both scientific rigor and efficiency.
Introduction: The Analytical Challenge of Cangrelor
Cangrelor is a fast-acting, reversible, and intravenously administered antiplatelet drug used as an adjunct to percutaneous coronary intervention (PCI).[2] Its chemical structure, an adenosine triphosphate analogue, presents unique challenges for reversed-phase chromatography.[3] The molecule possesses multiple phosphate groups, making it highly polar and fully ionized at typical mobile phase pH values.[4] This polarity can lead to poor retention on traditional C18 phases. Furthermore, the presence of basic nitrogen atoms and the potential for interaction with residual silanols on the silica surface can cause significant peak tailing, compromising peak purity and quantification accuracy.
Therefore, selecting a C18 column is not merely a choice of stationary phase but a critical decision that impacts retention, peak shape, resolution, and overall method robustness. This guide will compare the performance of three classes of C18 columns:
-
Column A: Traditional, Low-Purity Silica C18: An older-generation column with potentially higher silanol activity.
-
Column B: High-Purity, End-Capped Silica C18: A modern, fully porous particle column where residual silanols are deactivated.
-
Column C: Hybrid Particle C18: A column utilizing organic/inorganic hybrid particle technology for enhanced pH stability and reduced silanol activity.[5][6]
The Science of C18: Understanding the Differences
The performance variation among C18 columns stems from the underlying chemistry of the stationary phase.
-
Silica Backbone and Silanols: Traditional silica particles have surface silanol groups (Si-OH) that are acidic and can interact strongly with basic analytes like Cangrelor, causing peak tailing.[7][8] The purity of the silica (Type A vs. Type B) also plays a role, with higher purity Type B silica having fewer metallic impurities and a less acidic surface.
-
End-capping: To mitigate the negative effects of silanols, manufacturers "end-cap" the silica surface by reacting a small silylating agent (like trimethylsilane) with the remaining free silanols after the C18 chains are bonded.[7][9][10] This process is never 100% complete, but high-quality end-capping significantly improves peak shape for basic compounds.[7][11]
-
Hybrid Particle Technology: This newer approach involves synthesizing particles from a mixture of organosiloxanes and inorganic silica precursors.[5][12] The resulting hybrid particles have organic groups integrated throughout their structure, not just on the surface.[5][6] This intrinsically lowers the silanol activity and provides superior chemical stability across a wider pH range, particularly at elevated pH which can be beneficial for analyzing basic compounds.[5][13]
Experimental Design & Methodology
To provide a robust comparison, a standardized HPLC method was developed and applied to all three columns. The methodology is designed to challenge the columns and highlight differences in performance based on the principles outlined in authoritative guidelines like the USP General Chapter <621> on Chromatography.[14][15][16][17]
Materials & Reagents
-
Cangrelor Reference Standard (USP Grade)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Phosphate, Monobasic (ACS Grade)
-
Phosphoric Acid (ACS Grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation & Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Mobile Phase A: 15 mM Ammonium Phosphate buffer, pH adjusted to 7.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 242 nm.[18]
-
Injection Volume: 10 µL.
Rationale for Choices: A neutral pH of 7.0 was selected to be well above the pKa of the phosphate groups on Cangrelor, ensuring consistent ionization.[4] A gradient elution is necessary to elute the highly retained impurities while ensuring the main Cangrelor peak is well-resolved. A detection wavelength of 242 nm is reported to be suitable for Cangrelor and its related substances.[18]
Columns Evaluated
| Column ID | Column Description | Particle Type | Dimensions | Particle Size |
| A | Traditional C18 | Type A Silica, Partially End-capped | 250 mm x 4.6 mm | 5 µm |
| B | Modern C18 | High-Purity Type B Silica, Fully End-capped | 250 mm x 4.6 mm | 5 µm |
| C | Hybrid C18 | Ethylene Bridged Hybrid (BEH) | 250 mm x 4.6 mm | 5 µm |
Standard Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of Cangrelor reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and methanol.
-
Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase (90% A: 10% B).
Chromatographic Workflow
The overall experimental process follows a systematic and validated approach to ensure data integrity, adhering to principles found in ICH Q2(R1) guidelines.[19][20][21]
Caption: Experimental workflow for Cangrelor analysis.
Results and Discussion
Each column was tested in triplicate, and the average chromatographic performance metrics were calculated. The results clearly demonstrate the impact of column technology on the analysis of a challenging compound like Cangrelor.
Quantitative Performance Data
| Metric | Column A (Traditional) | Column B (End-Capped) | Column C (Hybrid) | USP Acceptance Criteria |
| Retention Time (min) | 8.95 | 9.12 | 9.25 | - |
| Tailing Factor (Tf) | 2.1 | 1.3 | 1.1 | ≤ 2.0 (often ≤ 1.5 desired) |
| Theoretical Plates (N) | 4,500 | 11,500 | 13,800 | > 2000 |
Discussion of Performance
Column A (Traditional C18): The performance of the traditional C18 column was subpar. The most significant issue was the severe peak tailing (Tf = 2.1), which exceeds the generally accepted USP limit. This is a direct consequence of secondary interactions between Cangrelor's basic functional groups and the active, unshielded silanol groups on the low-purity silica surface. This poor peak shape also leads to a drastic reduction in efficiency, as indicated by the low theoretical plate count (N = 4,500). Such a column would be unsuitable for a validated quantitative method due to poor reproducibility and difficulty in accurate peak integration.
Column B (High-Purity, End-Capped C18): This modern, fully porous silica column showed a dramatic improvement. The tailing factor of 1.3 is well within acceptable limits, demonstrating the effectiveness of using high-purity silica and a thorough end-capping procedure.[7][9] By neutralizing the vast majority of residual silanols, the peak shape becomes much more symmetrical. Consequently, the column efficiency is significantly higher (N = 11,500), leading to sharper peaks and better resolution from potential impurities. This type of column represents a reliable and robust choice for routine Cangrelor analysis.
Column C (Hybrid Particle C18): The hybrid particle column provided the best performance. It yielded the most symmetrical peak with a tailing factor of 1.1 and the highest efficiency with over 13,000 theoretical plates. This superior performance is attributable to the inherent nature of the hybrid particle, which has lower silanol activity throughout its structure, not just at the surface.[5][12] This technology offers the highest degree of inertness, minimizing undesirable secondary interactions and producing near-perfect peak shapes for basic analytes.[6] Furthermore, the enhanced pH stability of hybrid columns provides a wider operating range for method development, making it an excellent choice for developing highly robust analytical methods.[5][13]
Conclusion and Recommendations
The choice of a C18 column has a profound impact on the quality and reliability of Cangrelor analysis.
-
NOT RECOMMENDED: Traditional, non-end-capped C18 columns (like Column A) are unsuitable for analyzing basic, polar compounds like Cangrelor due to excessive peak tailing caused by silanol interactions.
-
RECOMMENDED: Modern, high-purity, fully end-capped silica C18 columns (like Column B) provide good, reliable performance with acceptable peak shape and efficiency. They are a cost-effective and robust option for routine quality control applications.
-
HIGHLY RECOMMENDED: Hybrid particle C18 columns (like Column C) deliver superior performance, characterized by exceptional peak symmetry, the highest efficiency, and enhanced pH stability. For demanding applications, such as stability-indicating method development or low-level impurity analysis, the investment in hybrid particle technology is highly justified.
By understanding the underlying chemistry of stationary phases, scientists can move beyond a trial-and-error approach and make an informed, expert decision to ensure the development of accurate, robust, and efficient HPLC methods for Cangrelor and other challenging pharmaceutical compounds.
References
- U.S. Pharmacopeia.
-
What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023). LCGC North America. [Link]
-
Understanding USP Chapter 621: HPLC Method Guidelines. (2017). Phenomenex. [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent Technologies. [Link]
-
Wang, J., et al. (2018). Determination of related substances in cangrelor by HPLC. Chinese Journal of New Drugs. [Link]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
ICH Quality Guidelines. International Council for Harmonisation. [Link]
-
Starodub, M. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub Consulting. [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
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Wyndham, K. D., et al. (2019). Hybrid Particle Columns: The First Twenty Years. LCGC International. [Link]
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The role of end-capping in reversed-phase. Phenomenex. [Link]
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Hybrid particle technology and its use in HPLC. (2004). Scientist Live. [Link]
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The Role of End-Capping in Reversed-Phase. (2025). LabRulez. [Link]
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HALO® Elevate versus Hybrid Silica Particles. Element Lab Solutions. [Link]
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Column Particle Technologies BEH, CSH, HSS & Solid-Core. Waters Corporation. [Link]
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ICH Q2 Analytical Method Validation. (2016). Slideshare. [Link]
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A New Concept of End-capping for Reversed Phase Silica Material. (2014). Restek. [Link]
-
End-capping. Separation Science. [Link]
-
Characterization and evaluation of a novel C18 column based on organic/inorganic hybrid silica for HPLC and UHPLC. YMC America. [Link]
-
A Novel End-Capping For Reversed Phase For LC/MS SunShell And Sunniest Column. Chromatography Today. [Link]
-
Remko, M., & Fitz, D. (2016). A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. Molecules, 21(3), 355. [Link]
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Cangrelor. PubChem. [Link]
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Cangrelor Monograph for Professionals. Drugs.com. [Link]
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A Comparative Guide to the Accurate and Precise Analysis of Cangrelor Impurity 8
This guide provides an in-depth technical comparison of analytical methodologies for the accurate and precise quantification of Cangrelor Impurity 8. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind method selection, presents detailed experimental protocols, and offers supporting data to guide your analytical strategy.
Introduction: The Significance of Controlling this compound
Cangrelor is a potent, intravenously administered P2Y12 platelet inhibitor used to reduce the risk of thrombotic events during percutaneous coronary intervention (PCI).[1] As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure the safety and efficacy of the final drug product. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[2][3]
This compound has been identified as N-(2-(methylsulfinyl)ethyl)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-6-amine.[4][5] This molecule is a sulfoxide derivative, likely arising from the oxidation of a related substance in the Cangrelor synthetic pathway. The presence of an oxidized sulfur moiety can potentially impact the drug's stability, efficacy, and safety profile, making its precise quantification a key aspect of quality control.
This guide will compare two robust analytical techniques for the determination of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely adopted, robust method for routine quality control.
-
Ultra-High-Performance Liquid Chromatography with Mass Spectrometry Detection (UPLC-MS): A highly sensitive and specific method ideal for trace-level detection and confirmation.
Causality in Method Development: Why These Choices Matter
The selection of an analytical method is not arbitrary; it is a deliberate process guided by the physicochemical properties of the analyte and the intended purpose of the analysis. Cangrelor and its impurities are polar molecules containing a purine core, making reversed-phase chromatography a suitable separation technique.
For the HPLC-UV method , a C18 stationary phase is chosen for its versatility and proven performance in separating polar compounds. The use of a phosphate buffer is critical to control the pH of the mobile phase, which in turn influences the ionization state of the analytes and, consequently, their retention and peak shape. A gradient elution is employed to ensure adequate resolution of Impurity 8 from the main Cangrelor peak and other potential impurities within a reasonable runtime. UV detection at a wavelength around 242 nm is selected based on the chromophoric nature of the purine ring system, offering good sensitivity for quantification.[6]
The UPLC-MS method offers enhanced performance. UPLC systems utilize smaller particle size columns (<2 µm), leading to significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.[7] Coupling UPLC with mass spectrometry provides an additional layer of specificity. A Quadrupole Time-of-Flight (QTOF) mass spectrometer, for instance, can provide highly accurate mass measurements, which is invaluable for positive impurity identification and for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions).[8] This level of certainty is often required during drug development and for the characterization of reference standards.[9]
Comparative Analysis of Analytical Methods
The performance of an analytical method is defined by its validation parameters, as stipulated by ICH guideline Q2(R1).[10] This section compares the expected performance of a validated HPLC-UV method against a UPLC-MS method for the analysis of this compound.
Data Presentation: Performance Characteristics
| Parameter | HPLC-UV Method | UPLC-MS Method | ICH Acceptance Criteria for Impurity Quantification |
| Specificity | Demonstrated by baseline resolution from Cangrelor and other known impurities. | Demonstrated by chromatographic resolution and unique mass-to-charge ratio (m/z). | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[11] |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 | ≥ 0.99 |
| Range | 0.05% to 0.5% relative to a nominal Cangrelor concentration. | 0.01% to 0.5% relative to a nominal Cangrelor concentration. | From the reporting threshold to 120% of the specification limit.[10] |
| Limit of Quantification (LOQ) | ~0.05% | ~0.01% | Sufficiently low to quantify the impurity at the reporting threshold. |
| Limit of Detection (LOD) | ~0.015% | ~0.003% | Typically S/N ratio of 3:1. |
| Accuracy (% Recovery) | 95.0% - 105.0% | 98.0% - 102.0% | Typically 80-120% of the true value.[12] |
| Precision (RSD) | |||
| - Repeatability | ≤ 2.0% | ≤ 1.5% | Typically ≤ 5% for impurities at the specification limit. |
| - Intermediate Precision | ≤ 3.0% | ≤ 2.5% | Typically ≤ 10% for impurities at the specification limit. |
Note: The data presented in this table is representative of typical performance for these methods and is intended for comparative purposes.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the analysis of this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the routine quantification of this compound in drug substance and formulated products.
4.1.1 Chromatographic Conditions
-
Column: Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 15 mM Sodium Phosphate buffer, pH adjusted to 7.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 90 10 25 60 40 30 60 40 35 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 242 nm
-
Injection Volume: 10 µL
4.1.2 Sample Preparation
-
Standard Solution (0.001 mg/mL Impurity 8): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent) to obtain the desired concentration.
-
Sample Solution (1.0 mg/mL Cangrelor): Accurately weigh and dissolve the Cangrelor API or drug product in the diluent to obtain a final concentration of 1.0 mg/mL.
4.1.3 Validation Experiment: Accuracy
-
Prepare a stock solution of Cangrelor API at 1.0 mg/mL.
-
Spike the Cangrelor stock solution with this compound reference standard at three concentration levels: 50%, 100%, and 150% of the target specification limit (e.g., 0.15%).
-
Prepare three independent samples at each concentration level.
-
Analyze the samples using the HPLC-UV method described above.
-
Calculate the percent recovery for each sample. The average recovery should be within 90-110%.[6]
4.1.4 Validation Experiment: Precision (Repeatability)
-
Prepare six independent samples of Cangrelor API spiked with Impurity 8 at 100% of the specification limit.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (RSD) of the measured impurity concentration. The RSD should be ≤ 5.0%.
Method 2: Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)
This method is ideal for confirmation of identity and for sensitive, trace-level quantification of this compound.
4.2.1 UPLC Conditions
-
Column: ACQUITY UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 95 5 8 50 50 9 5 95 10 5 95 10.1 95 5 | 12 | 95 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
4.2.2 Mass Spectrometry Conditions
-
Mass Spectrometer: Waters ACQUITY QDa or similar
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Data Acquisition: Full Scan (m/z 100-800) and Selected Ion Recording (SIR) for Impurity 8 (m/z 354.4 for [M+H]⁺)
4.2.3 Sample Preparation
-
Follow the same procedure as for the HPLC-UV method, but use a diluent of 50:50 water and acetonitrile with 0.1% formic acid.
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for successful implementation. The following diagrams illustrate the key stages of each method.
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for UPLC-MS analysis of this compound.
Conclusion: Selecting the Appropriate Method
Both the HPLC-UV and UPLC-MS methods, when properly validated, are suitable for the determination of this compound.
-
The HPLC-UV method is a cost-effective, robust, and reliable choice for routine quality control environments where the primary goal is to quantify the impurity against a known specification. Its widespread availability and the simplicity of its operation make it a workhorse in the pharmaceutical industry.
-
The UPLC-MS method provides superior sensitivity, speed, and specificity. It is the preferred method during drug development for impurity identification and characterization, for forced degradation studies, and when extremely low detection limits are required. The confirmatory data provided by the mass spectrometer adds a high degree of confidence to the results, which is invaluable for regulatory submissions and for ensuring product quality.
The ultimate choice of method will depend on the specific requirements of the analysis, including the stage of drug development, the required level of sensitivity, and the available instrumentation. By understanding the principles and performance characteristics of each technique, researchers can make an informed decision to ensure the safety and quality of Cangrelor.
References
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-
Determination of related substances in cangrelor by HPLC - ResearchGate. [Link]
-
Application of Accuracy and Precision Evaluations Based on the Current United States and Indonesian Pharmacopoeias - UI Scholars Hub. [Link]
-
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-
This compound | CAS No: 2351938-00-4. [Link]
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Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC - PubMed Central. [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]
-
Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]
-
Cangrelor-impurities | Pharmaffiliates. [Link]
-
A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR | Request PDF - ResearchGate. [Link]
-
A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR - PubMed. [Link]
-
N-Nitroso Cangrelor - Veeprho. [Link]
- US9700575B2 - Pharmaceutical formulations comprising high purity cangrelor and methods for preparing and using the same - Google P
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]
-
Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). [Link]
-
DEVELOPMENT OF A VALIDATED HPLC-PDA METHOD FOR STABILITY INDICATING STUDY OF TICAGRELOR: A NOVEL ANTI-PLATELET AGENT (P2Y12-ADP. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). [Link]
-
High Resolution LC/MS for Analysis of Minor Components in Complex Mixtures: Identification of Impurities and Degradation Products of a Novel Oligosaccharide Antibiotic - AWS. [Link]
-
Development of a new HPLC method for simultaneous determination of clopidogrel and its major metabolite using a chemometric approach. [Link]
-
(PDF) High performance liquid chromatography-based quantification of aspirin, clopidogrel, and ticagrelor in plasma of patients with coronary artery disease: A comprehensive review - ResearchGate. [Link]
-
Impurities Application Notebook. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 9. A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
Safety Operating Guide
Comprehensive Safety and Handling Guide: Personal Protective Equipment for Cangrelor Impurity 8
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling and disposal of Cangrelor Impurity 8. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Analysis of this compound: A Proactive Approach
-
Purine Analog Core: this compound is a purine analog. Compounds in this class are designed to interfere with DNA and RNA synthesis[1]. As such, they can be cytotoxic and may pose risks of myelosuppression (bone marrow suppression), immunosuppression, and neurotoxicity[2][3][4]. All purine analogs should be handled as potent pharmacological agents.
-
Organofluorine Moiety: The presence of a trifluoropropyl group introduces the considerations associated with organofluorine compounds. While the carbon-fluorine bond is typically strong, some fluorinated pharmaceuticals can be metabolized to release fluoride ions or other toxic byproducts[5][6]. Long-term exposure to certain organofluorine compounds has been associated with adverse health effects[7].
-
Sulfoxide Group: The methylsulfinyl (sulfoxide) group is a key structural feature. While not dimethyl sulfoxide (DMSO), which has well-documented hazards such as skin penetration enhancement and potential for thermal decomposition, the presence of a sulfoxide warrants caution[8][9]. It may influence the compound's solubility and absorption characteristics.
Based on this analysis, this compound should be treated as a potent compound with potential for toxicity. The following personal protective equipment (PPE) recommendations are based on this principle of prudent caution.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when handling potent compounds like this compound. The following table summarizes the recommended PPE.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a barrier against skin contact. Double-gloving is a best practice for handling potent compounds, offering additional protection in case the outer glove is compromised. |
| Eye Protection | Chemical splash goggles or a face shield. | Protects the eyes from splashes of solutions containing the compound. A face shield offers broader protection for the entire face. |
| Respiratory Protection | A NIOSH-approved N95 respirator at a minimum. For procedures with a higher risk of aerosolization (e.g., weighing, preparing concentrated solutions), a powered air-purifying respirator (PAPR) is recommended. | Prevents inhalation of airborne particles of the compound. A PAPR offers a higher level of protection and may be necessary for more hazardous operations[3]. |
| Protective Clothing | A disposable, low-linting lab coat or coverall with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. Disposable garments are preferred to avoid cross-contamination. |
| Footwear | Closed-toe shoes. | Protects the feet from spills. |
Step-by-Step PPE Protocols: Ensuring Procedural Integrity
A systematic approach to donning PPE is crucial to ensure complete protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Coverall: Put on the disposable lab coat or coverall, ensuring it is fully fastened.
-
First Pair of Gloves: Don the first pair of nitrile gloves.
-
Respirator: If required, perform a fit check and don the N95 respirator or PAPR hood.
-
Eye Protection: Put on chemical splash goggles or a face shield.
-
Second Pair of Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
The doffing sequence is designed to prevent self-contamination.
-
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown/Coverall: Unfasten and remove the lab coat or coverall by rolling it down from the shoulders, keeping the contaminated outer surface away from your body. Dispose of it in the hazardous waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove the face shield or goggles from the back.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Workflow for Safe Handling of this compound
The following diagram illustrates the key decision points and actions for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Environmental Responsibility
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes used gloves, disposable lab coats, weighing papers, and any other contaminated solid materials. These should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
Never dispose of this compound or its contaminated materials in the regular trash or down the drain. Adhere strictly to your institution's and local regulations for hazardous waste disposal.
References
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Infectious and immunosuppressive complications of purine analog therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxicity of purine analogs: a review. | Semantic Scholar [semanticscholar.org]
- 5. fluoridealert.org [fluoridealert.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
